molecular formula C11H21NO4 B554485 Z-D-Pro-OH CAS No. 6404-31-5

Z-D-Pro-OH

Número de catálogo: B554485
Número CAS: 6404-31-5
Peso molecular: 249.26 g/mol
Clave InChI: RUFDYIJGNPVTAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-D-Pro-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyloxycarbonyl-D-proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214085
Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-31-5
Record name N-(Benzyloxycarbonyl)-D-proline
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Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
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Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
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Record name 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
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Foundational & Exploratory

Z-D-Pro-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH), a pivotal molecule in peptide synthesis and a compound of interest in the study of enzyme inhibition. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide will illuminate its significance as a research tool, particularly in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, offering field-proven insights for its application in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named (2R)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, is a derivative of the amino acid D-proline where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] This protecting group is crucial in peptide chemistry, preventing unwanted reactions at the N-terminus during peptide bond formation.[3]

The incorporation of a D-amino acid, such as D-proline, can significantly enhance the metabolic stability of peptides by conferring resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[4] The inherent cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone, influencing the formation of specific secondary structures that can be critical for biological activity.[4]

Quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueReferences
CAS Number 6404-31-5[1][3][5][6]
Molecular Formula C₁₃H₁₅NO₄[1][3]
Molecular Weight 249.26 g/mol [1]
Appearance White to off-white crystalline powder or solid[2][6][7]
Melting Point 76-78 °C[7]
Solubility Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol.[7]
Storage Sealed in a dry place at room temperature.[1][7]

The Molecular Structure of this compound

The structure of this compound is characterized by the D-enantiomer of the proline ring, with the benzyloxycarbonyl group attached to the nitrogen atom.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, which involves the protection of the α-amino group of D-proline with benzyl chloroformate in the presence of a base.[2][8] This method is robust and generally provides good yields of the desired product.

Solution-Phase Synthesis Protocol

This protocol details the synthesis of this compound from D-proline.

Materials:

  • D-Proline

  • 2 N Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate

  • Ethyl acetate

  • Concentrated Hydrochloric acid (HCl)

  • MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolution: Dissolve D-Proline (1.0 eq) in 2 N aqueous NaOH solution at 0 °C with stirring.[2]

  • Protection: Slowly add benzyl chloroformate (1.0 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir overnight.[2]

  • Work-up: Wash the reaction mixture with MTBE.[2]

  • Acidification: Acidify the aqueous layer with concentrated HCl.[2]

  • Extraction: Extract the product with ethyl acetate.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_synthesis This compound Synthesis start Start: D-Proline dissolution Dissolution in NaOH (aq) at 0°C start->dissolution protection Addition of Benzyl Chloroformate dissolution->protection workup Work-up with MTBE protection->workup acidification Acidification with HCl workup->acidification extraction Extraction with Ethyl Acetate acidification->extraction end_product Crude this compound extraction->end_product

Caption: Solution-phase synthesis workflow for this compound.

Purification

Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate-hexane mixture).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.[9] The spectra of this compound will exhibit characteristic signals for the protons and carbons of the proline ring, the benzyloxycarbonyl group, and the carboxylic acid.

  • ¹H NMR: Expect signals for the aromatic protons of the benzyl group, the benzylic protons, the protons of the pyrrolidine ring, and the acidic proton of the carboxyl group.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the proline ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10][11] The purity is determined by the peak area percentage of the main component.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups.[12]

  • O-H stretch: A broad absorption band for the carboxylic acid O-H group.

  • C=O stretch: Strong absorption bands for the carbonyl groups of the carboxylic acid and the carbamate.

  • C-O stretch: Absorptions corresponding to the C-O bonds of the ester and carboxylic acid.

  • Aromatic C-H and C=C stretches: Characteristic absorptions for the benzyl group.

Application in Research: A Focus on Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[13][14][15] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[14] This mechanism has made DPP-IV inhibitors a significant class of oral antihyperglycemic agents for the management of type 2 diabetes.[15]

Peptides containing a proline residue at the C-terminus have been identified as inhibitors of DPP-IV.[5][6] The cyclic structure of proline is thought to fit well into the hydrophobic S1 pocket of the enzyme's active site, contributing to the inhibitory activity.[5]

While specific IC₅₀ values for this compound as a DPP-IV inhibitor are not extensively reported in readily available literature, its structure as a D-proline derivative makes it a valuable tool for researchers investigating the structure-activity relationships of DPP-IV inhibitors. The N-terminal protecting group allows for its use as a building block in the synthesis of more complex peptide-based inhibitors.[3] By systematically modifying the peptide sequence and incorporating residues like this compound, researchers can probe the enzymatic pocket and design more potent and selective inhibitors.

DPP_IV_Inhibition cluster_inhibition Mechanism of DPP-IV Inhibition incretins Incretin Hormones (GLP-1) dpp4 DPP-IV Enzyme incretins->dpp4 Degradation inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor Proline-based Inhibitor (e.g., this compound derivative) inhibitor->dpp4 Binding & Inhibition

Caption: Conceptual diagram of DPP-IV inhibition.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined chemical properties and versatile reactivity make it an indispensable tool in solid-phase and solution-phase peptide synthesis. Furthermore, its structural relation to known DPP-IV inhibitors positions it as a valuable compound for research in the development of novel therapeutics for metabolic diseases. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this compound in a research and development setting.

References

benzyloxycarbonyl-D-proline function in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Function of Benzyloxycarbonyl-D-proline in Organic Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of benzyloxycarbonyl-D-proline (Cbz-D-proline), a cornerstone reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple definitions to elucidate the mechanistic underpinnings and strategic applications that make Cbz-D-proline an indispensable tool. We will examine its dual role as a robust protecting group and a versatile chiral building block, providing field-proven insights into its application in peptide synthesis, asymmetric catalysis, and the construction of complex molecular architectures.

Core Characteristics and Physicochemical Properties

N-benzyloxycarbonyl-D-proline, often abbreviated as Cbz-D-Pro-OH or this compound, is an N-protected derivative of the non-proteinogenic amino acid D-proline.[1][2] Its structure combines the rigid pyrrolidine ring of D-proline with the benzyloxycarbonyl (Cbz) group, a feature that imparts crucial stability and predictable reactivity.[1] This unique combination is fundamental to its utility in multi-step organic synthesis.[1]

A comprehensive understanding of its physical and chemical properties is paramount for its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 6404-31-5[1][3][4]
Molecular Formula C₁₃H₁₅NO₄[3][4][5]
Molecular Weight 249.26 g/mol [4][5]
Appearance White to off-white crystalline powder[2][3][6]
Melting Point 76-78 °C (lit.)[7][8]
Solubility Soluble in organic solvents like methanol, ethanol, acetone, and chloroform; insoluble in water.[3][7]
Specific Rotation [α]²⁰/D +39.5° to +40.2° (c=2 in EtOH)[7][9]
pKa 3.99 ± 0.20 (Predicted)[7]

The Benzyloxycarbonyl (Cbz) Group: A Strategic Amino Protection

The primary function of the Cbz group is the protection of the secondary amine of the D-proline ring.[1] This protection is a critical step in many synthetic sequences, preventing the nucleophilic amine from engaging in unwanted side reactions and ensuring regioselectivity.[1] The Cbz group was pioneered by Max Bergmann and Leonidas Zervas in the 1930s and remains a staple in peptide chemistry and organic synthesis.[2][10]

Introduction of the Cbz Group

The Cbz group is typically introduced under Schotten-Baumann conditions, reacting D-proline with benzyl chloroformate (Cbz-Cl) in the presence of a base.[11] The mechanism involves the nucleophilic attack of the proline nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the liberated HCl, driving the reaction to completion.[11]

G cluster_reactants Reactants cluster_product Product D_Pro D-Proline Reaction Protection Reaction D_Pro->Reaction Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Neutralization Cbz_D_Pro Cbz-D-Proline Reaction->Cbz_D_Pro caption Workflow for N-protection of D-proline.

Caption: Workflow for N-protection of D-proline.

Cleavage of the Cbz Group: A Matter of Orthogonality

The utility of a protecting group is defined as much by its stability as by the conditions required for its removal. The Cbz group is notably stable to moderately acidic and basic conditions, making it orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile.[10][11] This orthogonality is crucial in complex syntheses requiring selective deprotection.

Several methods exist for Cbz deprotection, and the choice is dictated by the functional groups present in the substrate.

G cluster_paths Deprotection Pathways Start Cbz-Protected Amine (R-NH-Cbz) H2_Path Catalytic Hydrogenolysis Start->H2_Path H₂, Pd/C Toluene + CO₂ byproduct Acid_Path Strong Acid Cleavage Start->Acid_Path HBr/AcOH or TMSI Benzyl bromide byproduct Nuc_Path Nucleophilic Cleavage Start->Nuc_Path Thiol + Base Benzyl-thiol byproduct End Free Amine (R-NH₂) H2_Path->End Acid_Path->End Nuc_Path->End caption Major Cbz deprotection strategies and their byproducts.

Caption: Major Cbz deprotection strategies and their byproducts.

  • Catalytic Hydrogenolysis: This is the most common and cleanest method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas or transfer hydrogenation agents).[11][12] The reaction proceeds under neutral conditions, yielding the free amine, toluene, and carbon dioxide as the only byproducts.[11] Its primary limitation is incompatibility with other reducible functional groups, such as alkenes, alkynes, or aryl halides.[12]

  • Acidic Conditions: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[13] More modern methods utilize reagents like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) or various HCl solutions, which can offer better functional group tolerance and avoid the use of heavy metals.[14][15] These methods are advantageous when hydrogenolysis is not viable.[15]

  • Nucleophilic Cleavage: A less common but effective strategy involves nucleophilic attack at the benzylic carbon of the Cbz group.[12] Recent developments have shown that thiols in the presence of a base can efficiently deprotect Cbz-amines, a method used in the cGMP synthesis of the drug Adagrasib.[12] This approach is valuable for substrates sensitive to both reduction and strong acids.[12]

Cbz-D-proline as a Chiral Building Block

Beyond its role in amine protection, the inherent chirality and rigid structure of the D-proline scaffold make Cbz-D-proline a valuable intermediate for constructing complex, enantiomerically pure molecules.[1]

Enhancing Peptides in Drug Discovery

In peptide synthesis, the incorporation of non-natural D-amino acids is a key strategy to enhance the therapeutic potential of peptide-based drugs.[16] Peptides containing D-proline exhibit significantly increased resistance to degradation by proteases, which primarily recognize L-amino acids.[16][17] This leads to a longer in vivo half-life, a critical attribute for pharmaceuticals.[16]

Furthermore, the rigid pyrrolidine ring of D-proline introduces significant conformational constraints on the peptide backbone.[17] This can induce specific secondary structures, such as β-turns, which can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for biological targets.[17] Cbz-D-proline is a key reagent for introducing these features, particularly in solution-phase peptide synthesis.[18]

G Start Resin-Bound Peptide (Pₙ) Deprotection 1. N-Terminal Deprotection (e.g., TFA for Boc-SPPS) Start->Deprotection Neutralization 2. Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling 4. Coupling Reaction Neutralization->Coupling Activation 3. Cbz-D-Proline Activation (e.g., HBTU/DIC) Activation->Coupling Wash 5. Wash Coupling->Wash Wash->Deprotection Repeat Cycle End Resin-Bound Peptide (Pₙ₊₁) with C-terminal D-Proline Wash->End caption Workflow for incorporating a D-proline residue in SPPS.

Caption: Workflow for incorporating a D-proline residue in SPPS.

Asymmetric Synthesis and Organocatalysis

D-proline itself is a celebrated organocatalyst, capable of catalyzing a range of enantioselective transformations like aldol, Mannich, and Michael reactions.[19][20] Its catalytic power stems from its ability to form chiral enamine or iminium ion intermediates with carbonyl compounds.[19][21]

While Cbz-D-proline's nitrogen is protected, it serves as a crucial starting material for synthesizing more complex proline-based organocatalysts and chiral ligands.[1][3] The Cbz group allows for modifications at the carboxylic acid moiety without affecting the amine. Subsequent deprotection unmasks the nitrogen, yielding a novel catalyst. This strategy enables the development of catalysts with tailored steric and electronic properties for specific asymmetric transformations, a cornerstone of modern pharmaceutical and fine chemical production.[19][22]

Synthesis of Bioactive Molecules

Cbz-D-proline is a key intermediate in the synthesis of numerous complex bioactive molecules.[1] For instance, it is used to prepare potent inhibitors of caspases 3 and 7 and analogs of histone deacetylase inhibitors like trichostatin A.[8] It has also been employed as a catalyst in the preparation of chiral side chain intermediates for the semi-synthesis of the anticancer drug docetaxel.[23]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate requirements and laboratory safety standards.

Protocol 1: Synthesis of Cbz-D-proline

This protocol describes the N-protection of D-proline using benzyl chloroformate.

  • Dissolution: Dissolve D-proline (1.0 eq) in a 2 N aqueous solution of NaOH (4.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.[8]

  • Addition of Protecting Agent: Add benzyl chloroformate (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 5 °C.[8]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.[8]

  • Workup (Aqueous): Wash the reaction mixture with an organic solvent like methyl tert-butyl ether (MTBE) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.[8]

  • Acidification: Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2, while cooling in an ice bath. The product, Cbz-D-proline, will precipitate as a white solid.[8]

  • Extraction & Isolation: Extract the acidified mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pure product.[6][8]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon.

  • Setup: To a solution of the Cbz-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[11]

  • Hydrogenation: Securely seal the reaction vessel. Purge the vessel with hydrogen gas (H₂) or establish a hydrogen atmosphere using a balloon. For transfer hydrogenation, an H₂ donor like ammonium formate or cyclohexadiene can be used in place of H₂ gas.[11]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-16 hours).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst-laden filter cake to dry completely in the air.

  • Isolation: Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine product.[11]

Conclusion

Benzyloxycarbonyl-D-proline is a powerful and versatile reagent whose importance in organic chemistry cannot be overstated. Its function extends far beyond that of a simple protecting group; it is a strategic tool for enhancing the pharmacokinetic properties of peptides and a fundamental building block for the asymmetric synthesis of complex chiral molecules.[1][16] A thorough understanding of its properties, the nuances of its protection/deprotection chemistry, and its application as a chiral scaffold empowers researchers and drug developers to construct novel molecular entities with precision and efficiency.

References

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of functional groups is the bedrock of modern organic synthesis. Within the intricate discipline of peptide chemistry and drug development, the ability to selectively mask and unmask reactive moieties is paramount. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the carboxybenzyl (Cbz or Z) protecting group revolutionized the field, providing the first truly reliable method for controlled, stepwise peptide synthesis.[1][2] Despite the advent of newer technologies, the Cbz group's unique combination of stability, ease of use, and distinct cleavage mechanisms ensures its continued relevance and utility in both academic and industrial laboratories.

This in-depth technical guide, designed for the practicing scientist, moves beyond simple protocols to explore the core principles, mechanistic underpinnings, and strategic applications of the Cbz protecting group.

The Fundamental Chemistry of the Cbz Group

The Cbz group is a benzyloxycarbonyl moiety that converts a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[2][3] This transformation is critical as it effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair, preventing it from engaging in undesired side reactions during subsequent synthetic steps, most notably peptide coupling.[1][3]

Key Characteristics:

  • Robust Stability: Cbz-protected amines are exceptionally stable to a wide array of reaction conditions, including basic and mildly acidic media.[1][2] This robustness allows for significant flexibility in multistep synthetic sequences.

  • Facile Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[1]

  • Orthogonality: The primary cleavage method, catalytic hydrogenolysis, is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][4] This orthogonality is the cornerstone of modern protecting group strategy, enabling selective deprotection in complex molecules.[4]

  • Crystallinity: The introduction of the aromatic Cbz group often imparts increased crystallinity to the protected amino acid or peptide fragment, which can significantly facilitate purification by recrystallization.[2]

Methodologies for Cbz Protection and Deprotection

A thorough understanding of the causality behind experimental choices is critical for troubleshooting and optimization. This section details the mechanisms and provides field-proven protocols for the application and removal of the Cbz group.

Introduction of the Cbz Group (N-Protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions, often referred to as the Schotten-Baumann reaction.[1][5]

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base is crucial not only to neutralize the HCl byproduct but also to maintain a pH that keeps the amino group deprotonated and thus nucleophilic, without promoting racemization.[5]

G cluster_mech Mechanism of Cbz Protection AA R-NH₂ (Amino Acid) Int Tetrahedral Intermediate AA->Int Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Int Product R-NH-Cbz (Protected Amino Acid) Int->Product Collapse & Cl⁻ loss HCl HCl Int->HCl - HCl Base Base (e.g., CO₃²⁻) H2O_CO2 H₂O + CO₂ Base->H2O_CO2 Neutralization

Figure 1: Simplified mechanism of amine protection using benzyl chloroformate.

Experimental Protocol: Cbz-Protection of Glycine

  • Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) in a flask and cool the solution in an ice bath (0-5 °C).[1]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the low temperature to minimize hydrolysis of the reagent and potential side reactions.[1] The pH should be maintained between 8 and 10; a pH that is too high can risk racemization, while a pH that is too low will result in protonated amine and Cbz-Cl decomposition.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.[1]

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. The Cbz-protected amino acid will precipitate as a white solid.[1]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[2]

Cleavage of the Cbz Group (Deprotection)

The removal of the Cbz group is most famously achieved by catalytic hydrogenolysis, a remarkably mild method. However, acid-catalyzed cleavage provides a crucial alternative when substrates are incompatible with hydrogenation catalysts.

This is the most common and often preferred method for Cbz cleavage.[6] It involves the palladium-catalyzed reductive cleavage of the benzylic C-O bond using a hydrogen source.

Mechanism: The reaction proceeds on the surface of the palladium catalyst. The Cbz group is cleaved to generate an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

G cluster_hydro Cbz Deprotection via Hydrogenolysis CbzAA R-NH-Cbz CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) CbzAA->CarbamicAcid Catalytic Hydrogenolysis Toluene Toluene CbzAA->Toluene Byproduct H2 H₂ (or H₂ donor) H2->CarbamicAcid Catalytic Hydrogenolysis Catalyst Pd/C Catalyst->CarbamicAcid Catalytic Hydrogenolysis Amine R-NH₂ CarbamicAcid->Amine Spontaneous Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Figure 2: Reaction pathway for Cbz cleavage by catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolysis of Cbz-Alanine

  • Setup: Dissolve Cbz-Alanine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.[1][7]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Always handle it as a slurry or ensure it remains wet with solvent.[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[1][4]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ (e.g., 1 atm). Monitor the reaction by TLC until the starting material is consumed.[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet and disposed of properly.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected alanine.[1]

Transfer Hydrogenolysis: As an alternative to using flammable H₂ gas, transfer hydrogenolysis employs a hydrogen donor molecule, such as ammonium formate (HCONH₄), cyclohexene, or isopropanol, in the presence of the catalyst.[5][8] This method is often safer and more convenient for standard laboratory setups.

Strong acidic conditions provide a metal-free alternative for Cbz removal, which is particularly advantageous for substrates containing functional groups sensitive to reduction (e.g., alkynes, alkenes, or certain sulfur-containing residues).[9] The most common reagent is a solution of hydrogen bromide (HBr) in acetic acid.[9][10]

Mechanism: The cleavage occurs via an SN2-type mechanism. The carbamate oxygen is protonated by the strong acid, making the benzylic carbon susceptible to nucleophilic attack by the bromide ion. This liberates benzyl bromide and the unstable carbamic acid, which then decarboxylates.[5]

Experimental Protocol: Acidolysis of Cbz-Tetraalanine

  • Dissolution: Dissolve Cbz-tetraalanine (1.0 equivalent) in a minimal amount of glacial acetic acid in a dry round-bottom flask.[9]

  • Reagent Addition: To the stirred solution, add 33% HBr in acetic acid (typically 5-10 molar equivalents). The reaction is often exothermic and should be handled in a fume hood.[9]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or HPLC.[9]

  • Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[9]

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation. Wash the solid thoroughly with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.[9]

  • Drying: Dry the resulting white solid under vacuum to obtain the crude tetraalanine hydrobromide salt.[9]

Strategic Considerations in Synthesis

The choice of a protecting group strategy is dictated by the overall synthetic plan. The Cbz group's unique properties make it a powerful tool when used thoughtfully.

Orthogonality in Peptide Synthesis

The true power of the Cbz group is realized in its orthogonality with Boc and Fmoc groups.[4] This allows for the design of complex synthetic routes where different protected sites on a molecule can be addressed independently.

Protecting GroupIntroduction ReagentCleavage ConditionByproducts
Cbz (Z) Benzyl Chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis)[4] or HBr/AcOH[9]Toluene, CO₂
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)[4]Isobutylene, CO₂
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[4]Dibenzofulvene-piperidine adduct

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis.

This differential lability allows for synthetic strategies such as the protection of a lysine side chain with Cbz while using Fmoc for temporary Nα-protection during solid-phase peptide synthesis (SPPS), or using Cbz in solution-phase fragment condensation where Boc-protected amino acids are used for chain elongation.[4][11]

G Start Multi-Protected Peptide (Fmoc-AA-Lys(Cbz)-AA-Boc) Step1 Treat with Piperidine/DMF Start->Step1 Step2 Treat with H₂/Pd-C Start->Step2 Step3 Treat with TFA Start->Step3 Product1 H₂N-AA-Lys(Cbz)-AA-Boc Step1->Product1 Fmoc Removed Product2 Fmoc-AA-Lys(H₂N)-AA-Boc Step2->Product2 Cbz Removed Product3 Fmoc-AA-Lys(Cbz)-AA-NH₂ Step3->Product3 Boc Removed

Figure 3: Conceptual workflow demonstrating the orthogonal deprotection of Fmoc, Cbz, and Boc groups.

Applications Beyond Peptides

While born from peptide chemistry, the Cbz group is widely used in the synthesis of complex natural products, medicinal chemistry, and the protection of nucleoside amines.[12][13] Its stability and reliable cleavage make it an excellent choice for protecting primary and secondary amines during transformations elsewhere in a molecule, such as oxidation, reduction (with non-catalytic reagents), or carbon-carbon bond formation.

Reagent Handling and Safety

Benzyl Chloroformate (Cbz-Cl): The primary reagent for Cbz protection is hazardous and requires careful handling.

  • Toxicity & Corrosivity: It is a corrosive lachrymator that can cause severe burns to the skin, eyes, and respiratory tract.[14][15] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reactivity: It reacts vigorously with water, decomposing to benzyl alcohol, HCl, and CO₂.[14][16] It is moisture-sensitive and should be stored in a cool, dry place.[17]

  • Synthesis Hazard: Its industrial preparation involves phosgene, a highly toxic gas.[18]

Conclusion

The carboxybenzyl protecting group is a foundational tool in the art of organic synthesis. Its robust nature, predictable reactivity, and unique cleavage mechanisms grant it a strategic position in the chemist's arsenal. For researchers and drug development professionals, a deep, mechanistic understanding of how and why the Cbz group is applied and removed is not merely academic—it is essential for the rational design of efficient, scalable, and successful synthetic routes to the complex molecules that drive scientific discovery.

References

A Senior Application Scientist's Field Guide to Prolyl Peptidase Inhibition: A Case Study with Z-Pro-Prolinal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Z-Proline-Based Inhibitors in Biochemical Assays

Introduction: Deciphering the Role of Z-Proline Moieties in Enzyme Inhibition

In the landscape of biochemical research and drug development, small molecule inhibitors are indispensable tools for elucidating enzymatic function and validating therapeutic targets. The query for "Z-D-Pro-OH" points to a molecule featuring a D-proline residue protected by a benzyloxycarbonyl (Z) group. While this compound itself is a basic building block, the Z-proline scaffold is a cornerstone in the design of potent inhibitors for a specific class of enzymes: prolyl peptidases.

This guide will move beyond the foundational this compound structure to explore a well-characterized and potent derivative, Z-Pro-prolinal. This compound serves as an exemplary case study to understand the sophisticated mechanism of action of Z-proline-based inhibitors. We will delve into its interaction with prolyl endopeptidase (PREP), a serine protease implicated in neurological and inflammatory disorders. This exploration will provide researchers with the foundational knowledge and practical protocols to effectively utilize such inhibitors in their own assays.

The Target: Prolyl Endopeptidase (PREP) - A Serine Protease with Neuromodulatory Functions

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that plays a crucial role in the metabolism of proline-containing peptides and proteins. Unlike many proteases that cleave proteins at multiple sites, PREP exhibits a more refined activity, specifically cleaving peptide bonds on the C-terminal side of proline residues. This targeted action allows PREP to modulate the activity of various neuropeptides and hormones, including substance P, thyrotropin-releasing hormone (TRH), and vasopressin.

Given its role in neuroinflammation and protein aggregation pathways, PREP has emerged as a significant therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The development of potent and specific PREP inhibitors is therefore an active area of research.

Mechanism of Action: Z-Pro-Prolinal as a Transition-State Analog Inhibitor

Z-Pro-prolinal is a highly potent, reversible inhibitor of prolyl endopeptidase. Its mechanism of action is rooted in its ability to mimic the transition state of the enzyme-substrate complex during catalysis.

The active site of PREP contains a catalytic triad composed of serine, histidine, and aspartate residues. During the hydrolysis of a substrate, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. This forms a transient, high-energy tetrahedral intermediate, which is stabilized by interactions with the enzyme's active site.

Z-Pro-prolinal leverages this mechanism for its inhibitory effect. The key features of its structure are:

  • The Z-Proline Moiety: The benzyloxycarbonyl-proline group directs the inhibitor to the active site of PREP, which has a preference for proline residues.

  • The Prolinal Group: The aldehyde functional group (-CHO) on the second proline-like ring is the critical component for inhibition. The aldehyde is electrophilic and readily attacked by the nucleophilic serine residue in the PREP active site.

This interaction forms a stable, covalent, yet reversible, hemiacetal adduct between the inhibitor and the enzyme. This adduct is structurally analogous to the tetrahedral transition state of the normal enzymatic reaction, but it is far more stable. By sequestering the enzyme in this non-productive complex, Z-Pro-prolinal effectively halts the catalytic cycle.

G cluster_0 PREP Catalytic Cycle cluster_1 Inhibition by Z-Pro-Prolinal Enzyme PREP Active Site (Ser-OH) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding EI_Complex Stable Hemiacetal Adduct (Transition-State Analog) Enzyme->EI_Complex Covalent Binding (Reversible) Substrate Substrate (Peptide-Pro-X) Transition_State Tetrahedral Transition State ES_Complex->Transition_State Catalysis Products Cleaved Products Transition_State->Products Cleavage Products->Enzyme Release Inhibitor Z-Pro-Prolinal (Aldehyde) Inhibitor->EI_Complex

Mechanism of PREP Inhibition by Z-Pro-Prolinal

Biochemical Assay: In Vitro Measurement of PREP Inhibition

To quantify the inhibitory potency of compounds like Z-Pro-prolinal, a continuous fluorometric assay is commonly employed. This assay uses a synthetic substrate that becomes fluorescent upon cleavage by PREP.

Experimental Protocol

1. Materials and Reagents:

  • Enzyme: Recombinant human prolyl endopeptidase (PREP).

  • Inhibitor: Z-Pro-prolinal.

  • Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT.

  • Instrumentation: Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).

2. Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a stock solution of Z-Pro-prolinal in DMSO. Create a serial dilution series in the assay buffer to achieve a range of final inhibitor concentrations.

  • Enzyme Preparation: Dilute the PREP enzyme stock to the desired working concentration in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 10 µL of the serially diluted inhibitor solutions to the test wells.

    • Add 10 µL of assay buffer with DMSO (vehicle control) to the control wells.

    • Add 20 µL of the diluted PREP enzyme to all wells except the blank wells (add 20 µL of assay buffer to blanks).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the Z-Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

3. Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Dispense Buffer and Inhibitor Dilutions into Plate A->B C Add PREP Enzyme to Wells B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate Reaction with Z-Gly-Pro-AMC Substrate D->E F Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) E->F G Data Analysis: Calculate Rates and IC50 F->G

An In-depth Technical Guide to Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fundamental Challenge of Controlled Peptide Assembly

The synthesis of peptides with a defined sequence is a cornerstone of modern biochemistry, pharmacology, and materials science.[1] However, the very nature of amino acids presents a significant synthetic challenge. Each amino acid possesses at least two reactive functional groups: a nucleophilic α-amino group and an electrophilic α-carboxyl group.[1] Attempting to form a peptide bond between two unprotected amino acids inevitably leads to uncontrolled polymerization, yielding a complex and uncharacterizable mixture of products.[1][2][3]

The solution to this challenge lies in the strategic use of protecting groups . These are chemical moieties that temporarily and reversibly mask a reactive functional group, rendering it inert to specific reaction conditions.[3][] By protecting the α-amino group of one amino acid and the α-carboxyl group of another, chemists can precisely control the formation of a single, desired peptide bond.[5] This guide provides an in-depth exploration of the chemical principles, strategies, and experimental protocols governing the use of protected amino acids, with a focus on the dominant methodology in the field: Solid-Phase Peptide Synthesis (SPPS).

The Principle of Orthogonality: Selective Deprotection

Modern peptide synthesis, especially for complex or modified peptides, relies on the principle of orthogonal protection .[6][7] This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a distinct chemical mechanism without affecting the others.[5][6] A typical SPPS strategy involves three classes of protecting groups:

  • Temporary Nα-Amino Protecting Group: Shields the N-terminus of the growing peptide chain and is selectively removed at the beginning of each coupling cycle.[6][8]

  • Permanent Side-Chain Protecting Groups: Protect reactive functionalities on the amino acid side chains throughout the synthesis and are typically removed only in the final step.[6][8]

  • Linker to the Solid Support: This can be considered a form of C-terminal protection, anchoring the peptide to the insoluble resin until it is intentionally cleaved at the end of the synthesis.[9]

This multi-layered, orthogonal approach provides the high fidelity required to assemble peptides of significant length and complexity.[6]

Part 1: The Chemist's Toolkit: Key Nα-Amino Protecting Groups

The choice of the temporary Nα-amino protecting group defines the overall synthetic strategy. The two most dominant strategies in modern SPPS are based on the Fmoc and Boc groups.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern SPPS, favored for its mild deprotection conditions.[10][] It is a base-labile protecting group, stable to the acidic conditions used to cleave most side-chain protecting groups, making it an ideal orthogonal partner.[10][12]

Chemical Rationale: The key to the Fmoc group's lability is the acidity of the proton at the 9-position of the fluorenyl ring system.[10] In the presence of a mild base, this proton is abstracted, initiating a β-elimination reaction that cleaves the carbamate bond and liberates the free amine.[10]

Mechanism of Fmoc Protection and Deprotection
  • Protection: The Fmoc group is typically introduced by reacting an amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is preferred over Fmoc-Cl as it minimizes the formation of unwanted dipeptide byproducts.[10]

  • Deprotection: Removal is achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13] The released dibenzofulvene byproduct is trapped by the piperidine, preventing it from engaging in side reactions with the newly liberated N-terminal amine.[12]

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Deprotection Reagent cluster_2 Intermediate & Products Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion 1. Proton Abstraction (Piperidine) Piperidine Piperidine Piperidine->Carbanion Adduct DBF-Piperidine Adduct Piperidine->Adduct Free_Amine H₂N-Peptide Carbanion->Free_Amine 2. β-Elimination (Releases CO₂ and DBF) DBF Dibenzofulvene (DBF) DBF->Adduct 3. Michael Addition (Trapped by Piperidine) Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Deprotection Reagent cluster_2 Intermediate & Products Boc_Peptide Boc-NH-Peptide Protonated Protonated Carbamate Boc_Peptide->Protonated 1. Protonation TFA TFA (H⁺) TFA->Protonated Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid 2. Loss of t-Butyl Cation tButyl t-Butyl Cation Free_Amine H₃N⁺-Peptide Carbamic_Acid->Free_Amine 3. Decarboxylation CO2 CO₂ SPPS_Cycle Start Start: C-Terminal AA on Resin (Nα-Protected) Deprotection 1. Nα-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Start->Deprotection Wash1 2. Wash (Remove deprotection agent and byproducts) Deprotection->Wash1 Coupling 3. Coupling (Add next protected AA + activation agent) Wash1->Coupling Wash2 4. Wash (Remove excess reagents) Coupling->Wash2 Decision Final Amino Acid? Wash2->Decision Decision->Deprotection No Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Decision->Cleavage Yes End Purified Peptide Cleavage->End

References

Methodological & Application

Application Notes and Protocols for the Strategic Incorporation of Z-D-Pro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH) in solid-phase peptide synthesis (SPPS). While Fmoc and Boc strategies are prevalent, the Z-group offers a unique orthogonal protecting scheme, invaluable for specific synthetic challenges. The primary focus of this document is to provide scientifically-grounded protocols for the incorporation of this compound to mitigate diketopiperazine (DKP) formation, a notorious side reaction that truncates peptide chains. We present detailed, field-proven methodologies for the coupling of this compound, its selective on-resin deprotection via catalytic hydrogenation, and final cleavage strategies, enabling researchers to leverage this versatile building block for the synthesis of complex or sensitive peptides.

Introduction: The Strategic Value of this compound

N-Benzyloxycarbonyl-D-proline (this compound) is an N-α-protected amino acid that serves as a critical tool in advanced peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, predates both the Boc and Fmoc protecting groups and possesses distinct chemical stability.[1] It is resistant to the mild basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA).[1][2] This stability profile establishes the Z-group as a truly orthogonal protecting group in the context of standard SPPS chemistries, allowing for selective deprotection and on-resin modifications.[3]

The most compelling application for this compound in modern SPPS is the prevention of diketopiperazine (DKP) formation. This irreversible intramolecular cyclization reaction leads to the cleavage of a dipeptide from the solid support, terminating chain elongation and significantly reducing the yield of the target peptide.[4][5] This side reaction is especially prevalent when proline is the second amino acid in the sequence (N-terminal Xaa-Pro-Resin), as the secondary amine of proline readily facilitates this cyclization.[6][7] By coupling this compound as the second residue, the N-terminus remains protected during the subsequent coupling cycle, effectively blocking the intramolecular attack and preventing DKP formation.

This guide provides detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their SPPS workflows.

Core Application: Mechanism and Prevention of Diketopiperazine (DKP) Formation

DKP formation is a major yield-limiting side reaction in SPPS. It occurs after the deprotection of the N-terminal amino acid of a resin-bound dipeptide. The newly liberated N-terminal amine can perform a nucleophilic attack on the ester carbonyl that links the dipeptide to the resin, forming a stable six-membered ring and cleaving the dipeptide from the solid support.[4]

The sequence H-Xaa-Pro-Resin is particularly susceptible. The cis-amide bond conformation favored by the proline residue positions the N-terminal amine in close proximity to the C-terminal ester linkage, accelerating the rate of intramolecular cyclization.[4][6]

Strategic Intervention with this compound: By introducing the second residue as this compound, the resulting dipeptide on the resin is Fmoc-Xaa-Z-D-Pro-Resin . After the Fmoc group is removed to yield H-Xaa-Z-D-Pro-Resin , the Z-group on the proline residue prevents it from being the N-terminal amino acid of a dipeptide. The subsequent coupling of the third amino acid proceeds on the N-terminus of the first residue (Xaa), and the problematic dipeptidyl-resin intermediate is bypassed entirely.

graph DKP_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Dipeptidyl-Resin\n(H-Xaa-Pro-O-Resin)", fillcolor="#4285F4"]; Attack [label="Intramolecular\nNucleophilic Attack", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DKP [label="Diketopiperazine (DKP)\n(cyclo(Xaa-Pro))", fillcolor="#EA4335"]; Resin [label="Free Resin\n(HO-Resin)", fillcolor="#5F6368"]; Termination [label="Chain Termination\n& Yield Loss", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Attack [label="Proline at position 2\naccelerates reaction"]; Attack -> DKP [color="#EA4335"]; Attack -> Resin [color="#5F6368"]; DKP -> Termination; Resin -> Termination; }

Figure 1. Mechanism of Diketopiperazine (DKP) formation.

Experimental Protocols

Protocol 1: Coupling of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a deprotected amino acid-resin (H-Xaa-Resin). Standard aminium/uronium-based coupling reagents are highly effective.

Table 1: Reagents and Parameters for this compound Coupling

ParameterValueNotes
Resin Substitution0.2 - 0.6 mmol/gStandard loading for Fmoc-SPPS.
This compound Excess3 equivalentsRelative to resin functionalization.
Coupling Reagent (HBTU)2.9 equivalentsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.[8]
Base (DIPEA)6 equivalentsN,N-Diisopropylethylamine.
SolventDMFN,N-Dimethylformamide, peptide synthesis grade.
Coupling Time1 - 2 hoursAt room temperature.
Monitoring MethodChloranil TestThe Kaiser test gives a false negative for secondary amines like proline.[9]

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin following the successful Fmoc deprotection of the first amino acid (H-Xaa-Resin). Swell the resin in DMF for 20-30 minutes in a suitable reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min) to eliminate residual piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically develop a yellowish color.[1]

  • Coupling Reaction: Add the activated this compound solution to the swelled, deprotected resin. Agitate the mixture using a shaker or gentle nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring and Washing: After the coupling period, take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF. Perform a Chloranil test to check for the presence of free secondary amines.[9]

    • Positive Test (Blue Beads): Coupling is incomplete. Repeat the coupling step ("double coupling") with freshly prepared activated amino acid solution for another 1-2 hours.

    • Negative Test (Yellow/Pale Beads): Coupling is complete.

  • Final Wash: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (5 x 1 min) to remove all excess reagents and by-products. The resin is now ready for the next Fmoc-deprotection and coupling cycle.

graph Coupling_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2. Workflow for coupling this compound in SPPS.

Protocol 2: On-Resin Deprotection of the Z-Group (Orthogonal Step)

The Z-group can be selectively removed on the solid phase while all other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact. Catalytic transfer hydrogenation is a mild, safe, and efficient method that avoids the use of pressurized hydrogen gas.[10][11]

Table 2: Reagents and Parameters for On-Resin Z-Group Deprotection

ParameterValueNotes
Catalyst10% Palladium on Carbon (Pd/C)0.1 - 0.2 eq. by weight relative to the resin.
Hydrogen DonorAmmonium Formate10 equivalents relative to resin functionalization.
SolventDMF or MeOH/DMF mixtureEnsure good resin swelling and reagent solubility.
Reaction Time2 - 12 hoursAt room temperature or slightly elevated (40°C).
SafetyPerform in a well-ventilated fume hood.Avoids flammable H₂ gas but byproducts can be odorous.

Step-by-Step Methodology:

  • Resin Preparation: After peptide assembly is complete (or at the desired stage for orthogonal deprotection), wash the peptide-resin with DCM (3 x 1 min) and then with the reaction solvent (e.g., DMF) (3 x 1 min).

  • Hydrogenolysis Reaction: Suspend the peptide-resin in the reaction solvent. Add ammonium formate (10 eq.) and gently agitate until it dissolves. Carefully add the Pd/C catalyst.

  • Reaction Execution: Agitate the suspension at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS to check for the mass difference corresponding to the Z-group removal (134.1 Da).

  • Catalyst Removal: Crucially , filter the reaction mixture through a pad of Celite or a similar filter aid to completely remove the Pd/C catalyst. Wash the resin on the filter extensively with DMF and DCM to ensure no catalyst particles remain. Catalyst contamination can interfere with subsequent steps and final peptide purity.

  • Final Wash: Wash the now Z-deprotected peptide-resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin now has a free amine at the D-Proline position and is ready for further modification or final cleavage.

Protocol 3: Final Cleavage and Deprotection Strategies

The final strategy depends on whether the Z-group was removed orthogonally on-resin (Protocol 2) or carried through to the final step.

Strategy A: Cleavage After On-Resin Z-Deprotection (Fmoc/tBu Chemistry)

If the Z-group has already been removed, a standard TFA cleavage cocktail is used to simultaneously cleave the peptide from an acid-labile resin (e.g., Wang, Rink Amide) and remove all other acid-labile side-chain protecting groups.

  • Cleavage Cocktail (Reagent K): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[12] For peptides containing Trp, add 2.5% 1,2-ethanedithiol (EDT).

  • Procedure: Treat the dry peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.[13] Filter the resin, wash with neat TFA, and precipitate the crude peptide in cold diethyl ether.

Strategy B: Cleavage with Z-Group Intact (Two-Stage Deprotection)

The Z-group is stable to standard TFA cleavage cocktails.[14] Therefore, a two-stage approach is required.

  • Stage 1 - TFA Cleavage: Cleave the peptide from the resin using the TFA cocktail as described in Strategy A. This will yield a crude peptide that is fully deprotected except for the Z-group on the D-Proline residue.

  • Stage 2 - Solution-Phase Z-Deprotection: After precipitation and initial purification, dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid) and perform catalytic hydrogenation or transfer hydrogenation as described in Protocol 2, but in the solution phase.

Strategy C: Simultaneous Cleavage and Z-Deprotection (Boc/Bzl Chemistry)

If the peptide was synthesized using a Boc/Bzl strategy on a resin like Merrifield or MBHA, a very strong acid cleavage method like anhydrous Hydrogen Fluoride (HF) or Hydrogen Bromide in Acetic Acid (HBr/AcOH) can be used. These harsh conditions will cleave the peptide from the resin and remove both benzyl-type side-chain protecting groups and the Z-group in a single step.[15][16]

  • Caution: These methods require specialized equipment and stringent safety protocols due to the highly corrosive and toxic nature of the reagents.[16][17] The "low-high" HF cleavage procedure is often employed to minimize side reactions.

graph Cleavage_Strategy { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3. Decision workflow for final cleavage and deprotection strategies.

Conclusion

The strategic use of this compound offers a powerful solution to the persistent problem of diketopiperazine formation in solid-phase peptide synthesis. Its unique stability profile provides true orthogonality to the widely used Fmoc/tBu and Boc/Bzl chemistries, enabling the synthesis of complex peptides and the introduction of specific modifications. By understanding the underlying chemical principles and adhering to the detailed protocols provided in this guide, researchers can effectively incorporate this compound to enhance the yield, purity, and overall success of their synthetic endeavors.

References

Application Note: A Practical Guide to Solution-Phase Peptide Synthesis Utilizing Z-D-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, remains an indispensable technique for the large-scale production of peptides and for synthesizing complex structures that may be challenging on a solid support.[1][2] This methodology offers distinct advantages, including the ability to purify and characterize intermediates at each step, ensuring high purity of the final product.[3] Central to this strategy is the judicious use of protecting groups to direct the regioselective formation of amide bonds.[1][4]

This guide focuses on the application of N-Cbz-D-proline (Z-D-Pro-OH), a cornerstone building block in peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for amines, prized for its stability under a variety of conditions and its clean removal via hydrogenolysis.[5][6] The D-proline stereoisomer is of particular interest in drug development for its ability to introduce conformational constraints and enhance proteolytic stability in peptide-based therapeutics. This document provides an in-depth, experience-driven protocol for the coupling of this compound, subsequent deprotection, and critical troubleshooting insights for researchers, scientists, and drug development professionals.

Physicochemical Properties & Handling of this compound

A thorough understanding of the starting material is the foundation of a successful synthesis. This compound is a white crystalline solid that requires proper handling to maintain its integrity.

Table 1: Properties of this compound (CAS: 6404-31-5)

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₅NO₄[7]
Molecular Weight249.27 g/mol [7]
Melting Point76-78 °C[8][9]
AppearanceWhite to light yellow crystalline powder[8][10]
SolubilitySoluble in Methanol, slightly soluble in Chloroform, DMSO, Ethanol[7][8]
StorageRoom Temperature, keep in a dark, dry place[7][8]

Handling Recommendations:

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Safety: Avoid contact with skin and eyes.[8] Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Core Chemistry: Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxylic acid moiety to make it susceptible to nucleophilic attack by the amine of the incoming amino acid.[11][12] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are widely used for this purpose in solution-phase synthesis.[13][14]

The Causality of Additives: Suppressing Racemization A significant challenge during peptide coupling is racemization of the activated amino acid, which can compromise the stereochemical integrity of the final peptide.[15][16] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate.[16] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally employed. HOBt acts as a nucleophilic trap for the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC. This generates a less reactive, but still efficient, HOBt-active ester, which is significantly less prone to racemization.[11][14][15][17][18] This two-stage activation ensures both high coupling efficiency and preservation of chirality.

Diagram 1: Carbodiimide-Mediated Activation with HOBt

G cluster_activation Activation Phase cluster_coupling Coupling Phase Z_Pro_OH This compound O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Z_Pro_OH->O_Acylisourea + DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt-Active Ester (Racemization Resistant) O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Precipitate) O_Acylisourea->DCU HOBt HOBt Dipeptide Z-D-Pro-Xaa-OR' (Product) HOBt_Ester->Dipeptide + HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen Amino_Ester H-Xaa-OR' (Nucleophile) Amino_Ester->Dipeptide

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Detailed Protocol: Synthesis of a Model Dipeptide (Z-D-Pro-Gly-OMe)

This protocol details a self-validating system for synthesizing a simple dipeptide, which can be adapted for other amino acid esters. The inclusion of reaction monitoring and clear work-up steps ensures trustworthiness and reproducibility.

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 50% EtOAc in Hexane)

  • TLC visualization: UV lamp (254 nm) and Ninhydrin stain

3.2 Reaction Setup & Coupling

  • Dissolve Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of this compound).

  • Add Amino Component: In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in DCM. Add NMM (1.0 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes until a clear solution is obtained. Add this solution to the main reaction flask.

  • Initiate Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes.

    • Expertise Note: Adding DCC last and at 0 °C minimizes potential side reactions and gives the HOBt time to compete effectively for the O-acylisourea intermediate, thus suppressing racemization.[13] The formation of a white precipitate, dicyclohexylurea (DCU), should be observed as the reaction progresses.[14]

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

3.3 Reaction Monitoring (Self-Validation)

  • TLC Analysis: Monitor the reaction progress by TLC. Spot the starting materials (this compound and H-Gly-OMe·HCl) and the reaction mixture on a TLC plate.

  • Visualization: Visualize the plate under a UV lamp (this compound and the product are UV active). Then, stain with ninhydrin and heat (H-Gly-OMe is ninhydrin-positive, while the product is not).

  • Interpretation: The reaction is complete when the limiting starting material spot (typically this compound) has disappeared and a new, higher Rf product spot is prominent.

3.4 Work-up and Purification

  • Remove Byproduct: After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel.

    • Wash with 5% aqueous HCl (2x) to remove any unreacted NMM and residual DCC.

    • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and any remaining acidic components.

    • Wash with brine (1x) to reduce the amount of dissolved water in the organic phase.

    • Trustworthiness Note: Each wash systematically removes specific impurities, ensuring a cleaner crude product and simplifying the final purification step.[19][20]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude dipeptide.

  • Final Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel to obtain the pure dipeptide.

3.5 Characterization Confirm the identity and purity of the final product, Z-D-Pro-Gly-OMe, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[21][22][23][24]

The Next Step: Z-Group Deprotection

The Z-group is most commonly and cleanly removed by catalytic hydrogenolysis.[5][6] This method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst.

Diagram 2: Z-Group Deprotection Workflow

G Start Z-D-Pro-Dipeptide in Solvent (e.g., MeOH) Add_Catalyst Add Pd/C Catalyst (5-10 mol%) Start->Add_Catalyst Hydrogenate Purge with H₂ Gas (Balloon or Parr Shaker) Stir 4-24h @ RT Add_Catalyst->Hydrogenate Filter Filter through Celite to Remove Pd/C Hydrogenate->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate End H-D-Pro-Dipeptide (Free Amine) Concentrate->End

Caption: Standard workflow for Cbz deprotection via hydrogenolysis.

4.1 Protocol: Catalytic Hydrogenolysis

  • Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). Place the solution in a flask suitable for hydrogenation.

  • Catalyst: Carefully add Palladium on Carbon (Pd/C, 5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Securely seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenation apparatus. Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[25] Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide, which can be used directly in the next coupling step.

Troubleshooting and Key Considerations

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance; Inefficient activation; Poor solubility of reagents.Extend reaction time or perform a "double coupling".[25] Ensure reagents are anhydrous. Consider a more polar solvent like DMF.
Low Yield after Work-up Emulsion formation during washes; Product partially soluble in aqueous layers.Break emulsions by adding more brine. Perform back-extraction of the combined aqueous layers with EtOAc.
Side Product Formation Racemization; Formation of N-acylurea byproduct.Ensure HOBt is used and the reaction is cooled to 0°C before DCC addition. Ensure efficient removal of DCU by filtration.
Incomplete Deprotection Catalyst poisoning (e.g., by sulfur-containing amino acids); Inactive catalyst.Use a fresh batch of catalyst. Increase catalyst loading. If sulfur is present, consider alternative deprotection methods like HBr in acetic acid.[5]

Conclusion

This compound is a versatile and valuable building block for solution-phase peptide synthesis. Its robust protecting group and unique stereochemistry allow for the controlled construction of complex peptides. By understanding the principles of carbodiimide activation, the critical role of additives like HOBt in maintaining stereochemical integrity, and by employing systematic, self-validating protocols, researchers can reliably incorporate this key amino acid. The methods described herein provide a solid foundation for the successful synthesis, purification, and deprotection of this compound containing peptides, empowering advancements in chemical biology and drug discovery.

References

Application Notes & Protocols: Strategic Selection of Coupling Reagents for Z-D-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Z-D-Pro-OH

In peptide synthesis, the formation of an amide bond is the fundamental reaction. However, not all amino acids are incorporated with equal ease. This compound (N-Carbobenzoxy-D-proline) presents a distinct set of challenges due to its structural features. As a proline derivative, it is a secondary amine, which inherently possesses slower reaction kinetics compared to primary amines. Furthermore, the bulky N-terminal Carbobenzoxy (Z) protecting group creates significant steric hindrance around the carboxyl group. This combination can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and diminished final yields.

The primary goal when coupling this compound is to achieve high efficiency and yield while preserving the stereochemical integrity of the chiral center. The choice of coupling reagent is therefore not a trivial matter but a critical decision that directly influences the success of the synthesis.[1][2] This guide provides a detailed analysis of common coupling reagents, their mechanisms of action, and optimized protocols for the successful incorporation of this compound.

Mechanistic Overview of Key Coupling Reagent Classes

Peptide coupling reagents function by activating the carboxylic acid of the incoming amino acid, converting the carboxyl group's hydroxyl into a good leaving group and making the carbonyl carbon highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[2][3] The major classes of reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides and the Role of Additives

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[1] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is unstable and can undergo two competing pathways: the desired reaction with an amine to form the peptide bond, or an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the coupling.[4]

To prevent this side reaction and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is essential.[5][6] The additive rapidly intercepts the O-acylisourea to form a more stable active ester (OBt or Oxyma ester), which then reacts cleanly with the amine. For solid-phase peptide synthesis (SPPS), DIC is preferred over DCC because its byproduct, diisopropylurea (DIU), is soluble in common organic solvents, simplifying purification.[4][5][7]

Carbodiimide_Mechanism cluster_0 Activation cluster_1 Pathways cluster_2 Additive Intervention Z_Pro_OH This compound O_Acylisourea O-Acylisourea (Reactive Intermediate) Z_Pro_OH->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) Peptide_Bond Peptide Product O_Acylisourea->Peptide_Bond + H₂N-R' (Desired, but slow) Active_Ester Active Ester (OBt / Oxyma) O_Acylisourea->Active_Ester + Additive (Fast) Peptide_Chain Peptide Chain (H₂N-R') Peptide_Chain->Peptide_Bond DIU DIU (Byproduct) Additive Additive (HOBt / Oxyma) Active_Ester->Peptide_Bond + H₂N-R' (Clean & Efficient)

Caption: Carbodiimide coupling mechanism showing the desired pathway, side reaction, and intervention by additives.

Onium Salts (Aminium/Uronium and Phosphonium)

Onium salts are highly efficient coupling reagents that have become the standard for difficult couplings, including those involving sterically hindered amino acids.[8] This class includes aminium/uronium salts like HBTU, HATU, and COMU, and phosphonium salts like PyBOP and PyAOP.

These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to generate an active ester in situ.[9] The key difference between them lies in the nature of the active ester formed.

  • HBTU generates an OBt ester.[10]

  • HATU , its aza-analogue, forms a more reactive OAt ester. The nitrogen at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the ester more susceptible to nucleophilic attack.[11] This makes HATU significantly faster and more efficient than HBTU, especially for hindered systems.[5][7][11]

  • COMU is a third-generation uronium reagent that incorporates an Oxyma leaving group.[9][12][13] It offers coupling efficiencies comparable to or exceeding HATU but with a superior safety profile, as it avoids the potentially explosive benzotriazole moiety.[9][12][13][14] Its byproducts are also water-soluble, simplifying workup.[13][14]

A potential side reaction with aminium/uronium reagents is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess.[5][9] This is generally avoided by using a slight excess of the amino acid relative to the coupling reagent. Phosphonium reagents like PyBOP are not susceptible to this side reaction.[9]

Onium_Salt_Mechanism Z_Pro_OH This compound Active_Ester OAt / Oxyma Ester (Highly Reactive) Z_Pro_OH->Active_Ester HATU HATU / COMU HATU->Active_Ester Pre-activation Base Base (DIPEA) Base->Active_Ester Peptide_Bond Peptide Product Active_Ester->Peptide_Bond Coupling Peptide_Chain Peptide Chain (H₂N-R') Peptide_Chain->Peptide_Bond Byproducts Byproducts (Soluble)

Caption: General mechanism for onium salt-mediated coupling, highlighting the formation of a highly active ester.

Comparative Analysis of Recommended Reagents for this compound

Given the steric hindrance of this compound, the choice of reagent must prioritize reactivity and efficiency. While many reagents exist, the following are most suited for this challenging coupling.

ReagentClassRelative SpeedRacemization RiskKey AdvantagesKey Considerations
DIC/Oxyma CarbodiimideModerateVery LowCost-effective; can be used under base-free conditions, minimizing base-catalyzed side reactions.[9][15]Slower kinetics may require longer reaction times or double coupling; insoluble urea byproduct with DCC.[4][7]
PyBOP PhosphoniumFastLowHigh reactivity; no risk of N-terminal guanidinylation; byproducts are non-carcinogenic unlike older BOP reagent.[9][16]Byproducts can sometimes be difficult to remove in solution-phase synthesis.
HATU AminiumVery FastVery LowExtremely high reactivity and efficiency, especially for hindered amino acids[5][11][17]; faster than HBTU.[7]Higher cost; potential for guanidinylation if used in excess[5][7]; benzotriazole core is potentially explosive.[9]
COMU AminiumVery FastVery LowReactivity comparable to HATU[9][12]; enhanced safety (non-explosive)[13][14]; water-soluble byproducts[13][14]; effective with reduced base.[12]Highest cost among the listed options.

Detailed Experimental Protocols

The following are standardized protocols for solid-phase peptide synthesis (SPPS). All procedures assume a starting resin with a free N-terminal amine, confirmed by a positive Kaiser test.

SPPS_Workflow Start Start: Resin with free amine (Kaiser test positive) Swell 1. Swell Resin in DMF Start->Swell Couple 4. Add solution to resin and couple (1-2 hr) Swell->Couple Prepare_AA 2. Prepare Activation Solution: This compound + Reagent + Base (in DMF) Preactivate 3. Pre-activate (1-5 min) Prepare_AA->Preactivate Preactivate->Couple Wash_1 5. Wash Resin (DMF, DCM, DMF) Couple->Wash_1 Monitor 6. Monitor Completion (Kaiser test) Wash_1->Monitor Success Success: Proceed to next step Monitor->Success Negative Failure Incomplete: Recouple or Cap Monitor->Failure Positive

Caption: Standard workflow for a single coupling step in solid-phase peptide synthesis (SPPS).

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving rapid and complete coupling of this compound.

  • Resin Preparation: Swell the resin (1.0 eq.) in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.).

    • Rationale: A slight excess of the amino acid over the coupling reagent is used to prevent guanidinylation of the N-terminus.[5][9] DIPEA is a sterically hindered base that activates the reaction without causing significant racemization.

  • Pre-activation: Gently agitate the activation solution for 2-5 minutes at room temperature.

  • Coupling: Add the activated solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test. If the test is negative (beads are colorless/yellow), the coupling is complete. If positive (beads are blue), a second coupling is required.

Protocol 2: Safe and Robust Coupling with COMU

This protocol leverages the benefits of COMU for a highly efficient and safe procedure.

  • Resin Preparation: Swell the resin (1.0 eq.) in DMF for 30 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), COMU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.

    • Rationale: While COMU can be effective with less base, using 2 equivalents per equivalent of amino acid ensures rapid kinetics for this hindered coupling.[12] The color of the solution may change upon addition of the base, which is characteristic of COMU activation.[12]

  • Pre-activation: Gently agitate the solution for 1-2 minutes.

  • Coupling: Add the activated solution to the resin. Agitate for 1 hour at room temperature. COMU is also highly effective in microwave-assisted protocols, where coupling times can be reduced to 5-15 minutes.[9][12]

  • Washing: Drain and wash the resin as described in Protocol 1.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

Protocol 3: Low-Racemization Coupling with DIC/Oxyma

This protocol is a cost-effective option that minimizes the risk of base-mediated side reactions.

  • Resin Preparation: Swell the resin (1.0 eq.) in DMF for 30 minutes. Drain the solvent.

  • Coupling Solution: In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.

  • Initiation: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3.0 eq.) to the resin slurry.

    • Rationale: Adding the carbodiimide last allows for the immediate formation of the active ester in the presence of the resin's free amine, maximizing coupling efficiency. No DIPEA is required, which is advantageous for preventing racemization.[9]

  • Coupling: Agitate the mixture for 2-4 hours at room temperature. Due to the slower kinetics, a longer reaction time or a double coupling may be necessary.

  • Washing: Drain and wash the resin as described in Protocol 1.

  • Monitoring: Perform a Kaiser test. Given the slower nature of this reaction, careful monitoring is crucial.

References

Application Notes & Protocols: Strategic Synthesis of Proline-Containing Peptides Using N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline's unique cyclic structure imposes significant conformational constraints on peptides, making it a critical residue for defining secondary structures like β-turns and disrupting α-helical formations.[1][2][3] However, these same properties present considerable challenges in chemical peptide synthesis, including sterically hindered couplings and a high propensity for side reactions.[4][5] This document provides a comprehensive guide to the strategic use of N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH), an N-α-protected amino acid, to navigate these complexities. We will explore the underlying chemical principles, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and offer in-depth troubleshooting guidance.

The Proline Conundrum in Peptide Synthesis

Proline is unique among the 20 proteinogenic amino acids as it contains a secondary amine within its pyrrolidine ring.[1][] This structural rigidity is invaluable for designing peptides with specific folds but complicates synthesis in several ways:

  • Steric Hindrance: The cyclic structure and the N-alkyl substitution make the nitrogen atom a less reactive and more sterically hindered nucleophile compared to the primary amines of other amino acids.[4] This can lead to slow or incomplete coupling reactions, resulting in deletion sequences in the final product.[7]

  • Cis-Trans Isomerization: The Xaa-Pro peptide bond can exist in both cis and trans conformations, with a relatively small energy difference between the two states. This isomerization can be a rate-limiting step in protein folding and can also lead to conformational heterogeneity in synthetic peptides, complicating purification and analysis.[8]

  • Diketopiperazine (DKP) Formation: This is a major side reaction, especially when proline is the second residue in a sequence being assembled on a solid support. The N-terminal amine of the proline can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine.[9][10] This terminates the peptide chain prematurely and significantly reduces yield.

The use of the benzyloxycarbonyl (Z or Cbz) protecting group on proline, specifically this compound for incorporating a D-amino acid, offers a robust solution to many of these issues. The Z group is stable under the conditions used for standard Fmoc and Boc synthesis, providing an orthogonal protection strategy.[10][11][12]

The Role and Chemistry of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is a carbamate-based protecting group introduced for amine protection.[11] Its utility in proline-peptide synthesis stems from its distinct stability profile.

  • Orthogonality: The Z group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the moderate acidic conditions (e.g., TFA) used for Boc removal.[10] This allows for its selective retention while the peptide chain is elongated.

  • Removal Conditions: The Z group is typically removed under harsher conditions, most commonly catalytic hydrogenolysis (H₂/Pd-C) or strong acids like HBr in acetic acid.[11] This ensures it remains intact throughout the synthesis until its deliberate removal is required.

By using Z-Pro-OH, particularly at the critical N-terminal or C-terminal positions, chemists can prevent unwanted side reactions and improve the fidelity of the synthesis.

Visualizing the Key Reagent

Z_D_Pro_OH cluster_labels Structure of this compound Z_D_Pro Z_D_Pro l1 Benzyloxycarbonyl (Z) Group l2 D-Proline l3 Carboxylic Acid Solution_Phase_Workflow start Start: Protected Amino Acid (e.g., Boc-Xaa-OH) & Z-D-Pro-O-Me (Ester protected) coupling Step 1: Peptide Bond Formation (Coupling Reagent: DCC or EDC/HOBt) start->coupling dipeptide Protected Dipeptide: Boc-Xaa-D-Pro-O-Me coupling->dipeptide deprotect_n Step 2: N-terminal Deprotection (e.g., TFA for Boc removal) dipeptide->deprotect_n Selective Deprotection deprotect_c Step 3: C-terminal Deprotection (e.g., Saponification for Methyl Ester) dipeptide->deprotect_c Selective Deprotection final_peptide Final Dipeptide: H-Xaa-D-Pro-OH deprotect_n->final_peptide deprotect_c->final_peptide Carbodiimide_Mechanism cluster_main Carbodiimide Activation and Coupling RCOOH This compound O_Acylisourea [O-Acylisourea Intermediate]* (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide DCC (R'-N=C=N-R') Peptide Peptide Bond (Z-D-Pro-NH-R'') O_Acylisourea->Peptide + Amine ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt Amine H₂N-R'' (Amino Acid Ester) Urea DCU Byproduct (R'-NH-CO-NH-R') HOBt HOBt ActiveEster->Peptide + Amine

References

Application Notes and Protocols: Harnessing Z-D-Pro-OH for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Structural Rigidity in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets.[1][2] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, effectively "locking" the peptide into a bioactive conformation.[3] The incorporation of non-proteinogenic amino acids, particularly D-amino acids, is a powerful tool in this endeavor.[3] This guide focuses on the strategic use of N-benzyloxycarbonyl-D-proline (Z-D-Pro-OH), a protected D-enantiomer of proline, to create conformationally constrained peptides with enhanced therapeutic properties.

D-proline's unique stereochemistry imposes significant structural restraints on the peptide backbone, influencing secondary structure and proteolytic resistance.[4] The benzyloxycarbonyl (Z) protecting group offers orthogonal protection to the more commonly used Fmoc and Boc strategies, providing flexibility in complex synthetic schemes.[5] These application notes provide a comprehensive framework for the rationale, synthesis, and analysis of peptides incorporating this compound, empowering researchers to explore novel and more effective peptide-based therapeutics.

The Stereochemical Impact of D-Proline on Peptide Conformation

The incorporation of proline into a peptide chain restricts the N-Cα bond's rotational freedom, significantly influencing the local backbone conformation.[6] The choice between the L- and D-enantiomer of proline allows for precise control over the resulting three-dimensional structure.

  • L-Proline: Typically induces a β-turn or promotes the formation of a polyproline II (PPII) helix, a left-handed helical structure.[2][7]

  • D-Proline: Due to its opposite stereochemistry, D-proline disrupts the formation of right-handed α-helices and can induce unique turn structures, often leading to a more compact and proteolytically stable peptide.[8] The presence of a D-amino acid can resist hydrolysis by certain proteases, a phenomenon that can be exploited in drug design.[9]

The distinct conformational preferences of L- and D-proline are a direct consequence of their stereochemistry, which alters the sterically allowed phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[2]

G cluster_L L-Proline Incorporation cluster_D D-Proline Incorporation L-Peptide Linear Peptide Chain L-Pro L-Proline L-Peptide->L-Pro incorporation PPII_Helix Polyproline II Helix (Left-Handed) L-Pro->PPII_Helix promotes Beta_Turn β-Turn L-Pro->Beta_Turn induces D-Peptide Linear Peptide Chain D-Pro This compound D-Peptide->D-Pro incorporation Unique_Turn Unique Turn/Kink D-Pro->Unique_Turn induces Increased_Stability Enhanced Proteolytic Stability D-Pro->Increased_Stability confers

Caption: Conformational outcomes of L-proline versus this compound incorporation.

Synthetic Methodologies: Incorporating this compound into Peptides

The synthesis of peptides containing this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The choice of methodology depends on the desired scale, peptide length, and overall synthetic strategy.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the most common method for synthesizing peptides in a research setting.[10][11] The following workflow outlines the key steps for incorporating this compound using an Fmoc-based strategy.

spss_workflow start Start: Swell Resin fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Couple this compound (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 chain_elongation Continue Chain Elongation (Fmoc-amino acids) wash2->chain_elongation final_deprotection Final Z-group Deprotection (e.g., HBr/AcOH or Hydrogenolysis) chain_elongation->final_deprotection cleavage Cleavage from Resin (e.g., TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Lyophilized Peptide purification->end

Caption: General workflow for incorporating this compound in solid-phase peptide synthesis.

Detailed Protocol for SPPS using this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • This compound Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.[5]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.[10]

  • Z-Group Deprotection (On-Resin):

    • Catalytic Hydrogenolysis: If the peptide sequence and resin are compatible, the Z-group can be removed on-resin using a palladium catalyst and a hydrogen source.[5]

    • Strong Acid: Alternatively, the Z-group can be removed during the final cleavage step with strong acids like HBr in acetic acid, although this is less common in modern SPPS.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (SPPS) with this compound

Solution-phase synthesis is often employed for the large-scale production of peptides.[12] The general principle involves the coupling of protected amino acid derivatives in a suitable organic solvent, followed by purification of the intermediate product at each step.

General Steps:

  • Activation of this compound: The carboxylic acid of this compound is activated using a coupling reagent such as DCC/HOBt or EDC.

  • Coupling: The activated this compound is reacted with the free amine of the C-terminally protected amino acid or peptide fragment.

  • Work-up and Purification: The protected dipeptide or elongated peptide is purified by extraction and/or crystallization.

  • Deprotection: The protecting groups are selectively removed to allow for further chain elongation or to yield the final peptide.

Characterization and Analysis of this compound Containing Peptides

Thorough characterization is crucial to confirm the identity, purity, and conformational properties of the synthesized peptide.

Analytical TechniquePurposeKey Parameters to Assess
RP-HPLC Purity assessment and purification.Retention time, peak shape, and purity percentage.
Mass Spectrometry (MS) Molecular weight confirmation.Observed mass vs. calculated mass.
NMR Spectroscopy Structural elucidation and conformational analysis.Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to determine cis/trans isomerism and backbone torsion angles.[2]

Applications and Case Studies

The incorporation of D-proline has been shown to be a successful strategy in the development of various therapeutic peptides.

  • Antimicrobial Peptides (AMPs): The substitution of L-amino acids with D-amino acids in proline-rich AMPs can enhance their stability and antimicrobial activity.[8]

  • Immunomodulatory Peptides: Proline-rich peptides are known to have immunomodulatory properties, and the introduction of D-proline can modulate their bioactivity.[7]

  • Enzyme Inhibitors: The conformational constraints imposed by D-proline can be exploited to design potent and selective enzyme inhibitors.

While specific examples solely focusing on this compound are not extensively documented in readily available literature, the principles derived from studies using D-proline are directly applicable. The use of the Z-protecting group provides an additional layer of synthetic versatility, particularly in the synthesis of complex peptides and peptide fragments.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation allows for the introduction of unique structural motifs that can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic profiles. The detailed protocols and analytical methods provided in this guide offer a comprehensive resource for researchers aiming to leverage the power of D-proline stereochemistry in their peptide drug discovery and development programs.

References

Application Note: A Comprehensive Protocol for Evaluating Enzyme Inhibition by Z-D-Pro-OH Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Proline-Directed Enzyme Inhibition

Proline and its derivatives are fundamental structural motifs in medicinal chemistry, prized for the conformational rigidity imparted by their pyrrolidine ring.[1][2] This unique structure allows for the precise orientation of chemical groups into the binding pockets of enzymes, making proline analogs potent and selective modulators of enzyme activity.[1][3] Z-D-Pro-OH (N-carbobenzyloxy-D-proline) and its derivatives represent a class of compounds designed to target specific proteases, particularly those that recognize proline at or near their active site.[4]

This application note provides a detailed protocol for characterizing the inhibitory potential of this compound derivatives against a key class of proline-specific serine proteases, including:

  • Dipeptidyl Peptidase IV (DPP-4): A key regulator of incretin hormones like GLP-1, making it a major therapeutic target in type 2 diabetes.[5][6]

  • Fibroblast Activation Protein (FAP): Highly expressed in the stroma of many cancers and associated with tumor growth and invasion, positioning it as a significant target for cancer diagnostics and therapy.[7][8]

  • Prolyl Oligopeptidase (POP): A cytosolic serine peptidase implicated in the metabolism of neuropeptides and peptide hormones, with links to neurological disorders.[9][10]

The following protocols are designed for researchers, scientists, and drug development professionals, offering a robust framework for determining inhibitor potency (IC₅₀) and understanding kinetic behavior using a sensitive, fluorescence-based assay.[11][12]

Foundational Concepts: Quantifying Enzyme Inhibition

Before proceeding to the experimental protocol, it is crucial to understand the key parameters used to quantify an inhibitor's effectiveness.

  • IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[13][14] It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration.[14][15] A lower IC₅₀ value indicates a more potent inhibitor.[15]

  • Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is a more absolute measure of potency than the IC₅₀.[13][15] For competitive inhibitors, the IC₅₀ can be converted to a Kᵢ value using the Cheng-Prusoff equation , which accounts for the substrate concentration used in the assay.[15]

    Cheng-Prusoff Equation:

    Where:

    • [S] is the substrate concentration.

    • Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.[15]

Assay Principle: Fluorescence-Based Detection

This protocol utilizes a fluorescence-based method, which offers high sensitivity and is suitable for high-throughput screening (HTS).[11][16] The principle relies on a synthetic peptide substrate that is non-fluorescent but releases a highly fluorescent molecule upon enzymatic cleavage. A common example for DPP-4, FAP, and POP assays is a substrate containing a proline residue linked to a fluorescent reporter group like 7-amino-4-methylcoumarin (AMC).[5][6][9]

  • Reaction: Peptide-Pro-AMC (Low Fluorescence) + Enzyme → Cleaved Peptide + Pro-AMC (High Fluorescence)

  • Measurement: The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. The presence of an effective inhibitor, such as a this compound derivative, will reduce the rate of this increase.

Experimental Workflow Overview

The overall process for determining the IC₅₀ of a this compound derivative is a systematic procedure involving careful preparation, execution, and analysis.

G A Step 1: Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) B Step 2: Assay Plate Setup (Controls, Blanks, Inhibitor Concentrations) A->B C Step 3: Pre-incubation (Enzyme + Inhibitor/Vehicle) B->C D Step 4: Reaction Initiation (Add Substrate) C->D E Step 5: Kinetic Measurement (Read Fluorescence Over Time) D->E F Step 6: Data Analysis (Calculate Rates, % Inhibition, and IC₅₀) E->F

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol for IC₅₀ Determination

This protocol is optimized for a 96-well plate format. It is crucial to perform all experiments in triplicate for statistical validity.[17]

Materials and Reagents
  • Enzyme: Purified, recombinant human DPP-4, FAP, or POP.

  • Inhibitor: this compound derivative(s) of interest.

  • Substrate: Fluorogenic peptide substrate (e.g., Gly-Pro-AMC for DPP-4).[5][6]

  • Assay Buffer: Tris-HCl or phosphate buffer at the optimal pH for the enzyme (typically pH 7.4 - 8.0).[6][10]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Positive Control: A known inhibitor for the target enzyme (e.g., Sitagliptin for DPP-4).

  • Hardware: Black, low-binding 96-well microplates, multichannel pipettes, fluorescence microplate reader with kinetic capabilities and appropriate filters (e.g., Ex/Em ~360/460 nm for AMC).[5][6]

Reagent Preparation
  • Assay Buffer: Prepare the buffer at the desired pH and temperature. For example, 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[6]

  • Enzyme Working Solution: Dilute the enzyme stock to its final working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes and should be kept as low as possible to detect potent inhibitors.[18][19]

  • Substrate Working Solution: Prepare the substrate in assay buffer at a concentration of 2x the final desired concentration. For IC₅₀ determination, it is recommended to use a substrate concentration at or below its Kₘ value to ensure sensitivity to competitive inhibitors.[18]

  • Inhibitor Stock and Serial Dilutions:

    • Prepare a high-concentration stock solution of the this compound derivative (e.g., 10-50 mM) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

    • Finally, dilute these DMSO stocks into the assay buffer to create 2x or 4x working solutions. Causality: This two-step dilution minimizes the final DMSO concentration in the assay (ideally ≤1%), as higher concentrations can inhibit enzyme activity.[17][20]

Assay Procedure
  • Plate Setup: In a 96-well black plate, add reagents as described in the table below.

Well TypeReagent 1: Inhibitor/Vehicle (Volume)Reagent 2: Enzyme (Volume)Pre-incubationReagent 3: Substrate (Volume)Final Volume
Test Wells 25 µL of this compound derivative (2x)25 µL of Enzyme (2x)15 min at 37°C50 µL of Substrate (2x)100 µL
100% Activity 25 µL of Assay Buffer + DMSO (vehicle)25 µL of Enzyme (2x)15 min at 37°C50 µL of Substrate (2x)100 µL
0% Activity (Blank) 25 µL of Assay Buffer + DMSO (vehicle)25 µL of Assay Buffer (no enzyme)15 min at 37°C50 µL of Substrate (2x)100 µL
  • Pre-incubation: Add the inhibitor or vehicle control to the appropriate wells, followed by the enzyme working solution. Mix gently and incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C). Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started.[17][21]

  • Reaction Initiation: Initiate the reaction by adding the 2x substrate working solution to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity every 60 seconds for 30-60 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, plot fluorescence intensity versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Use the rates from the control wells to calculate the percent inhibition for each inhibitor concentration.

  • Determine IC₅₀: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor at the inflection point of this curve.[13]

Sample Data Presentation
[Inhibitor] (nM)Log [Inhibitor]Avg. Reaction Rate (RFU/min)% Inhibition
0 (100% Activity)N/A5000%
1045010%
10137525%
501.725549%
100218064%
100035589%
1000045090%
Blank (0% Activity)N/A5N/A

Mechanism of Action: How this compound Derivatives Inhibit Proteases

This compound derivatives typically act as competitive inhibitors. They are designed to mimic the natural substrate of the enzyme, binding to the active site and preventing the substrate from accessing it. The proline scaffold ensures correct positioning within the enzyme's specificity pocket, while other chemical moieties can form additional interactions, enhancing binding affinity.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (e.g., DPP-4) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate (e.g., GLP-1) Substrate->ES_Complex ES_Complex->Enzyme Product Cleaved Product (Inactive GLP-1) ES_Complex->Product Catalysis Enzyme_I Enzyme (e.g., DPP-4) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor Inhibitor (this compound Derivative) Inhibitor->EI_Complex

Caption: Competitive inhibition of a protease by a this compound derivative.

Best Practices and Troubleshooting

  • Inhibitor Solubility: If the test compound has poor aqueous solubility, ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Poor solubility can manifest as a shallow inhibition curve or inconsistent results.[17]

  • Enzyme Stability: Always keep enzyme stocks on ice and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.[17]

  • Assay Linearity: Ensure the enzyme concentration and incubation time result in a linear reaction rate. If the rate plateaus too early, reduce the enzyme concentration.[22]

  • Inner Filter Effect: At high substrate or product concentrations, fluorescence can be quenched. Run a standard curve with the fluorescent product (e.g., free AMC) to ensure your assay operates within a linear fluorescence response range.

References

Application Note: Strategies for the Purification of Peptides Containing Z-D-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for developing robust purification protocols for synthetic peptides incorporating the N-benzyloxycarbonyl-D-proline (Z-D-Pro-OH) moiety. The unique physicochemical properties conferred by the hydrophobic, bulky Z-group and the sterically constrained D-proline residue present distinct challenges, including poor solubility, potential for aggregation, and chromatographic peak broadening.[1][2] We will explore Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary purification engine, alongside orthogonal techniques like flash chromatography and crystallization for multi-step purification strategies. Detailed, field-tested protocols and troubleshooting guides are provided to empower researchers, scientists, and drug development professionals to achieve high-purity peptides for downstream applications.

Introduction: The Purification Challenge

Peptides containing this compound are common intermediates in medicinal chemistry and peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine-protecting group, prized for its stability and orthogonal removal conditions.[3] However, its large, aromatic structure imparts significant hydrophobicity to the peptide, which can lead to purification challenges such as poor aqueous solubility and aggregation.[2][4]

Furthermore, the D-proline residue introduces a rigid kink in the peptide backbone. A significant challenge associated with proline-containing peptides is the slow cis-trans isomerization around the Xaa-Pro peptide bond.[5][6] This isomerization can be slow on the chromatographic timescale, leading to broadened or split peaks, which complicates peak collection and reduces purification efficiency.[7][8] The combination of these factors necessitates a carefully designed purification strategy to resolve the target peptide from closely related impurities, such as deletion sequences or incompletely deprotected species.[9]

Core Purification Strategy: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of modern peptide purification, separating molecules based on their hydrophobicity.[9][10] For peptides containing the hydrophobic Z-group, RP-HPLC offers excellent resolving power.[1][2] The fundamental principle involves the partitioning of the peptide between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. Elution is achieved by gradually increasing the concentration of an organic modifier, typically acetonitrile, in the mobile phase.[9][11]

Causality-Driven Method Development

A successful RP-HPLC purification is not a one-size-fits-all process. Each parameter must be optimized based on the specific properties of the this compound-containing peptide.

Column Chemistry:

  • C18 (Octadecyl): This is the workhorse for peptide purification due to its high hydrophobicity and resolving power.[12] It is the recommended starting point for this compound peptides.

  • C8 (Octyl): A less hydrophobic alternative to C18. It can be useful if the peptide is too strongly retained on a C18 column, even with high organic solvent concentrations.

  • Phenyl-Hexyl: The phenyl groups in this stationary phase can offer alternative selectivity through π-π interactions with the aromatic Z-group, potentially resolving impurities that co-elute on a C18 column.

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile (ACN) is the most common choice due to its low viscosity and UV transparency. For highly hydrophobic peptides, n-propanol can sometimes improve solubility and resolution, though it leads to higher backpressure.[4]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard. It serves two key purposes: it protonates acidic residues (like the C-terminal carboxylate) and silanols on the silica support, minimizing secondary interactions and improving peak shape. It also acts as an ion-pairing agent, forming a neutral complex with charged sites on the peptide, which enhances interaction with the stationary phase.

  • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can be highly beneficial. It often improves peak shape for hydrophobic peptides by increasing solubility and mass transfer kinetics. It can also accelerate cis-trans isomerization, sometimes coalescing split peaks into a single, sharper peak.[7]

Workflow for Purification Strategy

The following diagram illustrates a typical workflow for purifying a peptide containing this compound, starting from the crude synthetic product.

G cluster_0 Pre-Purification cluster_1 Primary Purification cluster_2 Post-Purification & Final QC Crude Crude Peptide (Post-Cleavage) Solubility Solubility Testing (e.g., ACN/H2O, DMSO) Crude->Solubility Analytical Analytical RP-HPLC (Purity Assessment) Solubility->Analytical Prep Preparative RP-HPLC Analytical->Prep Method Transfer Flash Optional: Flash Chromatography (High Impurity Load) Flash->Prep Enriched Product Fractions Fraction Collection & Analysis (LC-MS) Prep->Fractions Pool Pool Pure Fractions Fractions->Pool Lyophilize Lyophilization Pool->Lyophilize FinalQC Final QC Analysis (HPLC Purity, MS Identity) Lyophilize->FinalQC

Caption: General purification workflow for this compound peptides.

Orthogonal and Alternative Techniques

While RP-HPLC is powerful, a single method may not be sufficient to achieve high purity, especially for complex crude mixtures.[13] Orthogonal techniques, which separate molecules based on different principles, are invaluable.

Flash Chromatography

For large-scale synthesis (>1 gram) or very impure crude products, reversed-phase flash chromatography is an excellent first-pass purification step.[14][15] It uses larger particles and lower pressures than HPLC, allowing for rapid processing of large sample loads to remove the bulk of impurities.[14][16] The enriched product from the flash column can then be "polished" using preparative HPLC, which significantly reduces the loading burden on the more expensive and higher-resolution prep HPLC column.[15]

Crystallization

Crystallization is a powerful technique that can yield exceptionally pure material.[17] It relies on slowly precipitating the peptide from a supersaturated solution to form a well-ordered crystal lattice, effectively excluding impurities.[18] Evaporation is a common method for small peptides.[18] While not universally applicable, if a this compound peptide can be crystallized, it can be a highly effective and scalable final purification step.[19] A purity of >95% is often required before attempting crystallization.[18]

Detailed Protocols

Protocol 4.1: Analytical RP-HPLC Method Development

Objective: To develop a high-resolution analytical method to assess crude purity and guide preparative method development.

  • Sample Preparation: Dissolve a small amount of crude peptide (~1 mg/mL) in a suitable solvent. Start with 50:50 Acetonitrile:Water. If solubility is poor, try neat DMSO or DMF and dilute with the initial mobile phase conditions just before injection.

  • Instrumentation & Column:

    • HPLC System with UV Detector (214 nm & 254 nm).

    • Column: C18, 3.5-5 µm, 4.6 x 150 mm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 20 minutes.

    • This broad gradient will determine the approximate %B at which the peptide elutes.

  • Optimization Gradient:

    • Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 45% B, a new gradient could be 35% to 55% B over 20-30 minutes. This will improve resolution between the target peptide and closely related impurities.[11]

  • QC Check: Confirm the identity of the main peak using LC-MS.

Protocol 4.2: Preparative RP-HPLC Purification

Objective: To purify the crude peptide to >95% purity.

  • Method Transfer: Scale the optimized analytical method to your preparative column. Adjust the flow rate and gradient time proportionally to the column volume.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of a strong solvent (like DMSO or DMF). Dilute this solution with Mobile Phase A until the point of precipitation, then clarify by adding a small amount of the strong solvent back. This ensures the sample is fully dissolved but loaded under weak (low organic) conditions for optimal binding to the column.

  • Purification Run:

    • Equilibrate the preparative column with the starting mobile phase conditions.

    • Inject the prepared sample.

    • Run the preparative gradient.

    • Collect fractions based on the UV chromatogram, ensuring to collect the entire peak, including the shoulders, in separate fractions.

  • Fraction Analysis: Quickly analyze each collected fraction using the optimized analytical RP-HPLC method.

  • Pooling: Combine only the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal & Lyophilization: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain a dry, fluffy powder.

Troubleshooting Common Purification Issues

The following decision tree provides a logical approach to troubleshooting common issues encountered during the purification of this compound peptides.

G start Problem Observed p1 Broad or Split Peaks start->p1 p2 Poor Resolution start->p2 p3 No Elution / High Backpressure start->p3 s1a Increase Column Temp (40-60°C) p1->s1a Cause: Slow Isomerization s1b Lower Flow Rate p1->s1b Cause: Poor Kinetics s1c Check for Overloading p1->s1c Cause: Mass Overload s2a Shallow Gradient p2->s2a Cause: Impurities Too Similar s2b Try Different Column (e.g., Phenyl-Hexyl) p2->s2b Cause: No Selectivity s2c Change Organic Modifier (e.g., n-Propanol) p2->s2c Cause: Co-elution s3a Check for Precipitation (Improve Sample Solubility) p3->s3a Cause: Sample Crash s3b Use Stronger Organic Modifier (n-Propanol) p3->s3b Cause: Peptide Too Hydrophobic s3c Check for System Clog p3->s3c Cause: Hardware Issue

Caption: Decision tree for troubleshooting HPLC purification.

Summary and Key Considerations

The successful purification of peptides containing this compound hinges on a systematic approach that addresses the inherent challenges of hydrophobicity and proline isomerization.

  • Primary Tool: RP-HPLC is the method of choice, and its success depends on the careful optimization of column chemistry, mobile phase, and temperature.

  • Orthogonal Methods: For complex mixtures or large scales, a multi-step approach using flash chromatography for initial cleanup followed by RP-HPLC polishing is highly effective.

  • Proline Isomerization: Be aware of potential peak broadening or splitting. Increasing column temperature is often the most effective way to mitigate this issue.

  • Solubility is Key: Poor solubility of the crude peptide is a common failure point.[4] Invest time in finding a suitable solvent system for sample loading to prevent precipitation on the column.

By understanding the underlying chemical principles and applying the protocols and troubleshooting logic outlined in this guide, researchers can consistently achieve high-purity this compound-containing peptides for their research and development needs.

References

Troubleshooting & Optimization

troubleshooting low yield in Z-D-Pro-OH coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Z-D-Pro-OH Coupling Reactions

Welcome to the technical support center for this compound coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields and impurities. The unique steric hindrance of the Z-protected D-proline presents specific challenges that require careful optimization of reaction conditions. This document provides in-depth, field-proven insights to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges associated with this compound coupling.

Q1: What makes this compound coupling reactions so challenging?

The primary difficulty stems from significant steric hindrance. The rigid, cyclic structure of the proline residue, combined with the bulky benzyloxycarbonyl (Z) protecting group, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the coupling partner. This steric bulk slows down reaction kinetics, often leading to incomplete or low-yield couplings[1].

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For sterically demanding couplings, standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) used alone are often insufficient[2]. More potent, onium salt-based reagents (uronium or phosphonium salts) are generally more effective. Reagents such as HATU, HBTU, and PyBOP are preferred because they form highly reactive active esters that can overcome the steric barrier, leading to faster and more efficient reactions[1][2][3]. HATU, in particular, is often cited as a superior choice for difficult sequences due to its high reactivity and ability to minimize racemization[1][3].

Q3: What is the role of additives like HOBt and HOAt in these reactions?

Additives are crucial, especially when using carbodiimide-based activators like DIC or DCC.

  • Accelerating Coupling & Forming Active Esters: 1-Hydroxybenzotriazole (HOBt) reacts with the highly reactive O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid. This generates a more stable, yet still highly reactive, OBt-active ester[3][4][5]. This intermediate is less prone to side reactions than the O-acylisourea.

  • Suppressing Racemization: The primary role of these additives is to minimize the loss of stereochemical integrity (epimerization or racemization) at the alpha-carbon of the amino acid[3][5][6].

  • Preventing N-acylurea Formation: Additives react with the O-acylisourea intermediate faster than it can rearrange into an unreactive N-acylurea byproduct, thus preserving the activated acid for the desired coupling reaction[7].

Q4: How does the choice of base impact the coupling reaction?

The base plays a critical role, but its presence can be a double-edged sword. It is required to deprotonate the incoming amine's ammonium salt and to neutralize acids formed during the reaction, particularly with onium salt reagents[5]. However, an excessively strong or concentrated base can promote side reactions, most notably racemization[1][8]. For sensitive couplings, a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is recommended. It is crucial to use the minimum amount necessary to facilitate the reaction[1].

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues in a "Problem-Cause-Solution" format.

Problem 1: Very Low or No Product Formation

Your reaction monitoring (e.g., TLC, LC-MS) shows a large amount of unreacted starting materials and minimal to no desired product.

  • Probable Cause A: Inefficient Carboxylic Acid Activation

    • Why it happens: The coupling reagent may not be potent enough to overcome the steric hindrance of this compound, or the reagent itself may have degraded due to improper storage (e.g., moisture).

    • Solutions:

      • Switch to a More Potent Reagent: If using DIC/HOBt, consider switching to an onium salt like HATU, HCTU, or PyBOP, which are known to be more effective for hindered couplings[1][2][9].

      • Verify Reagent Quality: Use fresh, high-purity, and anhydrous coupling reagents and solvents. Degradation of the coupling reagent is a common cause of reaction failure.

      • Pre-activation: For some protocols, pre-activating the this compound with the coupling reagent and additive for 1-5 minutes before adding the amine component can improve efficiency[1][2].

  • Probable Cause B: Poor Reagent Solubility

    • Why it happens: If any of the reactants (this compound, the amine component, or the coupling reagents) are not fully dissolved, the reaction will be slow and incomplete.

    • Solutions:

      • Optimize Solvent: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for peptide coupling. NMP is often considered superior for its ability to disrupt peptide aggregation[2].

      • Ensure Complete Dissolution: Gently warm the mixture or use sonication to ensure all components are fully dissolved before initiating the coupling.

  • Probable Cause C: Incomplete N-terminal Deprotection (for Solid-Phase Synthesis)

    • Why it happens: If the amine component is resin-bound, incomplete removal of its N-terminal protecting group (e.g., Fmoc or Boc) will result in no available nucleophile for the coupling reaction, leading to truncated or deletion sequences[10].

    • Solutions:

      • Monitor Deprotection: Use a qualitative test to confirm the presence of the free amine before coupling. The Kaiser test is effective for primary amines, but for secondary amines like proline, it can be unreliable and give a reddish-brown result instead of a strong blue[11]. The Chloranil or Isatin test is recommended for confirming the deprotection of a proline residue[11].

      • Repeat Deprotection: If the test is negative or ambiguous, repeat the deprotection step.

Problem 2: Significant Formation of Side Products

Your analytical data shows the desired product, but it is contaminated with one or more significant impurities.

  • Probable Cause A: Epimerization/Racemization

    • Why it happens: The activation of the carboxylic acid makes the α-proton acidic and susceptible to abstraction by a base, leading to a loss of stereochemical purity[8]. This is exacerbated by strong bases, high temperatures, and prolonged reaction times.

    • Solutions:

      • Use an Epimerization-Suppressing Additive: Additives like HOBt are effective, but 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure are often superior in suppressing racemization[6][9].

      • Control the Base: Use a weaker or more hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIEA[9]. Use the minimum stoichiometry required. For carbodiimide couplings without onium salts, a base may not be required unless coupling an amino acid salt[5].

      • Maintain Low Temperature: Perform the coupling at 0 °C or room temperature. Avoid excessive heating unless absolutely necessary, as higher temperatures increase the rate of racemization[2].

  • Probable Cause B: N-acylurea Formation

    • Why it happens: This side product is specific to carbodiimide (DCC, DIC, EDC) chemistry. The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which consumes the activated amino acid[7][12].

    • Solutions:

      • Mandatory Use of Additives: The addition of HOBt or HOAt intercepts the O-acylisourea intermediate to form an active ester, which is not prone to this rearrangement[7]. This is the most effective way to prevent N-acylurea formation.

      • Purification: N-acylurea can often be separated from the desired product via chromatography. The urea byproduct from DIC (diisopropylurea) is more soluble in common organic solvents than the dicyclohexylurea (DCU) from DCC, making purification easier[3][13].

  • Probable Cause C: Guanidinylation of the N-terminus

    • Why it happens: This side reaction can occur when using uronium/aminium-based coupling reagents (like HBTU or HATU) in excess. The reagent can react with the unprotected N-terminus of the peptide, forming a non-extendable guanidine moiety[1].

    • Solutions:

      • Control Stoichiometry: Avoid using a large excess of the coupling reagent. Use a stoichiometry that is close to equivalent to the carboxylic acid component.

      • Pre-activation: Pre-activating the carboxylic acid for a short period before adding it to the amine component can help consume the coupling reagent before it has a chance to react with the free amine.

Part 3: Key Protocols & Methodologies

Protocol 1: Standard Coupling using DIC/HOBt

This protocol is a cost-effective method for routine couplings but may require longer reaction times for this compound.

  • Preparation: In a reaction vessel, dissolve the amine component (1.0 eq) in anhydrous DMF.

  • Reagent Solution: In a separate vessel, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF.

  • Initiation: Add the this compound/HOBt solution to the amine component solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add DIC (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the amine starting material is consumed.

  • Work-up: Once complete, filter off any urea byproduct (if DCC was used) and proceed with standard aqueous work-up and purification.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for difficult or sterically hindered couplings where DIC/HOBt may be inefficient.

  • Preparation: In a reaction vessel, dissolve the amine component (1.0 eq) in anhydrous DMF.

  • Reagent Solution: In a separate vessel, dissolve this compound (1.2 eq) and HATU (1.18 eq) in anhydrous DMF.

  • Pre-activation & Initiation: Add a hindered base such as DIEA (2.0 eq) to the this compound/HATU solution and vortex briefly (1-2 minutes). Immediately add this activated solution to the vessel containing the amine component.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Couplings with HATU are often significantly faster than with carbodiimides[3].

  • Work-up: Proceed with standard aqueous work-up and purification to isolate the final product.

Protocol 3: Monitoring Reaction Completion on Solid Phase
  • Sample Collection: After the desired coupling time, take a small sample of the resin beads (a few milligrams).

  • Washing: Wash the beads thoroughly with DMF and then Dichloromethane (DCM) to remove any residual reagents. Dry the beads.

  • Chloranil Test (for secondary amines like Proline):

    • Place the dry resin beads in a small glass test tube.

    • Add 2-3 drops of a saturated solution of chloranil in toluene.

    • Heat at 100°C for 5 minutes.

    • A positive result (indicating a free secondary amine and thus incomplete coupling) is the appearance of a blue or greenish-blue color on the beads[11].

  • Interpretation: If the test is positive, the coupling is incomplete. A second coupling (recoupling) with a fresh batch of activated this compound is recommended[2][9].

Part 4: Data & Visualizations

Table 1: Comparison of Common Coupling Reagents for this compound
Reagent SystemRelative ReactivityRisk of RacemizationKey Considerations
DIC / HOBt ModerateLow (with HOBt)Cost-effective; slower kinetics; N-acylurea formation without HOBt.[3][14]
HBTU / DIEA HighLowFaster than DIC/HOBt; risk of guanidinylation if used in large excess.[6][14]
HATU / DIEA Very HighVery LowHighly effective for hindered residues; less epimerization than HBTU; more expensive.[1][3]
PyBOP / DIEA HighLowPhosphonium salt-based; generally associated with low racemization levels.[2][9]

Diagrams

PeptideCouplingMechanism ProOH This compound O_acyl O-Acylisourea (Highly Reactive Intermediate) ProOH->O_acyl + DIC DIC Carbodiimide (DIC) DIC->O_acyl OBt_ester OBt-Active Ester (Reactive & Stable) O_acyl->OBt_ester + HOBt (Desired Pathway) N_acyl N-Acylurea (Unreactive Side Product) O_acyl->N_acyl Rearrangement (Undesired) DIU Diisopropylurea O_acyl->DIU HOBt Additive (HOBt) HOBt->OBt_ester Peptide Desired Peptide OBt_ester->Peptide + Amine OBt_ester->DIU Amine Amine (R-NH2) Amine->Peptide

Caption: Carbodiimide/HOBt coupling mechanism.

TroubleshootingTree Start Low Coupling Yield with This compound Q1 Is the coupling reagent potent enough (e.g., HATU)? Start->Q1 A1 Switch to a more potent reagent (HATU, HCTU, PyBOP). Q1->A1 No Q2 Are reagents/solvents fresh and anhydrous? Q1->Q2 Yes A2 Use fresh, high-purity reagents and solvents. Q2->A2 No Q3 Was N-terminal deprotection complete (check with Chloranil test)? Q2->Q3 Yes A3 Repeat deprotection step. Ensure proper monitoring test. Q3->A3 No Q4 Are reaction conditions optimized (time, temp)? Q3->Q4 Yes A4 Increase reaction time. Consider double coupling. Q4->A4 No End Successful Coupling Q4->End Yes

Caption: Troubleshooting workflow for low coupling yield.

References

Technical Support Center: Optimizing Deprotection Conditions for Z-D-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of deprotection conditions for Z-D-Pro-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from D-proline. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the nuances of this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the Z (benzyloxycarbonyl) protecting group from this compound?

The two most common and effective methods for the deprotection of this compound are catalytic hydrogenation and acidolysis.[1][2]

  • Catalytic Hydrogenation: This is a mild and widely used method that involves the cleavage of the Z-group using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[1][2] An alternative, known as catalytic transfer hydrogenation, utilizes a hydrogen donor like ammonium formate in place of hydrogen gas.[3]

  • Acidolysis: This method employs strong acids to cleave the Z-group. Common reagents include hydrogen bromide (HBr) in acetic acid (AcOH) or hydrogen chloride (HCl) in an organic solvent.[1][3][4] This approach is particularly useful when the molecule contains functional groups sensitive to hydrogenation.[3]

Q2: How do I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial for determining the endpoint and preventing over-exposure to harsh conditions. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (D-Pro-OH). The free amino acid product will have a different retention factor (Rf) and can be visualized with a ninhydrin stain, which reacts with the primary amine of D-Proline.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and precise assessment, LC-MS is the preferred method. It allows for the accurate monitoring of the consumption of the starting material and the formation of the product, as well as the identification of any potential side products by their mass-to-charge ratio.[2][3]

Q3: My catalytic hydrogenation reaction is slow or has stalled. What are the likely causes and how can I troubleshoot this?

Sluggish or incomplete hydrogenation is a common issue. The primary culprits are typically related to the catalyst or reaction setup.

  • Catalyst Activity: The palladium catalyst can be poisoned by various functional groups or impurities, reducing its activity.[3] Ensure high-quality reagents and solvents are used. Increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can often overcome minor poisoning issues.[3]

  • Hydrogen Supply: For reactions using hydrogen gas, ensure the system is properly sealed and maintained under a positive pressure of H₂ (a balloon is sufficient for lab-scale reactions).[3] For transfer hydrogenation, use a fresh hydrogen donor and ensure it is present in sufficient stoichiometric excess.[3]

  • Solvent Choice: The choice of solvent can impact reaction rates. Methanol and ethanol are common choices for catalytic hydrogenation.[1][2] Ensure the starting material is fully dissolved.

Q4: What are the potential side reactions during acidolysis, and how can they be minimized?

Acidolysis with strong acids like HBr in acetic acid can be harsh and may lead to side reactions, particularly if other sensitive functional groups are present in the molecule.[3][5]

  • Alkylation: The benzyl carbocation generated during cleavage can potentially alkylate other nucleophilic sites on the molecule.[6] The use of scavengers can help to trap these reactive species.[6]

  • Racemization: While generally low for Z-protected amino acids, harsh acidic conditions can pose a risk of racemization.[2] It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed.

Choosing a milder acidic reagent, such as HCl in an organic solvent, can often mitigate these side reactions.[3][4]

Troubleshooting and Optimization Guides

Guide 1: Optimizing Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice due to its mild conditions. However, efficiency can be highly dependent on several factors.

Decision Workflow for Optimizing Catalytic Hydrogenation

start Start: Incomplete or Slow Hydrogenation of this compound check_catalyst Evaluate Catalyst Activity start->check_catalyst check_h2_source Verify Hydrogen Source start->check_h2_source check_solvent Assess Solvent and Solubility start->check_solvent increase_loading Increase Catalyst Loading (e.g., 10-20 mol%) check_catalyst->increase_loading Low activity suspected change_catalyst Use Fresh Catalyst check_catalyst->change_catalyst Poisoning suspected ensure_positive_pressure Ensure Positive H₂ Pressure (e.g., balloon) check_h2_source->ensure_positive_pressure Using H₂ gas use_transfer_hydrogenation Switch to Transfer Hydrogenation (e.g., Ammonium Formate) check_h2_source->use_transfer_hydrogenation H₂ gas setup is problematic or substrate has sensitive groups improve_solubility Improve Substrate Solubility (e.g., add co-solvent) check_solvent->improve_solubility Poor solubility observed success Successful Deprotection increase_loading->success change_catalyst->success ensure_positive_pressure->success use_transfer_hydrogenation->success improve_solubility->success

Caption: Troubleshooting workflow for catalytic hydrogenation.

Comparative Data for Hydrogenation Conditions:

ParameterStandard ConditionsTroubleshooting AdjustmentRationale
Catalyst 10% Pd/C10% Pd/C (fresh batch)Catalyst activity can degrade over time or with exposure to air.
Catalyst Loading 5-10 mol%10-20 mol% or higherA higher loading can compensate for partial catalyst poisoning.[3]
Hydrogen Source H₂ gas (balloon)Ammonium formate (3-5 equiv.)Transfer hydrogenation can be more convenient and effective for certain substrates.[3]
Solvent Methanol or EthanolMethanol/DCM co-solventEnsuring complete dissolution of the starting material is critical for reaction kinetics.
Temperature Room Temperature30-40 °CA moderate increase in temperature can sometimes accelerate the reaction, but should be used with caution to avoid side reactions.
Guide 2: Navigating Acid-Mediated Deprotection

Acidolysis is a robust alternative, especially when catalytic hydrogenation is not feasible. The choice of acid and reaction conditions is critical for a successful outcome.

Decision Workflow for Acid-Mediated Deprotection

start Start: this compound Deprotection with Acid substrate_analysis Analyze Substrate for Acid-Sensitive Groups start->substrate_analysis mild_conditions Use Milder Acid: 4M HCl in Dioxane substrate_analysis->mild_conditions Sensitive groups present harsh_conditions Use Stronger Acid: 33% HBr in Acetic Acid substrate_analysis->harsh_conditions Robust substrate monitor_reaction Monitor Reaction Closely (TLC or LC-MS) mild_conditions->monitor_reaction harsh_conditions->monitor_reaction workup Proceed to Work-up and Isolation monitor_reaction->workup success Successful Deprotection workup->success

References

avoiding racemization of Z-D-Pro-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide chemistry: the racemization of Z-D-Pro-OH during synthesis. Maintaining the stereochemical integrity of each amino acid is paramount for the biological activity and therapeutic efficacy of the final peptide.[1] This resource provides in-depth troubleshooting, validated protocols, and a scientific rationale for preventing the undesired epimerization of D-proline to L-proline.

Troubleshooting Guide: Diagnosing and Solving this compound Racemization

This guide addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of racemization and implement effective solutions.

Issue 1: My final peptide analysis shows significant contamination with the L-Proline diastereomer after coupling this compound.

  • Potential Cause 1: Inappropriate Coupling Reagent Combination. The most common cause of proline racemization is the selection of the coupling reagent and additive. The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with 1-Hydroxybenzotriazole (HOBt) is known to significantly accelerate proline racemization, especially in polar aprotic solvents like Dimethylformamide (DMF).[2][3][4] While HOBt is an effective racemization suppressor for most amino acids, it can paradoxically increase the racemization of proline derivatives.[4][5][6][7]

  • Recommended Solution:

    • Avoid DIC/HOBt: Cease using the DIC/HOBt combination for coupling proline residues.[3][4]

    • Switch to Uronium/Aminium Reagents: Employ coupling reagents known for low racemization levels, such as those based on OxymaPure (e.g., COMU) or 6-Cl-HOBt (e.g., HCTU).[1][3][8] These reagents form active esters that are less prone to the side reactions that cause racemization.[1]

    • Consider Phosphonium Reagents: Reagents like PyAOP or PyClock are also excellent choices for particularly sensitive sequences where minimizing racemization is critical.[3]

  • Potential Cause 2: The Choice of Base. The base used during the coupling step plays a crucial role. Strong, non-hindered tertiary amines like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) can facilitate the abstraction of the α-proton from the activated proline, which is the key step in the racemization mechanism.[2][6][9]

  • Recommended Solution:

    • Use a Hindered Base: Switch to a sterically hindered base like 2,4,6-collidine.[2][10] Its bulkiness reduces its ability to abstract the α-proton, thereby suppressing racemization without significantly impacting the coupling efficiency.[2][11]

  • Potential Cause 3: Solvent Effects. The solvent environment influences the stability of the intermediates involved in the racemization pathway.[3] Highly polar solvents like DMF can promote the formation of these intermediates, particularly when using problematic coupling reagents.[2][3]

  • Recommended Solution:

    • Change the Solvent: Consider switching from DMF to a less polar solvent like Dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) for the proline coupling step.[3][12] Studies have shown that these solvents can significantly reduce the potential for racemization.[12]

Issue 2: Racemization levels increase when using microwave-assisted synthesis protocols.

  • Potential Cause: Elevated Temperature. Higher reaction temperatures, a hallmark of microwave-assisted peptide synthesis, accelerate all reaction kinetics, including the undesired racemization pathway.[3][13] While heat can improve coupling efficiency for difficult sequences, it must be carefully controlled for racemization-prone residues like proline.[11][13]

  • Recommended Solution:

    • Reduce Coupling Temperature: For the this compound coupling step, lower the microwave temperature to a maximum of 50°C.[11]

    • Conventional Coupling: Alternatively, perform the coupling of this compound at room temperature (conventionally) while synthesizing the rest of the peptide using microwave assistance. This hybrid approach can preserve stereochemical integrity without sacrificing overall synthesis time.[11]

Mechanism of Proline Racemization

Unlike other proteinogenic amino acids, proline is a secondary amine and thus cannot form an oxazolone intermediate, which is a primary pathway for racemization for other amino acids.[14] Instead, proline racemization occurs via direct enolization, where a base directly abstracts the proton from the α-carbon of the activated amino acid. The resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of D and L enantiomers.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Z_D_Pro Activated this compound Enolate Planar Enolate Intermediate Z_D_Pro->Enolate α-proton abstraction Base Base (e.g., DIEA) Base->Enolate D_Pro_Peptide Peptide with D-Pro Enolate->D_Pro_Peptide Reprotonation (Original face) L_Pro_Peptide Peptide with L-Pro (Racemized) Enolate->L_Pro_Peptide Reprotonation (Opposite face)

Caption: Mechanism of Proline Racemization via Direct Enolization.

Frequently Asked Questions (FAQs)

Q1: Why is proline particularly susceptible to racemization in a unique way? A1: Proline's secondary amine structure prevents it from forming an oxazolone intermediate, the common racemization pathway for other amino acids.[14] This makes it reliant on the direct α-proton abstraction mechanism, which is highly sensitive to the choice of base, coupling reagents, and solvent conditions.[2][6]

Q2: How can I accurately detect and quantify the extent of proline racemization in my synthetic peptide? A2: The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide.[2][3] This involves completely hydrolyzing the peptide into its constituent amino acids, derivatizing them with a UV-active or fluorescent tag (e.g., Marfey's reagent or NBD-Cl), and then separating the D- and L-proline derivatives on a chiral HPLC column.[2] The percentage of racemization is calculated from the integrated peak areas of the two enantiomers.

Q3: Are there any other side reactions associated with proline I should be aware of? A3: Yes. When proline is one of the first two C-terminal residues, the dipeptide-resin is highly susceptible to intramolecular cyclization, forming a diketopiperazine (DKP).[5][15] This side reaction terminates the peptide chain. To avoid this, it is recommended to use a sterically hindered resin, like 2-chlorotrityl chloride resin, which physically obstructs this cyclization.[5][15] Alternatively, adding the second and third amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate.[5]

Comparative Data on Coupling Reagents

The choice of coupling reagent is a primary factor influencing the extent of racemization. The following table summarizes the performance of various coupling systems.

Coupling Reagent/AdditiveSolventRacemization Risk for ProlineKey Observations
DIC / HOBt DMFHighThis combination is known to significantly promote proline racemization.[2][3][4]
HCTU / Collidine DCM/DMFVery LowA highly recommended combination for suppressing racemization.[2][3][8]
COMU / DIEA DMFLowCOMU, based on OxymaPure, is superior to HOBt-based reagents in minimizing racemization.[1][3]
HATU / NMM DMFModerateGenerally efficient, but can still lead to racemization, especially at elevated temperatures.[16][17]
DIC / OxymaPure DMFLowOxymaPure is a much safer and more effective additive than HOBt for carbodiimide-mediated couplings.[7][16]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HCTU

This protocol provides a robust method for incorporating this compound while minimizing the risk of racemization.

  • Resin Preparation: a. Swell the peptide-resin in a suitable vessel with Dichloromethane (DCM) for 30 minutes. b. Perform the N-terminal deprotection of the preceding amino acid (e.g., Fmoc removal with 20% piperidine in DMF or Boc removal with 50% TFA in DCM). c. Wash the resin thoroughly with DCM (5 times). d. If using Boc chemistry, perform a neutralization step with 5% DIEA in DCM (2 x 2 min) and wash again with DCM (5 times).[2]

  • Activation and Coupling: a. In a separate vessel, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DCM. Note: DMF can be used if solubility is an issue, but DCM is preferred. b. Add 2,4,6-collidine (6 equivalents) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing and Capping: a. Drain the reaction vessel and wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally DCM (3 times). b. To ensure any unreacted sites are blocked, perform a capping step with a solution of acetic anhydride and DIEA in DMF. c. Wash the resin again to prepare for the next coupling cycle.

Protocol 2: Quantification of Proline Racemization by Chiral HPLC

This protocol outlines the general procedure for determining the D/L ratio of proline in a final peptide product.

  • Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl.[2] c. Seal the tube under vacuum and heat at 110°C for 24 hours.[2] d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[2]

  • Derivatization with Marfey’s Reagent (FDAA): a. To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M NaHCO₃. b. Add 100 µL of a 1% (w/v) solution of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction and neutralize by adding 20 µL of 1 M HCl. e. Evaporate to dryness and reconstitute in 500 µL of the HPLC mobile phase. f. Filter the sample through a 0.22 µm syringe filter before analysis.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

  • Quantification: a. Integrate the peak areas for the D-Pro and L-Pro derivatives. The L-FDAA derivatized D-Pro will elute later than the L-FDAA derivatized L-Pro. b. The percentage of racemization (epimerization in this case) is calculated as: % Racemization = [Area(L-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100

Troubleshooting Workflow

G start_node High L-Proline Detected in Final Peptide q1 Coupling Reagent? start_node->q1 q2 Base Used? q1->q2 Other sol1 Switch to HCTU, COMU, or DIC/Oxyma q1->sol1 DIC/HOBt q3 Solvent? q2->q3 Other sol2 Use 2,4,6-Collidine q2->sol2 DIEA/NMM q4 High Temperature? q3->q4 Other sol3 Use DCM instead of DMF q3->sol3 DMF sol4 Couple Proline at ≤ 50°C or Room Temperature q4->sol4 Yes end_node Racemization Minimized q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: A step-by-step workflow for troubleshooting this compound racemization.

References

Technical Support Center: Synthesis of Long Peptides with Z-D-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the unique challenges encountered during the Solid-Phase Peptide Synthesis (SPPS) of long peptides containing the N-terminally protected Z-D-Pro-OH (N-benzyloxycarbonyl-D-proline).

The incorporation of this compound is often a strategic choice, employed to prevent diketopiperazine (DKP) formation, a common side reaction when a proline residue is second in the chain.[1] While effective for this purpose, the bulky, rigid nature of this building block introduces its own set of challenges, particularly concerning steric hindrance and aggregation, which can significantly impact the yield and purity of long peptide sequences.[2][3] This guide is designed to provide both the mechanistic understanding and the practical solutions required to navigate these complexities successfully.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My coupling efficiency is extremely low after incorporating this compound. What's causing this and how can I fix it?

Root Cause Analysis:

This is the most common issue and stems directly from steric hindrance. The bulky benzyloxycarbonyl (Z) group, combined with the rigid five-membered ring of D-proline, physically obstructs the incoming activated amino acid.[4][5] This dramatically slows down the kinetics of amide bond formation, leading to incomplete reactions and the propagation of deletion sequences. Standard coupling conditions that are effective for other amino acids often fail in this context.

Solutions & Mitigation Strategies:

  • Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC are often insufficient.[6] You must switch to more potent onium salt-based reagents that form highly reactive active esters. Reagents like HATU , HCTU , and COMU are strongly recommended for these difficult couplings.[4] HATU, in particular, is often considered superior for many sterically hindered couplings.[4]

  • Extend Reaction Times & Double Couple: A single, standard coupling time (e.g., 1-2 hours) will likely be insufficient.

    • Extend Coupling: Increase the reaction time to 4-6 hours or even overnight for the coupling immediately following the this compound residue.

    • Double Couple: After the initial coupling, drain the resin, wash thoroughly with DMF, and perform a second coupling with a fresh solution of activated amino acid and coupling reagent.[1][3] Always monitor for completion with a Kaiser test (or a chloranil test for the secondary amine) after each coupling.[1]

  • Optimize Solvent and Temperature:

    • Solvents: Use solvents known to minimize aggregation and improve solvation, such as N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1).[7]

    • Elevated Temperature: Microwave-assisted SPPS can significantly enhance the kinetics of difficult couplings by driving reactions to completion more efficiently.[5][8] If a microwave synthesizer is unavailable, conventional heating between 50°C and 75°C can also be effective but must be carefully optimized to avoid side reactions.[7]

Q2: My peptide is showing signs of aggregation (poor swelling, clumping) after several cycles past the this compound residue. How can I prevent this?

Root Cause Analysis:

Peptide aggregation occurs when growing peptide chains interact with each other via hydrogen bonds, forming insoluble β-sheet structures on the resin.[3][9] This blocks reactive sites and leads to failed synthesis. The hydrophobic and bulky Z-group on the D-Proline can act as a nucleation point for aggregation, especially in long or hydrophobic sequences.[2][10]

Solutions & Mitigation Strategies:

  • Reduce Resin Loading: Start with a lower-loading resin (e.g., 0.1-0.3 mmol/g). High-swelling resins with low peptide loading provide more space between peptide chains, reducing the likelihood of inter-chain interactions.[8]

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues further down the chain, strategically inserting a pseudoproline dipeptide every 5-6 residues can disrupt the formation of secondary structures.[7][9][11] These dipeptides introduce a "kink" in the peptide backbone, which improves solvation and synthetic efficiency.[11]

    • Backbone Protection: Incorporating Dmb- or Hmb-protected amino acids (e.g., Fmoc-Gly-(Dmb)Gly-OH) can temporarily protect the backbone amide nitrogen, preventing the hydrogen bonding that drives aggregation.[7]

  • Use Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the reaction medium can disrupt the ordered hydrogen bonding networks that lead to aggregation.[7]

Visualizing the Challenges and Solutions

To better understand the core issues, the following diagrams illustrate the problem of steric hindrance and a logical workflow for troubleshooting.

Steric_Hindrance cluster_peptide Growing Peptide Chain on Resin cluster_reagents Incoming Reagents Resin Resin Bead Peptide ...-AA-NH ZDPro Z-D-Pro Peptide->ZDPro Peptide Bond Block Steric Block FmocAA Fmoc-AA-COOH (Activated) FmocAA->ZDPro Coupling Attempt

Caption: Steric hindrance from the bulky Z-group on D-Proline.

Troubleshooting_Workflow Start Incomplete Coupling Detected (Positive Kaiser/Chloranil Test) Decision1 Using a potent coupling reagent (e.g., HATU, COMU)? Start->Decision1 Action1 Switch to a stronger reagent (e.g., HATU) Decision1->Action1 No Action2 Perform a Double Coupling with fresh reagents Decision1->Action2 Yes Action1->Action2 Decision2 Is coupling still incomplete? Action2->Decision2 Action3 Extend coupling time (4-6h) and/or use elevated temp. Decision2->Action3 Yes QC_Step Perform Small-Scale Test Cleavage & HPLC Decision2->QC_Step No Action3->QC_Step End Proceed with Synthesis QC_Step->End

Caption: Decision workflow for troubleshooting a difficult coupling.

Quantitative Data Summary

Choosing the correct coupling reagent is critical. The following table compares common high-efficiency reagents for hindered couplings.

Coupling ReagentActivation StrengthRacemization RiskKey Advantages for this compound
HBTU/TBTU GoodLow-ModerateWidely used, cost-effective baseline.
HATU Very HighVery Low (due to HOAt)Often the most effective for sterically demanding couplings; HOAt anion provides anchimeric assistance.
HCTU Very HighLowMore soluble and often faster than HBTU.
COMU Very HighVery Low (due to Oxyma)Excellent solubility and safety profile (non-explosive byproducts); highly effective for microwave SPPS.[12]
PyBOP HighLowPhosphonium-based, avoids guanidinylation side products sometimes seen with aminium salts.

Frequently Asked Questions (FAQs)

  • Q: Why use this compound in an Fmoc-based SPPS strategy? Isn't that mixing chemistries?

    • A: This is a key strategic decision. The Z-group is stable to the basic conditions (piperidine) used for Fmoc removal, making it an "orthogonal" protecting group.[13][14] Its primary use here is to cap the N-terminus of the second amino acid (D-Pro) to prevent the intramolecular cyclization that leads to diketopiperazine (DKP) formation and chain termination.[1] The Z-group can then be removed later in the synthesis or during final cleavage.

  • Q: What are the best methods for removing the Z-group from the final peptide?

    • A: The Z-group is typically removed under reductive or strongly acidic conditions. The two most common methods are:

      • Catalytic Hydrogenation: Treating the peptide (on-resin or post-cleavage) with H₂ gas in the presence of a palladium catalyst (Pd/C) is a very clean method.[1][13] However, it is incompatible with peptides containing sulfur (Met, Cys) or Trp.

      • Strong Acidolysis: While stable to moderate acids like TFA, the Z-group can be cleaved by very strong acids like HBr in acetic acid (HBr/AcOH) or Hydrogen Fluoride (HF).[13] This is often performed concurrently with the final cleavage from the resin.

  • Q: Can I use Z-L-Pro-OH for the same purpose?

    • A: Yes, the principle of using a stable N-terminal protecting group to prevent DKP formation applies to both L- and D-proline. The choice between this compound and Z-L-Pro-OH depends entirely on the desired stereochemistry at that position in your target peptide.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Protocol for an Amino Acid following this compound

This protocol assumes a 0.1 mmol scale on a low-loading resin.

  • Resin Preparation: Ensure the N-terminal amine of the preceding residue (to which this compound was coupled) has been successfully deprotected (if it was Fmoc-protected) and the resin is well-swollen in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

  • Activation: Add DIPEA (8 eq., 0.8 mmol) to the activation mixture. Allow to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin. Agitate the vessel at room temperature for at least 4 hours.

  • Monitoring: After 4 hours, take a small sample of resin beads and perform a chloranil test.

    • Negative (Colorless/Yellow beads): The coupling is complete. Proceed to step 7.

    • Positive (Blue/Green beads): The coupling is incomplete. Proceed to step 6.

  • Double Coupling (If Necessary): Drain the reaction solution. Wash the resin with DMF (3x). Repeat steps 2-5 using fresh reagents.

  • Final Washes: Once the coupling is complete, drain the final reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Small-Scale Test Cleavage and HPLC Analysis

This is a critical quality control step to confirm the success of a difficult coupling before proceeding with the synthesis of a long peptide.

  • Sample Collection: After a difficult coupling (e.g., the one described in Protocol 1) and subsequent washing, carefully remove a small sample of the peptide-resin (approx. 5-10 mg) and place it in a small fritted syringe or microcentrifuge tube.

  • Drying: Wash the resin sample with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS). Add ~200 µL of the cleavage cocktail to the dry resin.

  • Reaction: Allow the cleavage reaction to proceed for 2-3 hours at room temperature, with occasional agitation.

  • Peptide Precipitation: Expel the cleavage solution from the syringe (or centrifuge the tube and collect the supernatant) into a tube containing cold diethyl ether (~2 mL). A white precipitate (the cleaved peptide) should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet once more with cold ether and centrifuge again.

  • Analysis: Decant the final ether wash and allow the peptide pellet to air dry briefly. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the mass of the desired product. The absence of a significant peak corresponding to a deletion sequence confirms the success of the coupling.

References

Technical Support Center: Managing Aggregation in Peptides Containing Z-D-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the aggregation of peptides incorporating the N-terminally protected D-proline derivative, Z-D-Pro-OH. As a non-standard amino acid derivative, this compound introduces unique conformational properties that can be strategically leveraged to mitigate aggregation, but its handling requires a nuanced understanding of its behavior during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid proline. It has two key features:

  • Z (Carbobenzoxy) Group: This is a protecting group attached to the nitrogen atom (N-terminus) of the proline. It prevents unwanted reactions at the N-terminus during the coupling of subsequent amino acids in the peptide chain.[1][2][3] The Z-group is stable under the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it useful in specific protection strategies.[4]

  • D-Proline: This is the D-stereoisomer of proline, which is less common in nature than the L-isomer. The incorporation of D-amino acids can significantly alter the peptide's secondary structure.[5]

It is used in peptide synthesis to introduce a "kink" in the peptide backbone, which can disrupt the formation of secondary structures like β-sheets that are a primary cause of peptide aggregation.[6][7][8]

Q2: How does this compound help in preventing peptide aggregation?

Peptide aggregation during SPPS often occurs due to the formation of intermolecular hydrogen bonds, leading to the formation of insoluble β-sheet structures.[6] Proline, due to its unique cyclic structure, is known to be a "β-sheet interrupter" or "helix breaker".[7][8][9]

The D-configuration of the proline in this compound further enhances this disruptive effect. The presence of a D-amino acid can induce turns and disrupt the regular hydrogen bonding patterns required for stable β-sheet formation.[5] This conformational disruption helps to keep the peptide chains solvated and accessible for subsequent coupling and deprotection steps.[10]

Q3: What are the potential challenges when using this compound?

While beneficial, using this compound can present some challenges:

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially when proline is one of the first two amino acids in the sequence.[11][12][13] The presence of a D-amino acid in the second position can sometimes exacerbate DKP formation.[12] DKP formation leads to the cleavage of the dipeptide from the resin and termination of the peptide chain.[4]

  • Steric Hindrance: The bulky Z-group, combined with the rigid structure of proline, can sometimes lead to slower or incomplete coupling reactions.[4]

  • Solubility of the Protected Amino Acid: While the final peptide may have improved solubility, the Z-protected D-proline itself might have different solubility characteristics in standard SPPS solvents compared to Fmoc- or Boc-protected amino acids.

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.

Problem 1: Poor Resin Swelling and Incomplete Coupling

Q: My resin is not swelling properly after coupling this compound, and subsequent amino acid couplings are inefficient. What could be the cause and how can I fix it?

A: Cause and Solutions

Poor resin swelling is a classic sign of on-resin peptide aggregation.[6][14] The growing peptide chains are likely self-associating, preventing solvent penetration and blocking reactive sites.

Troubleshooting Workflow:

A Issue: Poor Resin Swelling & Incomplete Coupling B Initial Check: Confirm complete deprotection of the previous residue A->B C Strategy 1: Optimize Solvents B->C Deprotection OK L Successful Coupling B->L Incomplete Deprotection (Address first) D Strategy 2: Modify Coupling Conditions C->D F Use N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) (up to 25%) to DMF C->F E Strategy 3: Re-evaluate Synthesis Strategy D->E G Increase coupling temperature (50-60°C) D->G H Incorporate sonication during coupling D->H I Add chaotropic salts (e.g., 1M LiCl) to disrupt hydrogen bonds D->I J Consider using a low-loading resin to increase distance between peptide chains E->J K Incorporate backbone protection (e.g., Hmb, Dmb) at other positions in the sequence E->K F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for poor resin swelling.

Detailed Protocols:

  • Solvent Optimization: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[15]

  • Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-60°C) can provide enough thermal energy to disrupt intermolecular hydrogen bonds.[15]

  • Chaotropic Agents: Before coupling, wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF. These salts interfere with hydrogen bonding.[15]

Quantitative Data Summary:

StrategyParameterRecommended ValueRationale
Solvent Modification DMSO in DMFUp to 25% (v/v)Increases solvent polarity and disrupts aggregation.[15]
Temperature Coupling Temperature50-60°CDisrupts hydrogen bonds through increased thermal energy.[15]
Additives Chaotropic Salts (e.g., LiCl)1M in DMFDisrupts water structure and hydrogen bonding.[15]
Problem 2: Suspected Diketopiperazine (DKP) Formation

Q: I am observing a significant loss of my peptide from the resin, especially when this compound is the second amino acid. How can I confirm and prevent DKP formation?

A: Cause and Solutions

DKP formation is an intramolecular cyclization reaction that cleaves the dipeptide from the resin.[4] It is particularly prevalent with a C-terminal proline.[11]

Prevention Strategies:

  • Choice of N-terminal Protection for the First Amino Acid: The use of the Z-group on the D-proline is already a good strategy as it is stable under conditions where the protecting group of the first amino acid is removed. However, if DKP formation is still an issue, consider the protecting group of the first amino acid. Using a protecting group that requires very mild deprotection conditions can help.

  • Coupling the Third Amino Acid Quickly: After deprotecting the N-terminus of the D-proline, immediately proceed with the coupling of the third amino acid. This minimizes the time the free N-terminus is available to attack the ester linkage to the resin.

  • Use of HOBt or Oxyma: Including 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) as an additive during coupling can help suppress racemization and may also reduce the likelihood of side reactions.[16]

Experimental Protocol: Rapid Coupling Post-Deprotection

  • Deprotection: Perform the N-terminal deprotection of the first amino acid as per your standard protocol.

  • Washing: Immediately wash the resin thoroughly with DMF (3 x 1 min) to remove the deprotection reagent.

  • Pre-activation of this compound: While the resin is being washed, pre-activate the this compound with your chosen coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in a separate vessel for 2-5 minutes.[17]

  • Coupling: Immediately add the pre-activated this compound solution to the resin and begin coupling.

  • Monitoring: Monitor the coupling reaction closely using a Kaiser test to ensure it goes to completion.[17]

Problem 3: Difficulty in Removing the Z-Protecting Group

Q: I have successfully synthesized my peptide, but I am struggling to remove the Z-group from the N-terminal D-proline. What are the recommended deprotection methods?

A: Cause and Solutions

The Z-group is stable to the mild basic and acidic conditions used for Fmoc and Boc removal, respectively.[4] Its removal requires specific and harsher conditions.

Z-Group Removal Methods:

A Z-Group Removal B Method 1: Catalytic Hydrogenolysis A->B C Method 2: Strong Acid A->C D Conditions: - 10% Palladium on charcoal (Pd/C) - H₂ gas atmosphere B->D E Advantages: Mild conditions B->E F Limitations: Incompatible with Met, Cys, Trp B->F G Conditions: - HBr in Acetic Acid (HBr/AcOH) C->G H Advantages: Effective for most peptides C->H I Limitations: Harsh conditions, can cause side reactions C->I

Caption: Deprotection methods for the Z-group.

Detailed Protocols:

  • Catalytic Hydrogenolysis: This is a mild method but is incompatible with peptides containing sulfur-containing amino acids (Met, Cys) or tryptophan.[4]

    • Suspend the peptide-resin in a suitable solvent (e.g., DMF).

    • Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

    • Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., with a balloon).

    • Stir vigorously for 2-24 hours at room temperature.

    • Safety Note: Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood.[4]

  • Strong Acid Cleavage: Treatment with hydrogen bromide in acetic acid (HBr/AcOH) is a common method for Z-group removal.[1] This is a harsh method and should be performed with caution, as it can lead to side reactions.

Comparative Table of Z-Group Removal:

MethodReagentsAdvantagesLimitations
Catalytic Hydrogenolysis 10% Pd/C, H₂ gasMild conditions, high efficiency.Incompatible with peptides containing Met, Cys, or Trp.[4]
Strong Acid HBr in Acetic AcidWidely applicable.Harsh conditions can cause peptide degradation or other side reactions.[1]

Conclusion

The strategic incorporation of this compound can be a powerful tool to mitigate aggregation in "difficult" peptide sequences. By understanding its unique properties and potential challenges, researchers can effectively troubleshoot and optimize their synthesis protocols. This guide provides a foundation for addressing common issues, but as with all peptide synthesis, sequence-specific optimization is often necessary for the best results.

References

Technical Support Center: Z-D-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-α-benzyloxycarbonyl-D-proline (Z-D-Pro-OH) in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of impurities. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic workflows and ensure the purity of your final peptide product.

Introduction to this compound in Peptide Synthesis

N-α-benzyloxycarbonyl-D-proline (this compound) is a crucial building block in the synthesis of peptides containing D-proline residues. The incorporation of D-amino acids can significantly enhance the biological activity and metabolic stability of synthetic peptides. The benzyloxycarbonyl (Z) protecting group offers unique advantages, particularly in its stability to the basic conditions used for Fmoc removal and the milder acidic conditions for Boc deprotection, making it a valuable tool in orthogonal protection strategies.[1] However, like any reagent in the complex process of peptide synthesis, its use can present specific challenges, primarily related to the formation of impurities.

This guide will delve into the common impurities encountered when using this compound, their mechanisms of formation, and robust strategies for their detection, prevention, and elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when using this compound in my peptide synthesis?

When working with this compound, the primary impurities of concern fall into several categories:

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when D-Proline is the second amino acid in the peptide sequence.[1][2]

  • Racemization: The conversion of the D-proline residue to its L-counterpart can lead to the formation of diastereomeric impurities.[3][4]

  • Deletion Sequences: Incomplete coupling of this compound or the subsequent amino acid can result in peptides missing the D-proline residue.[5]

  • Insertion Sequences (Double Insertion): While less common, issues with protecting groups or excess reagents can lead to the incorporation of more than one D-proline residue.[5][6]

  • Incomplete Z-Group Deprotection: Residual Z-group on the D-proline residue after the final cleavage and deprotection steps.[5]

Troubleshooting Guide: Impurity Analysis and Mitigation

This section provides a detailed breakdown of common impurity-related issues, their root causes, and actionable solutions.

Issue 1: Unexpected Peak in HPLC Analysis Corresponding to a Diastereomer

Symptoms: Your final peptide's HPLC chromatogram shows a closely eluting peak to your main product. Mass spectrometry analysis of this peak reveals the same mass as your target peptide.

Probable Cause: Racemization

Racemization is the conversion of an amino acid from one stereoisomer to its enantiomer. In the context of using this compound, this means the D-proline residue has converted to L-proline, resulting in a diastereomeric peptide impurity.[3][4] While urethane-based protecting groups like Z generally protect against racemization, the conditions during activation and coupling can still promote this side reaction.[7]

Mechanism of Racemization:

Racemization

Mitigation Strategies:

StrategyRationale
Choice of Coupling Reagents Uronium/aminium-based reagents like HBTU, HATU, and HCTU are generally preferred as they can reduce racemization compared to carbodiimides like DCC/DIC, especially when used with additives.[3]
Use of Additives Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization by minimizing the lifetime of the highly reactive activated species.[8][9]
Control of Base The choice and amount of base used are critical. Weaker bases like N-methylmorpholine (NMM) or collidine are often recommended over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization.[7]
Temperature Control Perform coupling reactions at or below room temperature to reduce the rate of racemization.

Analytical Protocol: Chiral HPLC for Diastereomer Detection

  • Column Selection: Utilize a chiral stationary phase column suitable for separating peptide diastereomers.

  • Mobile Phase Optimization: Begin with a standard reversed-phase gradient (e.g., water/acetonitrile with 0.1% TFA). Isocratic elution or a very shallow gradient may be necessary to resolve closely eluting diastereomers.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for peaks with the same mass but different retention times.

Issue 2: Significant Product Loss and Formation of a Small Cyclic Byproduct

Symptoms: Low yield of the target peptide, particularly in sequences where D-proline is the second or third residue. You observe a major byproduct with a mass corresponding to the first two amino acids of your sequence.

Probable Cause: Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization reaction that cleaves the dipeptide from the resin, leading to chain termination.[1] This is particularly prevalent when proline is the second amino acid in the sequence due to its unique ability to adopt a cis-amide bond, which facilitates the necessary conformation for cyclization.[1]

Mechanism of Diketopiperazine Formation:

DKP_Formation

Mitigation Strategies:

StrategyRationale
Use of this compound as a Dipeptide Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Z-D-Pro-OH). This bypasses the vulnerable dipeptide-resin intermediate.
In Situ Neutralization For Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[2]
Use of 2-Chlorotrityl Chloride Resin The steric hindrance of the 2-chlorotrityl linker can inhibit the formation of DKPs.[2]
Immediate Coupling After Deprotection Minimize the time the deprotected N-terminal amine of the dipeptide-resin is exposed before the next coupling step.
Issue 3: Presence of a Peptide Sequence Missing the D-Proline Residue

Symptoms: Mass spectrometry reveals a significant impurity with a mass corresponding to the target peptide minus the mass of a D-proline residue.

Probable Cause: Deletion Sequence due to Incomplete Coupling

This occurs when the coupling of this compound to the growing peptide chain is inefficient, leaving a portion of the N-termini unreacted.[5] Subsequent coupling steps will then add the next amino acid, resulting in a deletion sequence.

Troubleshooting Incomplete Coupling:

  • Check Reagent Stoichiometry: Ensure an adequate excess of this compound and coupling reagents is used (typically 2-4 equivalents relative to the resin loading).

  • Extend Coupling Time: For sterically hindered couplings, extending the reaction time can improve efficiency. Monitor the reaction using a qualitative test like the Kaiser test.

  • Double Coupling: If the coupling is known to be difficult, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.

  • Solvent Quality: Ensure the use of high-purity, anhydrous solvents (e.g., DMF, NMP) as water can hydrolyze activated esters and reduce coupling efficiency.

Experimental Protocol: Qualitative Monitoring of Coupling Efficiency (Kaiser Test)

  • Sample Collection: After the coupling reaction, take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.

  • Reagent Preparation:

    • Reagent A: 5g ninhydrin in 100 mL ethanol.

    • Reagent B: 80g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Test Procedure:

    • Add 2-3 drops of each reagent to the resin sample.

    • Heat at 100°C for 5 minutes.

  • Result Interpretation:

    • Blue beads: Indicate the presence of free primary amines (incomplete coupling).

    • Colorless/Yellow beads: Indicate the absence of free primary amines (complete coupling). Note: Proline is a secondary amine and will give a reddish-brown color.

References

Technical Support Center: Strategies for Difficult Couplings Involving Z-D-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and peptide chemists. This guide serves as a specialized technical support resource for navigating the complexities of incorporating N-benzyloxycarbonyl-D-proline (Z-D-Pro-OH) into peptide sequences. The unique steric and electronic properties of this building block present distinct challenges that can lead to incomplete reactions, low yields, and difficult purifications.

As Senior Application Scientists, we have designed this center to move beyond simple protocols. Here, we delve into the causality behind experimental choices, offering troubleshooting frameworks and detailed methodologies grounded in established chemical principles to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction consistently showing low yield or failing to go to completion?

A1: The primary reason for poor coupling efficiency with this compound is severe steric hindrance. This arises from two sources: the bulky N-terminal benzyloxycarbonyl (Z) protecting group and the rigid, cyclic structure of the proline residue itself.[1] This combination makes it difficult for the activated carboxyl group of this compound to approach the N-terminal amine of the resin-bound peptide chain, slowing down the rate of amide bond formation significantly. Standard coupling conditions, especially with less reactive reagents like DCC alone, are often insufficient to drive the reaction to completion.[2][3]

Q2: The Kaiser test is negative, suggesting my coupling was successful, but my final product is impure. How can I reliably monitor the reaction?

A2: The Kaiser (ninhydrin) test is unreliable for couplings to proline, which is a secondary amine. It will give a false negative (typically a faint yellow or red color instead of the characteristic deep blue) even if the N-terminal proline is unreacted. To accurately monitor the reaction, you must use a test specific for secondary amines.

  • Recommended Method: The Chloranil Test. This test provides a distinct color change (typically blue or green) in the presence of free secondary amines.

  • Alternative: Bromophenol Blue (BPB) Test. This test relies on a color change from blue to yellow as the basic free amine is acylated. A persistent blue color indicates unreacted amine.[4]

Relying on a false negative from the Kaiser test is a common pitfall that leads to the accumulation of deletion sequences, which are difficult to remove during purification.

Q3: What are the most effective coupling reagents for this compound?

A3: For sterically demanding couplings like those involving this compound, high-potency coupling reagents are essential. While no single reagent is perfect for every situation, the following classes are highly recommended:

  • Aminium/Uronium Reagents: HATU is arguably the gold standard for difficult couplings.[5][6] It forms a highly reactive OAt-ester, and the HOAt byproduct can catalytically assist in the aminolysis step, accelerating the reaction.[7] Other effective options include HBTU and HCTU.[6][7]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices that also demonstrate high reactivity in hindered environments.[5][7] They are generally associated with very low levels of racemization.[4]

  • Carbodiimides with High-Potency Additives: While N,N'-Diisopropylcarbodiimide (DIC) alone is often insufficient, its combination with an additive like Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) can yield results comparable or even superior to onium salts.[8][9] This combination is often more cost-effective.

Q4: I'm observing significant byproducts. What are the likely side reactions and how can I prevent them?

A4: With difficult couplings, slow reaction kinetics can allow side reactions to become more prominent.

  • N-acylurea Formation: This is a classic side reaction when using carbodiimides (like DCC or DIC) without an additive.[8] The highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea, consuming the activated amino acid. Solution: Always use a nucleophilic additive such as HOBt, HOAt, or Oxyma Pure. These additives rapidly trap the O-acylisourea to form an active ester, which is more stable and minimizes the rearrangement.[8][9]

  • Deletion Sequences: As discussed in Q2, this occurs when the coupling is incomplete and the unreacted N-terminal amine is carried into the next synthesis cycle. Solution: Monitor the reaction with a proline-appropriate test (e.g., chloranil) and, if coupling remains incomplete after optimization, cap the unreacted amines using a reagent like acetic anhydride.[10] This terminates the failed chain, making purification of the target peptide much simpler.

Q5: Can I use heat or microwave energy to improve my coupling efficiency?

A5: Yes, applying heat is a highly effective strategy for overcoming the activation energy barrier of sterically hindered couplings.

  • Conventional Heating: Increasing the reaction temperature to 40-50°C can dramatically increase the reaction rate.

  • Microwave-Assisted Peptide Synthesis (MAPS): This is particularly effective, as microwave energy can accelerate the reaction even further, often reducing a multi-hour coupling to minutes.[4] Caution: While effective, prolonged heating can increase the risk of epimerization of the activated amino acid. This risk is minimal for this compound itself but can be a concern in segment coupling strategies. Use heat judiciously and in combination with racemization-suppressing additives.[4]

Q6: How do I choose between different additives like HOBt, HOAt, and Oxyma Pure?

A6: While all three additives serve to suppress racemization and improve efficiency, they are not equal in performance.[11]

  • HOBt (1-Hydroxybenzotriazole): The classic additive. It is effective at suppressing racemization in carbodiimide-mediated reactions but is the least reactive of the three.[9] Its availability is also restricted in some regions due to its explosive properties in anhydrous form.[9]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt. The nitrogen atom in the pyridine ring provides anchimeric assistance during the coupling, accelerating the reaction and further reducing racemization.[7] It is the additive of choice when using HATU.

  • Oxyma Pure®: A non-explosive alternative to HOBt and HOAt. It demonstrates high coupling rates and excellent racemization suppression, particularly when paired with carbodiimides like DIC.[9][11]

For a difficult coupling involving this compound, HOAt or Oxyma Pure are strongly recommended over HOBt .[9][11]

In-Depth Troubleshooting & Optimization
Guide 1: Overcoming Low Coupling Efficiency

This guide provides a systematic workflow for troubleshooting and resolving incomplete this compound coupling reactions.

G start Start: Incomplete Coupling Detected (Positive Chloranil Test) reagent_check Step 1: Evaluate Coupling Reagent Is it a high-potency onium salt (HATU, PyAOP) or DIC/Oxyma? start->reagent_check upgrade_reagent Action: Upgrade to HATU/DIPEA or DIC/Oxyma Pure. reagent_check->upgrade_reagent No conditions_check Step 2: Optimize Reaction Conditions Are you using extended time (2-4h) and/or double coupling? reagent_check->conditions_check Yes upgrade_reagent->conditions_check extend_time Action: Perform a second coupling (double coupling) for 2h. conditions_check->extend_time No heat_check Step 3: Apply Energy Have you tried elevated temperature (50°C) or microwave synthesis? conditions_check->heat_check Yes extend_time->heat_check apply_heat Action: Re-run coupling at 50°C for 1h or use a validated microwave protocol. heat_check->apply_heat No final_check Step 4: Re-evaluate Coupling Perform Chloranil test again. heat_check->final_check Yes apply_heat->final_check capping Step 5: Cap Unreacted Amines Reaction is still incomplete. Cap with Ac₂O/DIPEA in DMF. final_check->capping Positive success Success: Coupling Complete Proceed to next cycle. final_check->success Negative capping->success Proceed, accepting capped chains

References

Navigating Z-D-Pro-OH Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of Z-D-Pro-OH (N-benzyloxycarbonyl-D-proline) into a peptide sequence is a critical step in the synthesis of many therapeutic peptides. However, the unique cyclic structure of proline presents distinct challenges that can impact reaction efficiency, yield, and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the coupling of this compound, empowering you to optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with proline derivatives, like this compound, often challenging?

A1: The primary challenge stems from proline's nature as a secondary amino acid.[1][2] Its α-amino group is part of a rigid pyrrolidine ring, which creates significant steric hindrance.[1][2] This bulkiness can slow down the coupling reaction and may lead to incomplete incorporation of the this compound, resulting in deletion sequences.[1][2] Furthermore, the pKa of the proline nitrogen is, on average, a full log unit lower than that of other amino acids (with the exception of cysteine), which also affects its reactivity.[3]

Q2: What is the fundamental role of a coupling additive in peptide synthesis?

A2: During peptide bond formation, a coupling reagent (like a carbodiimide) activates the carboxylic acid of the N-protected amino acid. This activation can form a highly reactive O-acylisourea intermediate, which is susceptible to side reactions, most notably racemization through the formation of a 5(4H)-oxazolone.[4] Coupling additives, such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), intercept this unstable intermediate to form a more stable, yet still reactive, active ester.[4] This minimizes the concentration of the problematic O-acylisourea and oxazolone, thereby suppressing racemization and improving reaction efficiency.[4][5]

Q3: Which coupling additives are recommended for this compound, and why?

A3: For this compound coupling, additives that are effective at suppressing racemization and promoting efficient coupling are crucial.

  • OxymaPure® (Oxyma) and its derivatives are often the reagents of choice.[5][6] They have been shown to be superior to HOBt in terms of minimizing racemization and improving yields.[5][6]

  • 1-Hydroxy-7-azabenzotriazole (HOAt) is another excellent option, known for its ability to accelerate coupling reactions and reduce epimerization.

  • While 1-Hydroxybenzotriazole (HOBt) has been a popular choice for decades and is effective at suppressing racemization, newer additives like Oxyma are often preferred due to safety considerations (HOBt can be explosive in its anhydrous form) and, in some cases, superior performance.[7][8]

Q4: Can racemization occur during the coupling of this compound?

A4: While proline itself is a secondary amine and therefore not prone to racemization at its own α-carbon during coupling, the preceding amino acid in the sequence can be susceptible to racemization.[8] The choice of coupling additive is critical in preventing this side reaction.[7][9] Additives like HOBt, HOAt, and Oxyma are used to suppress racemization.[5][7][9]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound coupling reactions.

Problem 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating the presence of unreacted free amines.[2]

  • LC-MS analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the target peptide minus the this compound residue).

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Steric Hindrance The rigid structure of the proline ring hinders the approach of the activated carboxyl group.[1][2]1. Switch to a more powerful coupling reagent: Use onium salt reagents like HATU, HBTU, or HCTU, which are known for their high efficiency in difficult couplings.[10][11] 2. Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion.[10] 3. Double coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[3]
Suboptimal Additive The chosen additive may not be effective enough for this specific coupling.1. Use a superior additive: Replace HOBt with Oxyma or HOAt, which have been shown to be more effective in promoting coupling and reducing side reactions.[5]
Poor Resin Swelling Inadequate swelling of the solid support can limit the accessibility of reactive sites.1. Optimize solvent: Use N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM to improve resin swelling and reagent diffusion.[2][10]
Problem 2: Presence of Unexpected Side Products

Symptoms:

  • LC-MS analysis reveals peaks with molecular weights that do not correspond to the target peptide or simple deletion sequences.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Diketopiperazine (DKP) Formation This is a major side reaction, especially when proline is the second amino acid in the sequence. The deprotected N-terminal amine of the dipeptide-resin can intramolecularly attack the ester linkage, cleaving the peptide from the resin and forming a cyclic dipeptide.[2][9][12][13]1. Use a sterically hindered resin: 2-chlorotrityl chloride resin is less prone to DKP formation due to its bulky linker.[9][14] 2. Couple a pre-formed dipeptide: Synthesize the Z-D-Pro-Xaa dipeptide in solution and then couple it to the resin, bypassing the vulnerable dipeptide-resin stage.[12] 3. In situ neutralization: In Boc-based synthesis, adding the base at the same time as the activated amino acid minimizes the concentration of the free amine, reducing the likelihood of cyclization.[12]
N-acylurea Formation When using carbodiimides (like DCC or DIC) without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to participate in further coupling.[8][15]1. Always use a coupling additive: The addition of HOBt, HOAt, or Oxyma traps the active ester and prevents this rearrangement.[8][11] 2. Control the temperature: Perform carbodiimide-mediated couplings at lower temperatures (e.g., 0°C) to minimize this side reaction.[8]
Guanidinylation of the N-terminus Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminal amine to form a guanidinium moiety, which terminates the peptide chain.[9]1. Pre-activate the amino acid: Mix the this compound, coupling reagent, and base for a short period (1-5 minutes) before adding the mixture to the deprotected resin.[2][9] This consumes the coupling reagent before it can react with the N-terminus of the peptide-resin.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Coupling of this compound using HBTU/HOBt

This protocol is a widely used method for routine peptide synthesis.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HBTU (3 eq.)

  • HOBt (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[1]

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[11]

Protocol 2: High-Efficiency Coupling of this compound using HATU/Oxyma

This protocol is recommended for difficult couplings or when racemization is a significant concern.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound (3 equivalents)

  • HATU (3 eq.)

  • Oxyma (3 eq.)

  • DIPEA (6 eq.)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound, HATU, and Oxyma in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing: Wash the resin as described in Protocol 1.

  • Confirmation: Check for reaction completion using a Kaiser test.

Comparative Data on Coupling Additive Performance

The choice of additive can significantly impact the stereochemical purity of the final peptide. The following table summarizes the effectiveness of different additives in suppressing racemization during a model peptide coupling reaction.

Coupling ReagentAdditive% D-Isomer Formation (Racemization)Reference(s)
DICHOBtLow[16]
DICHOAtVery Low[16]
DICOxymaPureVery Low[5][16]
HBTU-Moderate[16]
HATU-Low[16]

Note: The level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used. Data is sourced from studies designed to evaluate racemization.[16]

Section 4: Visualizing the Chemistry

Mechanism of Action of Coupling Additives

The following diagram illustrates the critical role of coupling additives in preventing side reactions.

G cluster_activation Activation cluster_pathways Reaction Pathways This compound This compound O-Acylisourea O-Acylisourea (Highly Reactive) This compound->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide Oxazolone Oxazolone (Leads to Racemization) O-Acylisourea->Oxazolone N-Acylurea N-Acylurea (Inactive Byproduct) O-Acylisourea->N-Acylurea Additive_Ester Additive Active Ester (Stable & Reactive) O-Acylisourea->Additive_Ester + Additive (HOBt, Oxyma) Peptide_Bond Desired Peptide Bond Additive_Ester->Peptide_Bond + Peptide-Resin G start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Are coupling reagents (e.g., HBTU, HATU) and additives (Oxyma, HOAt) optimal and fresh? start->check_reagents reagent_no Switch to a more potent reagent/additive combination (e.g., HATU/Oxyma). check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes check_conditions Are reaction time and concentration sufficient? reagent_yes->check_conditions conditions_no Increase coupling time and/or reagent concentration. Consider double coupling. check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes check_solvent Is the solvent system (e.g., DMF, NMP) optimized for resin swelling? conditions_yes->check_solvent solvent_no Switch to NMP or a DMF/DCM mixture. check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes end Consult further literature for sequence-specific issues. solvent_yes->end

References

Validation & Comparative

A Senior Application Scientist's Guide to Z-D-Pro-OH vs. Fmoc-D-Pro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the choice between Nα-protecting groups for proline is a critical decision that dictates strategy, particularly when navigating the notorious side reaction of diketopiperazine (DKP) formation. While Fmoc-D-Pro-OH is the ubiquitous choice for routine synthesis within the orthogonal Fmoc/tBu strategy, Z-D-Pro-OH serves as an essential strategic tool for circumventing specific, predictable side reactions. This guide provides an in-depth comparison of their chemical properties, performance, and applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for synthesizing high-purity proline-containing peptides.

The Foundational Chemistry: Understanding the Protecting Groups

The success of SPPS hinges on an orthogonal protection strategy, where the Nα-protecting group can be removed under conditions that leave the resin linkage and side-chain protecting groups intact.[1] The two dominant strategies in modern peptide synthesis are the base-labile Fmoc (9-fluorenylmethoxycarbonyl) approach and the acid-labile Boc (tert-butyloxycarbonyl) approach.[2]

  • Fmoc (9-fluorenylmethoxycarbonyl): The cornerstone of modern SPPS, the Fmoc group is cleaved by a weak base, typically a solution of piperidine in DMF.[3][4] This allows for the use of mild acid-labile groups (like tBu, Trt, Pbf) for side-chain protection, which are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3] This orthogonality is a key advantage of the Fmoc strategy.[3]

  • Z (Benzyloxycarbonyl or Cbz): A classical protecting group, the Z-group is stable to the mild basic conditions used for Fmoc removal and the moderate acidic conditions used for Boc removal.[5][6] Its removal typically requires strong acidic conditions (HBr/AcOH) or, more commonly, catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8] These conditions are generally incompatible with standard SPPS workflows, making Z-protected amino acids unsuitable for iterative Nα-protection throughout a sequence.

Fmoc-D-Pro-OH: The Workhorse of Proline Incorporation

Fmoc-D-Pro-OH is the default building block for introducing D-proline in standard Fmoc-SPPS protocols. Its use is widespread due to its seamless integration into the automated and manual synthesis cycles.

Advantages:
  • Orthogonality: Fully compatible with the Fmoc/tBu strategy, allowing for selective deprotection without affecting other protecting groups.[3]

  • Mild Deprotection: Removal with 20% piperidine in DMF is gentle and preserves sensitive peptide sequences.[4][9]

  • Process Monitoring: The fluorenyl group has a strong UV absorbance, enabling real-time spectrophotometric monitoring of deprotection and coupling steps to ensure reaction completion.[3][10]

The Critical Challenge: Diketopiperazine (DKP) Formation

The primary drawback of using Fmoc-Pro-OH arises when proline is the second residue to be coupled to the resin (i.e., at the C-terminus of a dipeptide). After the Fmoc group is removed from the proline, the liberated secondary amine of the dipeptidyl-resin is perfectly positioned to perform an intramolecular nucleophilic attack on the ester linkage anchoring the peptide to the resin.[6] This attack cleaves the dipeptide from the resin, forming a stable six-membered ring—a diketopiperazine.[11][12] This side reaction can lead to a catastrophic loss of the target peptide, sometimes resulting in nearly quantitative failure.[6] Sequences containing a C-terminal Proline are particularly prone to this side-reaction.[6]

DKP_Formation Resin_Start Resin_Start Fmoc_Deprotection Fmoc_Deprotection Intramolecular_Attack Intramolecular_Attack

This compound: The Strategic Solution for DKP Prevention

The primary role of this compound in modern Fmoc-SPPS is not as an iterative protecting group, but as a strategic tool to solve the DKP problem. By substituting Fmoc-D-Pro-OH with this compound for the second residue, the DKP formation pathway is effectively blocked.

Mechanism of Action:
  • The first amino acid (Xaa) is coupled to the resin, and its Fmoc group is removed.

  • This compound is then coupled to H-Xaa-Resin, forming Z-D-Pro-Xaa-Resin.

  • The Z-group is stable to the piperidine used for Fmoc deprotection.[6] Therefore, the N-terminus of the dipeptide remains protected throughout the subsequent synthesis cycles.

  • With no free N-terminal amine on the dipeptide, the intramolecular cyclization required for DKP formation cannot occur.[13]

  • The rest of the peptide is synthesized using standard Fmoc chemistry. The Z-group is removed during the final acidolytic cleavage or via a separate hydrogenolysis step.[14]

Other Applications:
  • Fragment Synthesis: Because the Z-group is stable to standard TFA cleavage cocktails, Z-Pro-OH can be used to synthesize N-terminally protected peptide fragments.[13][14] These fragments are valuable precursors for convergent synthesis strategies where large peptides are assembled from smaller, purified pieces.[1]

Head-to-Head Performance Comparison

FeatureFmoc-D-Pro-OHThis compoundRationale & Causality
Primary Use Case Routine incorporation of D-Proline in iterative SPPS.Strategic incorporation as the 2nd residue to prevent DKP formation; N-terminal protection for fragment synthesis.Fmoc is base-labile, fitting the standard SPPS cycle. Z is acid/hydrogenolysis-labile, making it a non-iterative, strategic choice.[3][13]
Orthogonality High: Orthogonal to acid-labile side-chain and linker groups (Fmoc/tBu strategy).Low (in iterative SPPS): Removal conditions are not orthogonal to standard side-chain protecting groups or linkers.The mild basic removal of Fmoc is the cornerstone of its orthogonality. Z-group removal requires harsh conditions that would cleave other groups.[3][14]
Deprotection Conditions 20-40% Piperidine in DMF/NMP.[4][9]Catalytic Hydrogenolysis (Pd/C, H₂) or strong acid (HBr/AcOH). Stable to TFA.[7][14]The fluorene moiety is susceptible to β-elimination in base.[4] The benzyl carbamate requires reduction or strong acidolysis to cleave.[7]
DKP Formation Risk High: When used as the 2nd residue in the sequence (Xaa-Pro-Resin).Very Low: Effectively blocks the DKP formation pathway by keeping the N-terminus protected.DKP formation requires a free N-terminal amine on the dipeptide to attack the resin linkage; the Z-group prevents this.[11][13]
Coupling Efficiency Can be challenging due to steric hindrance of the secondary amine. May require double coupling or stronger reagents (e.g., HATU, HCTU).[2][15]Similar to Fmoc-D-Pro-OH. Coupling efficiency is primarily a function of the proline ring structure, not the Nα-protecting group.The sterically hindered nature of proline's secondary amine is the main factor affecting coupling kinetics, regardless of the protecting group.[15]
Racemization Risk Low, but can be induced by certain activators (e.g., carbodiimides + HOBt in DMF).[16][17]Low, subject to the same coupling conditions as Fmoc-D-Pro-OH.Racemization during coupling is more dependent on the activation method and solvent than on the specific urethane-type protecting group.[17]
Process Monitoring Easy: UV absorbance of the cleaved Fmoc-dibenzofulvene adduct allows for quantitative monitoring.[3]Difficult: No chromophore for real-time monitoring of deprotection.The lack of a suitable chromophore on the Z-group means its removal cannot be tracked with simple spectrophotometry.

Experimental Protocols & Methodologies

Protocol 1: Standard Coupling of Fmoc-D-Pro-OH

This protocol assumes a standard manual Fmoc-SPPS workflow starting from a deprotected amino acid-resin (H-Xaa-Resin).

  • Resin Preparation: Swell the H-Xaa-Resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Pro-OH (3 eq. relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Take a small sample of resin beads and perform a chloranil test to check for the presence of free secondary amines. A negative result (beads remain colorless/yellow) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (5 x 1 min) to remove all excess reagents and by-products. The resin is now ready for the next deprotection cycle.

Protocol 2: Strategic Coupling of this compound to Prevent DKP Formation

This protocol describes the specific step of coupling this compound as the second residue.

  • Resin Preparation: Start with the deprotected first amino acid on the resin (H-Xaa-Resin). Swell the resin in DMF for 30 minutes and wash thoroughly with DMF (3 x 1 min) to remove any residual piperidine.[13]

  • Amino Acid Activation: In a separate vial, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to activate for 2-5 minutes at room temperature.[13]

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature. Double coupling may be required for difficult sequences.

  • Monitoring and Washing: Perform a chloranil test to confirm reaction completion.[13]

  • Washing and Chain Elongation: Once coupling is complete, drain the vessel and wash the resin with DMF (5 x 1 min). The resulting Z-D-Pro-Xaa-Resin is now ready for the next step: standard Fmoc-deprotection and coupling of the third amino acid (using standard Fmoc-amino acid chemistry).

Protocol 3: Post-Synthesis Z-Group Deprotection

If a fully deprotected peptide is required, the Z-group must be removed after cleavage from the resin.

  • Peptide Cleavage: First, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). This will remove side-chain protecting groups but leave the Z-group intact.[14] Precipitate and lyophilize the crude, Z-protected peptide.

  • Catalytic Hydrogenolysis: Dissolve the lyophilized peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture). Add a Pd/C catalyst (5-10% by weight of peptide).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring for 2-16 hours.

  • Work-up: Monitor the reaction by HPLC or Mass Spectrometry. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13] Lyophilize the filtrate to obtain the fully deprotected crude peptide, ready for purification.

Decision-Making Workflow

Decision_Workflow Start Start SPPS of Sequence Check_Position Is D-Proline the 2nd residue in the sequence? Start->Check_Position Use_Fmoc Proceed with standard Fmoc-D-Pro-OH coupling Check_Position->Use_Fmoc No Use_Z High DKP Risk: Couple this compound instead Check_Position->Use_Z Yes Continue_SPPS Continue chain elongation with Fmoc chemistry Use_Fmoc->Continue_SPPS Use_Z->Continue_SPPS Final_Cleavage Final Peptide Cleavage (TFA Cocktail) Continue_SPPS->Final_Cleavage Hydrogenolysis Perform Catalytic Hydrogenolysis to remove Z-group? Final_Cleavage->Hydrogenolysis Z_Protected_Fragment Result: N-terminal Z-protected peptide fragment Hydrogenolysis->Z_Protected_Fragment No Fully_Deprotected Result: Fully deprotected peptide Hydrogenolysis->Fully_Deprotected Yes

Conclusion and Expert Recommendations

The choice between this compound and Fmoc-D-Pro-OH is not a matter of one being superior, but of applying the right tool for a specific synthetic challenge.

  • Fmoc-D-Pro-OH remains the undisputed standard for incorporating D-proline at any position other than the second residue from the C-terminus. Its integration into the Fmoc/tBu workflow is seamless and allows for efficient, monitored synthesis.

  • This compound is an indispensable problem-solver. Its use should be considered mandatory when proline is the second residue in a sequence to prevent catastrophic yield loss due to DKP formation. While it requires an extra planning step, its application is a robust and field-proven method to ensure the successful synthesis of otherwise challenging peptides. Furthermore, its stability to TFA makes it a valuable asset for producing protected fragments for convergent synthesis strategies.

By understanding the underlying chemical principles and the specific scenarios where each protecting group excels, researchers can significantly enhance the yield, purity, and overall success of their solid-phase peptide synthesis endeavors.

References

A Comparative Guide to Z-D-Pro-OH and Boc-D-Pro-OH Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of an appropriate α-amino protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic strategy. Proline, with its unique secondary amine structure, presents its own set of challenges and opportunities. This guide provides an in-depth, objective comparison of two cornerstone protecting groups for D-proline: the benzyloxycarbonyl (Z or Cbz) group, affording Z-D-Pro-OH, and the tert-butoxycarbonyl (Boc) group, yielding Boc-D-Pro-OH. This analysis is grounded in established chemical principles and supported by experimental insights to empower you in making informed decisions for your synthetic endeavors.

At a Glance: Key Differences and Strategic Implications

The fundamental distinction between the Z and Boc protecting groups lies in their cleavage (deprotection) conditions, which dictates their application in different synthetic schemes, particularly concerning their orthogonality with other protecting groups.

FeatureThis compoundBoc-D-Pro-OH
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Chemical Nature Carbamate derived from benzyl alcoholCarbamate derived from tert-butanol
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd/C)Strong Acid (e.g., Trifluoroacetic Acid, TFA)
Alternative Deprotection Strong acids (e.g., HBr in Acetic Acid)-
Stability Stable to acidic and basic conditionsStable to basic and hydrogenolytic conditions
Orthogonality Orthogonal to Boc and Fmoc groupsOrthogonal to Z and Fmoc groups
Key Advantage Robustness; useful in solution-phase synthesis and for preventing diketopiperazine formation in SPPSMild acid cleavage; widely used in Boc-based Solid-Phase Peptide Synthesis (SPPS)
Primary Limitation Harsher deprotection conditions; catalyst poisoning by sulfur-containing residuesPotential for t-butylation of sensitive residues (e.g., Trp, Met) by the t-butyl cation byproduct

Chemical Structures and Properties

The subtle differences in the structures of the Z and Boc groups lead to their distinct chemical behaviors.

G cluster_0 This compound cluster_1 Boc-D-Pro-OH Z_Pro Z_Pro Boc_Pro Boc_Pro

Figure 1: Chemical structures of this compound and Boc-D-Pro-OH.

The benzyloxycarbonyl group in this compound is characterized by the presence of a benzyl group, which is susceptible to cleavage by catalytic hydrogenation. In contrast, the tert-butoxycarbonyl group in Boc-D-Pro-OH contains a tert-butyl group, which readily forms a stable tert-butyl cation under acidic conditions, facilitating the deprotection of the amino group.[1][2]

Deprotection Mechanisms and Experimental Protocols

The choice between this compound and Boc-D-Pro-OH fundamentally hinges on the deprotection strategy that is compatible with the overall synthetic plan, including the resin and other protecting groups used for side chains.

This compound Deprotection

The Z group is most commonly removed by catalytic hydrogenolysis, a mild method that proceeds via the cleavage of the benzyl C-O bond.[3] An alternative, particularly useful in the presence of sulfur-containing amino acids that can poison the palladium catalyst, is the use of strong acids.

G Z_Pro Z-D-Proline H2_PdC H₂ gas, Pd/C catalyst (Catalytic Hydrogenolysis) Z_Pro->H2_PdC Deprotection Method 1 HBr_AcOH HBr in Acetic Acid (Strong Acid Cleavage) Z_Pro->HBr_AcOH Deprotection Method 2 D_Pro D-Proline H2_PdC->D_Pro Toluene_CO2 Toluene + CO₂ H2_PdC->Toluene_CO2 HBr_AcOH->D_Pro

Figure 2: Deprotection pathways for this compound.

Catalytic transfer hydrogenation offers a safer and often more convenient alternative to using hydrogen gas.

  • Dissolution: Dissolve this compound (1 equivalent) in methanol or a methanol/DMF mixture in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Add ammonium formate (4-5 equivalents).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% by weight relative to the substrate).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude D-proline can be purified further if necessary. To remove excess ammonium formate, the product can be taken up in an organic solvent and washed with a saturated NaCl solution.

Boc-D-Pro-OH Deprotection

The Boc group is labile to moderately strong acids, with trifluoroacetic acid (TFA) being the most commonly used reagent in SPPS.[][5]

G Boc_Pro Boc-D-Proline TFA_DCM TFA in DCM (Acidolysis) Boc_Pro->TFA_DCM D_Pro_TFA_salt D-Proline TFA Salt TFA_DCM->D_Pro_TFA_salt Isobutylene_CO2 Isobutylene + CO₂ TFA_DCM->Isobutylene_CO2 Neutralization Neutralization (e.g., DIPEA in DCM) D_Pro_TFA_salt->Neutralization D_Pro D-Proline Neutralization->D_Pro

Figure 3: Deprotection pathway for Boc-D-Pro-OH.

This protocol outlines the standard procedure for N-terminal Boc deprotection on a resin-bound peptide.

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.[6]

  • Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[6][7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group byproducts.[7]

  • Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM (2-3 times).[5]

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess DIPEA. The resin is now ready for the next amino acid coupling step.

Orthogonality in Peptide Synthesis

The concept of orthogonality is paramount in the synthesis of complex peptides.[8][9] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[2] The distinct cleavage conditions of Z and Boc groups make them orthogonal to each other and to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

This orthogonality allows for sophisticated synthetic strategies, such as the on-resin cyclization of peptides or the site-specific modification of amino acid side chains. For instance, a lysine side chain could be protected with a Z group, the N-terminus with a Boc group, and other side chains with benzyl-based groups. The Boc group can be selectively removed with TFA for chain elongation, and later, the Z group can be removed by hydrogenolysis to allow for modification of the lysine side chain, all while the peptide remains attached to the resin.

A Strategic Advantage of this compound: Prevention of Diketopiperazine (DKP) Formation

A significant side reaction in SPPS, particularly when proline is the second amino acid in the sequence, is the formation of diketopiperazine (DKP).[1][10] This intramolecular cyclization of the N-terminal dipeptide results in the cleavage of the dipeptide from the resin, leading to truncated sequences and reduced yields.[11][12]

The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the second amino acid on the ester linkage of the first amino acid to the resin. The unique cis-amide bond conformation favored by proline significantly accelerates this side reaction.[10]

By using this compound as the second amino acid, the N-terminus remains protected under the conditions used for the subsequent coupling of the third amino acid. The robust nature of the Z group prevents its premature cleavage, thus inhibiting the intramolecular cyclization that leads to DKP formation. The Z group can then be removed at a later stage in the synthesis, once the peptide chain is long enough to disfavor DKP formation, or during the final cleavage from the resin.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and Boc-D-Pro-OH is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic target and the overall protection scheme.

  • This compound is the protecting group of choice when robustness is required and in solution-phase synthesis. Its stability to both acidic and basic conditions makes it a valuable component of complex orthogonal protection strategies. Crucially, its application in SPPS to prevent diketopiperazine formation when proline is the second residue is a significant advantage that can dramatically improve yields.

  • Boc-D-Pro-OH is a cornerstone of the well-established Boc-SPPS strategy. Its facile cleavage under moderately acidic conditions makes it highly suitable for routine solid-phase synthesis. While the potential for t-butylation of sensitive residues requires consideration, the use of scavengers can effectively mitigate this side reaction.

As a Senior Application Scientist, my recommendation is to carefully consider the entire synthetic route. For complex peptides requiring orthogonal side-chain manipulations or for sequences prone to diketopiperazine formation, the strategic incorporation of this compound can be a powerful tool. For more straightforward syntheses where the Boc/Bzl strategy is employed, Boc-D-Pro-OH remains a reliable and efficient choice. A thorough understanding of the chemistry of these protecting groups, as outlined in this guide, will enable you to navigate the complexities of peptide synthesis with greater confidence and success.

References

Verifying Z-D-Pro-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids like N-carbobenzoxy-D-proline (Z-D-Pro-OH) into peptides and proteins is a powerful tool for modulating their structure, stability, and function.[1] However, the successful synthesis of these modified biomolecules hinges on the accurate and robust verification of the unnatural amino acid's incorporation. This guide provides a comprehensive comparison of analytical methods to confirm the presence and position of this compound, offering insights into the strengths and limitations of each technique to aid in experimental design and data interpretation.

The Analytical Challenge of Modified Peptides

The introduction of this compound, a proline analog with a bulky N-terminal protecting group, presents unique analytical hurdles.[2] Standard protein and peptide analysis techniques must be adapted to account for the altered mass, charge, and fragmentation behavior of the modified peptide.[3][4] The primary goals of the analytical workflow are to:

  • Confirm the mass of the modified peptide: Demonstrating the expected mass shift corresponding to the addition of this compound.

  • Determine the site of incorporation: Pinpointing the exact location of this compound within the peptide sequence.

  • Quantify the incorporation efficiency: Assessing the percentage of the target peptide that has successfully incorporated the unnatural amino acid.

Comparative Analysis of Key Analytical Methods

A multi-pronged approach, often combining several analytical techniques, is typically required for unambiguous verification of this compound incorporation. The following sections detail the principles, advantages, and disadvantages of the most relevant methods.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of modified peptide analysis due to its high sensitivity and ability to provide precise mass information.[5]

A. Intact Mass Analysis:

  • Principle: The molecular weight of the intact, modified peptide is measured. Successful incorporation of this compound will result in a predictable mass increase compared to the unmodified peptide.

  • Strengths: A rapid and straightforward method to confirm the presence of the modification.[5]

  • Limitations: This method does not provide information about the specific location of the modification within the peptide sequence.[5][6]

B. Tandem Mass Spectrometry (MS/MS):

  • Principle: The modified peptide is isolated and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed to determine the amino acid sequence. The mass shift associated with this compound will be observed on the fragment ions containing the modification, thus pinpointing its location.[7]

  • Strengths: Provides definitive evidence of the site of incorporation.[6][7]

  • Limitations: The bulky Z-group can alter fragmentation patterns, potentially leading to complex spectra that are challenging to interpret.[3] Specialized fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) may be necessary to preserve the modification on the backbone for accurate localization.

Table 1: Comparison of Mass Spectrometry Techniques

TechniqueInformation ProvidedStrengthsLimitations
Intact Mass Analysis (e.g., MALDI-TOF, ESI-MS) Molecular weight of the entire peptide.Fast, high-throughput, good for initial screening.Does not provide positional information.
Tandem Mass Spectrometry (MS/MS) Amino acid sequence and site of modification.Definitive localization of the modification.Complex fragmentation patterns, may require specialized instrumentation.[3]

Experimental Workflow: Tandem Mass Spectrometry

Caption: Workflow for verifying this compound incorporation using tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detailed structural analysis of peptides in solution.[8][9]

  • Principle: NMR detects the magnetic properties of atomic nuclei. The incorporation of this compound will introduce unique chemical shifts in the NMR spectrum, particularly for the protons within the proline ring and the benzylic protons of the Z-group.

  • Strengths: Provides detailed information about the three-dimensional structure and conformational changes induced by the modification.[8][10] Can be used to study the dynamics of the modified peptide.

  • Limitations: Requires relatively large amounts of pure sample (typically >0.5 mM).[10][11] Data acquisition and analysis can be time-consuming and require specialized expertise. The complexity of the spectra increases significantly with the size of the peptide.[11]

Table 2: Key NMR Experiments for this compound Verification

ExperimentInformation Provided
1D ¹H NMR Overall folding and presence of characteristic Z-group signals.
2D TOCSY Identifies protons within the same amino acid spin system, confirming the proline-like nature of the modified residue.
2D NOESY Provides through-space correlations between protons, revealing the 3D structure and the position of the Z-group relative to the rest of the peptide.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is an indispensable tool for the purification and analysis of peptides.[12][13]

  • Principle: Peptides are separated based on their hydrophobicity. The bulky and hydrophobic carbobenzoxy group of this compound will significantly increase the retention time of the modified peptide on a C18 column compared to its unmodified counterpart.[2]

  • Strengths: Excellent for assessing the purity of the synthetic peptide and quantifying the efficiency of the incorporation reaction.[2] Can be used to separate the modified peptide from unmodified precursors and other impurities.

  • Limitations: While a shift in retention time is a strong indicator of modification, it is not definitive proof of the correct incorporation site. Co-elution with other hydrophobic impurities is possible.

Experimental Protocol: Standard RP-HPLC for this compound Peptides

Objective: To determine the purity and relative hydrophobicity of a peptide containing this compound.

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm (the latter for the aromatic Z-group).

  • Analysis: Compare the retention time of the product to the starting materials and expected byproducts. Purity is assessed by integrating the peak area of the desired product.

Amino Acid Analysis (AAA)
  • Principle: The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.

  • Strengths: Can provide the overall amino acid composition of the peptide.

  • Limitations: Standard acid hydrolysis conditions will cleave the Z-group, and the released D-proline may be difficult to distinguish from L-proline without chiral separation methods.[14] This method does not provide sequence information.

Edman Degradation
  • Principle: A stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus of a peptide.[15][16]

  • Strengths: Can definitively determine the N-terminal sequence of a peptide.[17]

  • Limitations: The N-terminal Z-group of this compound will block the Edman degradation chemistry if it is the N-terminal residue.[15] If this compound is internal, the modified proline derivative may not be readily identifiable by standard PTH-amino acid analysis. The practical sequencing length is typically limited to 30-50 residues.[15]

Recommended Analytical Strategy

For robust and comprehensive verification of this compound incorporation, a multi-step analytical workflow is recommended.

References

Navigating the Labyrinth of Peptide Analysis: A Comparative Guide to Mass Spectrometry of Z-D-Pro-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of non-natural amino acids and N-terminal protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group on a D-proline residue (Z-D-Pro-OH), introduces unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of peptides bearing this modification, offering insights into fragmentation behavior, methodological considerations, and data interpretation to ensure the structural integrity of your synthetic targets.

The Analytical Conundrum of Protected Proline Peptides

The presence of an N-terminal this compound modification imparts specific chemical characteristics that profoundly influence its behavior during mass spectrometric analysis. Understanding these is key to selecting the appropriate analytical strategy.

  • The Proline Effect: Proline's unique cyclic structure restricts conformational flexibility and directs fragmentation pathways. In Collision-Induced Dissociation (CID), this manifests as a highly preferential cleavage of the peptide bond N-terminal to the proline residue, often resulting in a dominant y-ion or b-ion series, which can sometimes lead to incomplete sequence information.[1]

  • The Influence of the Z-Group: The benzyloxycarbonyl protecting group is not merely a passive modification in the gas phase. It can actively participate in fragmentation, leading to characteristic neutral losses and fragment ions. The most common fragmentation pathway involves the loss of a benzyl group or toluene.

  • Stereochemistry's Subtle Hand: The D-configuration of the proline residue can introduce subtle but potentially significant differences in fragmentation patterns compared to its L-counterpart. While diastereomeric peptides have identical masses, their different three-dimensional structures can influence the stability of fragment ions, leading to variations in their relative abundances.[2][3] Disambiguating these isomers often requires careful analysis of fragment ion intensities or advanced techniques like ion mobility mass spectrometry.[3][4]

This guide will compare and contrast the two most prevalent fragmentation techniques, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), for the analysis of a model peptide with an N-terminal this compound modification.

Head-to-Head Fragmentation: CID vs. ETD

To illustrate the differences in fragmentation, let us consider a hypothetical model peptide: Z-D-Pro-Ala-Phe-Lys .

Collision-Induced Dissociation (CID): A Tale of Preferential Cleavage

CID is a "slow-heating" method where precursor ions are fragmented through multiple collisions with an inert gas. This energetic activation typically leads to cleavage of the most labile bonds, which in peptides are the amide bonds, producing characteristic b- and y-type fragment ions.[5]

For our model peptide, Z-D-Pro-Ala-Phe-Lys, CID analysis is expected to be dominated by the "proline effect." This will likely result in a very intense y3 ion (H-Ala-Phe-Lys-OH) due to the facile cleavage N-terminal to the D-proline. While this provides strong evidence for the sequence C-terminal to the proline, obtaining complete N-terminal sequence information can be challenging.

Expected Key Fragmentation Pathways in CID:

  • Dominant y-ion series: Resulting from the preferential cleavage N-terminal to D-proline.

  • Characteristic Neutral Loss: Loss of the Z-group components, such as benzyl (91 Da) or toluene (92 Da), from the precursor ion and larger b-ions.

  • b-ion series: While potentially less intense than the y-ion series, the b-ions, particularly b2, b3, and b4, will be crucial for confirming the N-terminal sequence. The Z-group will be retained on the b-ions.

Experimental Protocol: LC-MS/MS with CID

  • Sample Preparation: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 pmol/µL.[6][7]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: A linear gradient from 5% to 95% B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 150-2000.

    • MS/MS Fragmentation: CID with normalized collision energy ramped (e.g., 20-40 eV).

    • Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

Electron Transfer Dissociation (ETD): A More Democratic Fragmentation

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation along the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. A key advantage of ETD is that it is less dependent on peptide sequence and can preserve post-translational modifications.[9]

For Z-D-Pro-Ala-Phe-Lys, ETD is expected to provide a more complete fragmentation map. Since ETD is not susceptible to the "proline effect" in the same way as CID, it is more likely to generate a rich series of c- and z-ions along the entire peptide backbone. However, ETD is most effective for multiply charged precursor ions (≥2+).

Expected Key Fragmentation Pathways in ETD:

  • Comprehensive c- and z-ion series: Providing more complete sequence coverage compared to CID.

  • Preservation of the Z-group: The Z-group is expected to remain intact on the c-ions.

  • No Proline-Directed Cleavage: The cleavage will be more randomly distributed along the backbone, not dominated by the position of the D-proline.[9]

Experimental Protocol: LC-MS/MS with ETD

  • Sample Preparation: Same as for CID analysis. It is crucial to ensure conditions that promote the formation of multiply charged precursor ions (e.g., using a solvent with a lower pH).

  • Chromatography: Same as for CID analysis.

  • Mass Spectrometry (Linear Ion Trap or Orbitrap with ETD capability):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 150-2000.

    • MS/MS Fragmentation: ETD with a suitable reagent anion (e.g., fluoranthene). The reaction time should be optimized (e.g., 10-100 ms).

    • Data Acquisition: Data-dependent acquisition (DDA) of multiply charged precursor ions (z ≥ 2).

Comparative Data Analysis

The following table summarizes the expected performance of CID and ETD for the analysis of the model peptide Z-D-Pro-Ala-Phe-Lys.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsc- and z-ions
Sequence Coverage Potentially incomplete due to the "proline effect"Generally more complete and uniform
Proline-Directed Cleavage High, with dominant cleavage N-terminal to ProLow to none
Z-Group Fragmentation Neutral loss of benzyl/toluene is commonZ-group is generally preserved
Precursor Charge State Effective for singly and multiply charged ionsMost effective for multiply charged ions (≥2+)
Confirmation of D-Pro Inferred from fragmentation patternsInferred from fragmentation patterns

Visualizing the Fragmentation Pathways

To further illustrate the differences in fragmentation, the following diagrams depict the expected fragmentation workflows for our model peptide.

cid_workflow cluster_lc LC Separation cluster_ms Mass Spectrometry (CID) cluster_fragments Expected Fragments Peptide Z-D-Pro-Ala-Phe-Lys MS1 Precursor Ion Selection [M+H]+ Peptide->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Fragment Ion Analysis CID->MS2 y_ions Dominant y-ions (y3, y2, y1) MS2->y_ions Proline Effect b_ions b-ions (b2, b3, b4) MS2->b_ions nl Neutral Loss (-benzyl/toluene) MS2->nl

Caption: CID workflow for Z-D-Pro-Ala-Phe-Lys analysis.

etd_workflow cluster_lc LC Separation cluster_ms Mass Spectrometry (ETD) cluster_fragments Expected Fragments Peptide Z-D-Pro-Ala-Phe-Lys MS1 Precursor Ion Selection [M+2H]2+ Peptide->MS1 ETD Electron Transfer Dissociation MS1->ETD MS2 Fragment Ion Analysis ETD->MS2 c_z_ions Comprehensive c- and z-ions MS2->c_z_ions Backbone Cleavage z_group Intact Z-Group on c-ions MS2->z_group

Caption: ETD workflow for Z-D-Pro-Ala-Phe-Lys analysis.

Best Practices and Alternative Approaches

For unambiguous characterization of peptides containing this compound, a multi-faceted approach is often necessary.

  • Orthogonal Fragmentation: Employing both CID and ETD provides complementary data, increasing the confidence in sequence assignment.

  • High-Resolution Mass Spectrometry: The use of high-resolution instruments (e.g., Orbitrap, FT-ICR) is crucial for accurate mass measurements of precursor and fragment ions, aiding in the identification of subtle mass shifts and the confident assignment of elemental compositions.

  • Ion Mobility Spectrometry (IMS): For complex mixtures or when diastereomeric purity is a concern, IMS can provide an additional dimension of separation based on the ion's size, shape, and charge, potentially resolving D- and L-proline-containing peptides.[3][4]

  • Comparison with Synthetic Standards: The most definitive way to confirm the structure and stereochemistry is to compare the retention time and fragmentation spectra of the unknown peptide with a well-characterized synthetic standard of the expected sequence and stereochemistry.[10]

Conclusion: A Tailored Approach is Key

The mass spectrometric analysis of peptides modified with this compound requires a nuanced approach that considers the interplay between the protecting group, the unique properties of proline, and the stereochemistry of the amino acid. While CID can provide rapid confirmation of the peptide's C-terminal sequence due to the pronounced "proline effect," ETD offers a more comprehensive and unbiased fragmentation pattern, leading to higher sequence coverage.

For researchers and drug developers, the choice of analytical technique should be guided by the specific question at hand. For routine sequence confirmation, a high-resolution CID experiment may suffice. However, for in-depth characterization, particularly when dealing with potential isomers or complex fragmentation, the complementary nature of ETD is invaluable. By understanding the principles outlined in this guide and implementing robust experimental protocols, scientists can confidently navigate the analytical challenges posed by these complex synthetic peptides, ensuring the quality and integrity of their research.

References

A Senior Application Scientist's Guide to Conformational Analysis of Z-D-Pro-OH Peptides Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of peptides is intrinsically linked to their biological function. For peptides incorporating proline residues, such as Z-D-Pro-OH, the conformational landscape is particularly complex due to the restricted rotation around the peptide bond, leading to a dynamic equilibrium between cis and trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful, non-invasive technique to probe these conformational states in solution at atomic resolution. This guide provides an in-depth comparison of NMR methodologies with other analytical techniques, supported by experimental data and protocols, to assist in the robust conformational analysis of these intricate biomolecules.

The Proline Conundrum: Cis-Trans Isomerization

Unlike other amino acids, the cyclic nature of the proline side chain results in a significant energy barrier to rotation around the Xaa-Pro peptide bond. This leads to the presence of both cis and trans conformers in solution, which are often in slow exchange on the NMR timescale.[1] The relative populations of these isomers can be influenced by neighboring residues, solvent conditions, and the ionization state of the peptide.[2] Understanding this equilibrium is critical, as the different conformers can exhibit distinct biological activities and binding affinities.

NMR Spectroscopy: The Gold Standard for Solution-State Conformation

NMR spectroscopy provides a wealth of information on the local and global conformation of peptides in a near-physiological environment.[3][4] For this compound peptides, specific NMR observables are key to distinguishing and characterizing the cis and trans isomers.

Key NMR Observables for Conformational Analysis
  • Chemical Shifts : The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is directly influenced by the peptide's conformation.

    • ¹³C Chemical Shifts : The chemical shifts of the proline Cβ and Cγ carbons are particularly diagnostic for cis-trans isomerism of the peptide bond preceding the proline residue.[1]

  • Nuclear Overhauser Effect (NOE) : The NOE provides information about the spatial proximity of protons (typically < 5 Å).[1] This is a cornerstone of 3D structure determination by NMR.[5]

    • In the context of proline-containing peptides, specific NOE patterns can definitively distinguish between cis and trans isomers. A strong sequential Hα(i) - Hδ(i+1) NOE is characteristic of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE indicates a cis conformation.[1][6]

  • J-Coupling Constants (³J) : Scalar couplings, transmitted through covalent bonds, provide information about the dihedral angles of the peptide backbone and side chains.[1][7][8][9][10][11] The Karplus relationship describes the correlation between the magnitude of the ³J coupling constant and the corresponding dihedral angle.[7][9][12]

Essential 2D NMR Experiments

A suite of 2D NMR experiments is typically employed for the complete conformational analysis of peptides.[13][14][15][16]

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other through bonds, typically over two or three bonds. This is a starting point for spin system identification.

  • TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a spin system, even if they are not directly coupled. This is crucial for identifying the complete set of proton resonances for each amino acid residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons, providing the distance restraints necessary for 3D structure calculation.[13][17] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). This is invaluable for resolving spectral overlap and for assigning carbon and nitrogen resonances.

Comparative Analysis of Analytical Techniques

While NMR is a powerful tool, a comprehensive understanding of a peptide's conformational properties often benefits from a multi-pronged approach, integrating data from various techniques.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed 3D structure in solution, dynamics, cis-trans isomer populations, dihedral angles.[3]Provides atomic-resolution information in a near-physiological state; can characterize dynamic processes.[4][13]Requires relatively high sample concentrations (typically 1-5 mM for peptides); molecular size can be a limiting factor.[5][18]
X-ray Crystallography High-resolution 3D structure in the solid state.[19][20]Can provide highly precise atomic coordinates.[20]Requires the growth of well-diffracting crystals, which can be challenging for flexible peptides[19]; the crystal packing forces may influence the observed conformation.[21]
Circular Dichroism (CD) Information about the secondary structure content (α-helix, β-sheet, random coil).[22][23][24][25]Requires small amounts of sample; provides a quick assessment of the overall secondary structure.[23]Provides low-resolution structural information; does not give atomic-level detail.[22]
Computational Modeling Theoretical models of peptide conformations and dynamics.[26][27][28][29]Can explore a wide range of conformational space and provide insights into the energetics of different conformers.The accuracy is highly dependent on the force field used; requires experimental validation.[30][31]

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[32][33]

  • Purity : The peptide sample should be of high purity (>95%) to minimize interference from impurities in the NMR spectra.[5][33]

  • Solubility and Stability : The peptide must be soluble and stable under the chosen experimental conditions (pH, temperature).[5][33] A typical concentration for peptide NMR is in the range of 1-5 mM.[18][33]

  • Solvent : To observe exchangeable amide protons, which are crucial for sequential assignment, the sample should be dissolved in a mixture of 90% H₂O and 10% D₂O.[33]

  • Buffer : A suitable buffer system, such as phosphate buffer, should be used to maintain a constant pH. The total salt concentration should generally be kept below 300 mM to avoid signal broadening.[34]

Step-by-Step 2D NMR Workflow for Conformational Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Prep High Purity Peptide (>95%) Solubilize Solubilize in 90% H₂O/10% D₂O (1-5 mM) Prep->Solubilize Buffer Add Buffer (e.g., Phosphate) Solubilize->Buffer COSY 1. COSY Buffer->COSY TOCSY 2. TOCSY COSY->TOCSY NOESY 3. NOESY/ROESY TOCSY->NOESY HSQC 4. ¹H-¹³C HSQC NOESY->HSQC Assignment Resonance Assignment HSQC->Assignment Restraints Generate Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Validation Structure Validation Calculation->Validation

  • Resonance Assignment : The first step is to assign all the proton and carbon resonances to their specific atoms in the peptide sequence.[13] This is achieved by a combined analysis of COSY, TOCSY, and HSQC spectra.

  • Identification of Cis and Trans Isomers : The presence of two distinct sets of resonances for many of the amino acid residues is a clear indication of cis-trans isomerization. The relative intensities of these peaks can be used to determine the population of each isomer.

  • NOE-based Distance Restraints : NOESY or ROESY spectra are analyzed to identify through-space correlations. The intensities of the NOE cross-peaks are converted into upper distance limits between pairs of protons.

  • Dihedral Angle Restraints : ³J coupling constants are measured from high-resolution 1D or 2D spectra and used to derive dihedral angle restraints based on the Karplus equation.

  • Structure Calculation : The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation : The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the original experimental data.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed conformational analysis of this compound peptides in solution. By providing atomic-resolution information on the cis-trans isomeric equilibrium, backbone and side-chain conformations, and overall 3D structure, NMR offers unparalleled insights into the structural basis of their biological activity. When integrated with complementary techniques such as X-ray crystallography, circular dichroism, and computational modeling, a comprehensive and robust understanding of the conformational landscape of these challenging yet important molecules can be achieved. This knowledge is fundamental for the rational design of novel peptide-based therapeutics and research tools.

References

A Senior Application Scientist's Comparative Guide to Proline Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline's unique cyclic structure, a cornerstone of protein architecture, presents a double-edged sword in synthetic peptide chemistry. While its conformational rigidity is invaluable for designing structured peptides, it is also a primary driver of challenges in solid-phase peptide synthesis (SPPS), leading to aggregation, poor coupling efficiencies, and diminished yields. This guide provides a comparative analysis of key proline derivatives—pseudoprolines, 4-hydroxyprolines, and 4-fluoroprolines—elucidating their distinct roles in overcoming these synthetic hurdles and modulating peptide properties. We will delve into the mechanistic underpinnings of their efficacy, supported by experimental data, and provide actionable protocols for their strategic implementation.

The Proline Conundrum in Peptide Synthesis

Proline's tertiary amide bond disrupts the regular hydrogen-bonding patterns of peptide backbones, often acting as a "helix breaker".[1] This same feature, however, can induce kinks and turns that are critical for biological activity. In the context of SPPS, the growing peptide chain, tethered to a solid support, can form secondary structures, particularly β-sheets, leading to inter- and intra-chain aggregation. This aggregation physically obstructs reactive sites, hindering the access of reagents and leading to incomplete coupling and deprotection steps. The result is a complex mixture of deletion and truncated sequences, significantly complicating purification and drastically reducing the yield of the target peptide.[2]

Pseudoproline Dipeptides: The Aggregation Breakers

Pseudoproline dipeptides are arguably the most impactful innovation for synthesizing "difficult sequences". These derivatives are formed by reacting the side-chain hydroxyl of a serine or threonine, or the thiol of a cysteine, with an aldehyde or ketone to form a temporary oxazolidine or thiazolidine ring, respectively.[3] This cyclic structure mimics proline, inducing a "kink" in the peptide backbone that effectively disrupts the formation of secondary structures responsible for aggregation.[3]

Mechanism of Action

The efficacy of pseudoproline dipeptides stems from their ability to enforce a cis-amide bond conformation with the preceding amino acid. This disrupts the extended trans-amide backbone geometry required for β-sheet formation, thereby preventing inter-chain hydrogen bonding and aggregation.[3] This enhanced solvation of the peptide-resin matrix leads to improved reagent access and, consequently, more efficient coupling and deprotection cycles. Importantly, the pseudoproline moiety is stable during the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.

cluster_0 Standard SPPS of a Difficult Sequence cluster_1 SPPS with Pseudoproline Dipeptides Peptide Chains on Resin Peptide Chain 1 Peptide Chain 2 Peptide Chain 3 Aggregation β-Sheet Formation (Inter-chain H-bonding) Peptide Chains on Resin->Aggregation Poor Outcome Incomplete Coupling Low Yield & Purity Aggregation->Poor Outcome Pseudoproline Incorporation Peptide Chain 1 (with kink) Peptide Chain 2 (with kink) Peptide Chain 3 (with kink) Disruption Disruption of Secondary Structure Pseudoproline Incorporation->Disruption Improved Outcome Efficient Coupling High Yield & Purity Disruption->Improved Outcome Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_1 Wash with DMF Deprotection->Washing_1 Coupling Couple next Fmoc-Amino Acid (e.g., HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 Wash with DMF Coupling->Washing_2 End Repeat Cycle or Proceed to Cleavage Washing_2->End

References

A Senior Application Scientist's Guide to Coupling Reagents for Z-D-Pro-OH: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in peptide synthesis and drug development, the selection of a coupling reagent is a pivotal decision that dictates the success of a synthetic route. The formation of an amide bond with N-protected proline derivatives, such as Z-D-Pro-OH (Nα-Carbobenzyloxy-D-proline), presents a unique set of challenges. The steric hindrance imposed by both the bulky Z-protecting group and the rigid pyrrolidine ring of proline can significantly impede the reaction rate. This guide provides an in-depth, head-to-head comparison of common coupling reagents, grounded in mechanistic principles and experimental considerations, to empower scientists to make informed decisions for this challenging coupling.

The Challenge: Acylating with this compound

The primary obstacle in coupling this compound is overcoming the steric hindrance around the carboxylic acid. An ideal coupling reagent must efficiently activate the carboxyl group to facilitate nucleophilic attack by an amine, while minimizing side reactions. While proline itself is resistant to racemization via the common oxazolone pathway, the choice of reagent and conditions is still critical to ensure high yields, purity, and stereochemical integrity.[1] We will compare three major classes of reagents: Carbodiimides , Phosphonium Salts , and Aminium/Uronium Salts .

Carbodiimides: The Workhorse Reagents

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic, cost-effective coupling reagents.[2][3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5][6]

Mechanism of Action

The reaction proceeds via the O-acylisourea intermediate, which can then be attacked by the amine. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, reducing the yield.[3] To mitigate this and suppress potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are almost always used. These additives trap the intermediate to form a more stable active ester (OBt- or Oxyma-ester), which is more selective and efficient in acylating the target amine.[1][7]

Carbodiimide_Mechanism cluster_activation Activation Phase cluster_pathways Reaction Pathways Z_Pro_OH This compound O_Acylisourea O-Acylisourea (Reactive Intermediate) Z_Pro_OH->O_Acylisourea Carbodiimide DCC or EDC Carbodiimide->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester Trapping Amine R'-NH₂ Peptide Dipeptide Product Amine->Peptide Additive Additive (HOBt / Oxyma) Additive->Active_Ester Trapping Active_Ester->Peptide

Mechanism of carbodiimide coupling with an additive.
Performance & Considerations

  • DCC: The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents, which allows for easy removal by filtration in solution-phase synthesis.[8] However, this insolubility makes it unsuitable for solid-phase peptide synthesis (SPPS) as it can clog resin filters.[6][8]

  • EDC: The urea byproduct of EDC is water-soluble, making it the reagent of choice for reactions involving aqueous workups or for conjugating peptides to proteins.[3][6][9]

  • Causality: The choice between DCC and EDC is dictated by the planned workup and synthetic strategy. For a standard solution-phase synthesis of a small peptide with this compound, DCC/HOBt offers a simple and economical route, provided the final product is not soluble in the same solvents as the DCU byproduct.

Phosphonium Salts: High-Efficiency Activators

Phosphonium salt reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a step up in reactivity. They are known for high coupling efficiency, especially with sterically hindered amino acids.[10][11]

Mechanism of Action

In the presence of a base (like DIPEA), the carboxylate of this compound attacks the positively charged phosphorus atom of PyBOP. This generates an acyloxyphosphonium intermediate, which rapidly converts to a stable HOBt active ester. This active ester then acylates the amine. Unlike BOP, PyBOP avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12]

Phosphonium_Mechanism Z_Pro_COO Z-D-Pro-COO⁻ (from base) Acyloxyphosphonium Acyloxyphosphonium Intermediate Z_Pro_COO->Acyloxyphosphonium PyBOP PyBOP PyBOP->Acyloxyphosphonium OBt_Ester OBt Active Ester Acyloxyphosphonium->OBt_Ester Displacement Peptide Dipeptide Product OBt_Ester->Peptide Amine R'-NH₂ Amine->Peptide

Activation mechanism of PyBOP coupling reagent.
Performance & Considerations

  • Reactivity: PyBOP is highly effective for difficult couplings and is a reliable choice for acylating with the bulky this compound. Its high reactivity often translates to faster reaction times and higher yields compared to carbodiimides.

  • Side Reactions: Phosphonium salts are generally considered "safer" as they do not activate the carboxylic acid towards oxazolone formation to the same extent as other reagents, and they do not have the potential for guanidinylation seen with aminium salts.

  • Causality: For a critical synthesis step where yield is paramount and the cost of the reagent is a secondary concern, PyBOP is an excellent choice. Its robust performance with hindered amino acids makes it a go-to reagent for challenging sequences.[10]

Aminium/Uronium Salts: The Speed & Power Champions

This class of reagents, which includes HBTU and HATU, are among the most efficient and widely used coupling reagents in modern peptide synthesis.[13] They are prized for their rapid reaction rates and high yields.

Mechanism of Action: The HATU Advantage

Both HBTU (O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate) function by forming active esters. However, HATU consistently outperforms HBTU, especially in difficult couplings.[14][15]

The superiority of HATU stems from the electronic properties of its 7-azabenzotriazole (HOAt) core. The nitrogen atom at the 7-position acts as an electron-withdrawing group, making the resulting OAt-ester intermediate significantly more reactive and susceptible to nucleophilic attack than the OBt-ester formed by HBTU.[13][14][16] This enhanced reactivity leads to faster, more complete reactions and a lower risk of epimerization.[14][17]

Aminium_Mechanism cluster_HBTU HBTU Pathway cluster_HATU HATU Pathway Z_Pro_COO_1 Z-D-Pro-COO⁻ OBt_Ester OBt Active Ester (Reactive) Z_Pro_COO_1->OBt_Ester HBTU HBTU HBTU->OBt_Ester Peptide Dipeptide Product OBt_Ester->Peptide Z_Pro_COO_2 Z-D-Pro-COO⁻ OAt_Ester OAt Active Ester (More Reactive) Z_Pro_COO_2->OAt_Ester HATU HATU HATU->OAt_Ester OAt_Ester->Peptide Amine R'-NH₂ Amine->Peptide Amine->Peptide

Comparative activation pathways of HBTU and HATU.
Performance & Considerations

  • Efficiency: HATU is arguably the gold standard for difficult couplings, including those involving proline and other sterically hindered residues.[12][18] It provides rapid and clean reactions, often succeeding where other reagents fail.

  • Side Reactions: A key consideration with aminium salts is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess.[11][18] Therefore, stoichiometry should be carefully controlled.

  • Causality: When facing the most challenging couplings, such as with this compound onto a hindered secondary amine or a neopentyl-type primary amine, the enhanced reactivity of HATU makes it the most logical and reliable choice to achieve a high yield of the desired product.

Quantitative Data & Comparative Summary

The following table summarizes the key performance indicators for each class of reagent in the context of coupling this compound.

Coupling Reagent SystemRelative CostTypical Yield (%)Racemization RiskKey AdvantagesKey Disadvantages / Workup Issues
DCC / HOBt Low65-85%Low-ModerateVery low cost; insoluble DCU byproduct is easily filtered in solution phase.DCU is unsuitable for SPPS; reactions can be slower.[8][19]
EDC / HOBt Low-Moderate70-90%Low-ModerateWater-soluble urea byproduct allows for easy aqueous workup.[6][9]Can be less effective for highly hindered couplings.
PyBOP / DIPEA High85-98%Very LowHigh efficiency for hindered couplings; no carcinogenic byproducts.[10][12]Higher cost; byproducts must be removed by chromatography or extraction.
HBTU / DIPEA High80-95%LowFast and effective for most standard and many difficult couplings.[14]Less effective than HATU for the most hindered cases; potential for guanidinylation.[14][18]
HATU / DIPEA Very High90-99%Very LowSuperior reactivity for highly hindered systems; rapid reaction times.[11][14][17]Highest cost; potential for guanidinylation if used in excess.[11][18]

Experimental Protocols: A Practical Guide

The following are generalized protocols for the solution-phase coupling of this compound to a generic amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).

General Experimental Workflow

Workflow A 1. Dissolve this compound & Additive (if any) in aprotic solvent (e.g., DMF, DCM) B 2. Cool to 0 °C A->B C 3. Add Coupling Reagent (e.g., EDC, HATU) B->C D 4. Add Amine·HCl & Base (e.g., DIPEA, NMM) C->D E 5. React (0 °C to RT) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup / Filtration F->G H 8. Purification (Chromatography / Recrystallization) G->H I 9. Characterization H->I

General workflow for a solution-phase peptide coupling.

Protocol 1: Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes for pre-activation.[9]

  • In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq) with N,N-Diisopropylethylamine (DIPEA) (1.1 eq) in DCM.

  • Add the neutralized amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling using HATU/DIPEA

  • Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 2-3 minutes.

  • Add HATU (1.1 eq) as a solid in one portion. The solution will typically turn yellow.[12]

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • The reaction is typically complete within 1-4 hours; monitor by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of coupling reagent for this compound is a balance of cost, efficiency, and the specific demands of the synthetic target.

  • For routine, cost-sensitive applications where yields are not strictly maximized, EDC/HOBt provides a reliable and economical option with a straightforward aqueous workup.

  • For challenging couplings where high yield and purity are critical, the aminium and phosphonium salts are superior. PyBOP offers a robust and clean reaction, making it a strong contender.

  • For the most sterically demanding couplings or when reaction speed is paramount, HATU is the undisputed champion.[11][15] Its enhanced reactivity ensures the highest probability of success, justifying its higher cost for pivotal steps in a synthesis.

By understanding the mechanistic nuances and practical considerations of each reagent class, researchers can confidently select the optimal strategy to conquer the challenges of coupling this compound and advance their synthetic objectives.

References

A Senior Application Scientist's Guide to the Orthogonal Validation of Z-D-Pro-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Non-Canonical Peptides

In modern peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Modifications such as N-terminal protection with a benzyloxycarbonyl (Z) group and the inclusion of D-amino acids are employed to increase metabolic stability, modulate receptor affinity, and control peptide conformation.[1] The Z-D-Pro-OH moiety is a prime example, introducing three distinct structural features: the UV-active and bulky Z-group, the constrained ring of proline, and the unnatural D-stereochemistry.

However, these modifications, while beneficial, introduce significant analytical challenges. The success of a synthesis and the reliability of subsequent biological assays are entirely dependent on the unambiguous confirmation of the final peptide's identity, purity, and structural integrity. A failure to rigorously validate the structure can lead to misinterpreted data and costly delays in development. This guide presents an orthogonal, multi-technique approach to the structural validation of peptides containing this compound, explaining the causality behind each experimental choice and providing field-proven protocols for confident characterization.

The Orthogonal Validation Strategy: A Multi-Faceted Approach

No single analytical technique can provide a complete picture of a modified peptide's structure. A robust validation framework relies on an orthogonal approach, where multiple techniques with different physical principles are used to cross-verify results. For a this compound containing peptide, the optimal strategy combines Mass Spectrometry (MS) for mass verification, High-Performance Liquid Chromatography (HPLC) for purity and chiral analysis, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Circular Dichroism (CD) for secondary structure assessment.

G cluster_0 Initial Material cluster_1 Primary Validation cluster_2 In-Depth Structural Characterization cluster_3 Final Report start Synthesized Peptide (Containing this compound) hplc Purity & Chiral Analysis (RP-HPLC & Chiral HPLC) start->hplc Primary Analysis ms Identity Confirmation (LC-MS, HRMS) start->ms Primary Analysis nmr Unambiguous Structure (1H, 13C, 2D-NMR) start->nmr Detailed Structure cd Conformational Analysis (CD Spectroscopy) start->cd Detailed Structure report Comprehensive Validation Report: Identity, Purity, Structure & Purity Confirmed hplc->report ms->report nmr->report cd->report

Caption: Overall workflow for the orthogonal validation of a this compound containing peptide.

Mass Spectrometry (MS): The First Line of Identity Confirmation

Expertise & Experience: MS is the definitive tool for confirming the molecular weight of the synthesized peptide. Its high sensitivity and accuracy provide the foundational evidence that the correct molecule has been formed. For a Z-protected peptide, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation of the parent molecule.[2][3]

Trustworthiness: The protocol is self-validating by comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated mass. High-Resolution Mass Spectrometry (HRMS), for instance on a TOF or Orbitrap analyzer, provides mass accuracy within a few parts-per-million (ppm), which is crucial for confirming the elemental composition and distinguishing between isobaric impurities.[4]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to a concentration of ~1 mg/mL. Dilute further to a final concentration of 10-100 µg/mL.

  • LC Separation (Optional but Recommended):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (Positive Ion ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Mode: Positive Ion.

    • Scan Range: m/z 100 - 2000.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

Expected Data & Interpretation

For the parent molecule this compound itself (C₁₃H₁₅NO₄), the expected monoisotopic mass is 249.1001 Da. In positive ESI-MS, you would expect to observe the protonated molecular ion [M+H]⁺ at m/z 249.1001 + 1.0073 = 250.1074. You may also observe adducts like [M+Na]⁺ (m/z 272.0893) or [M+K]⁺ (m/z 288.0633). The presence of the expected ion(s) with high mass accuracy confirms the peptide's identity.

TechniqueInformation ProvidedStrengthsLimitations
LC-MS Molecular Weight, Basic PurityHigh sensitivity, fast analysisCannot distinguish isomers (e.g., L vs. D)
HRMS Elemental CompositionUnambiguous molecular formula confirmationHigher cost, may require more expertise
MS/MS Sequence Information (for longer peptides)Confirms amino acid sequenceNot typically needed for a single amino acid derivative

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Experience: HPLC is indispensable for determining the purity of the synthesized peptide.[5] The Z-group contains a phenyl ring, which is an excellent chromophore, making UV detection highly sensitive and straightforward. A reversed-phase C18 column is the workhorse for peptide analysis, separating the target peptide from more polar (e.g., unreacted amino acids) or less polar (e.g., organic synthesis byproducts) impurities.

Trustworthiness: Purity is quantified by the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram. To validate the stereochemical integrity (D-Proline vs. L-Proline), a separate analysis on a chiral stationary phase is required. This confirms that no racemization occurred during synthesis, a known risk in peptide chemistry.[1]

G cluster_0 HPLC System pump Mobile Phase (Pump) injector Injector pump->injector column HPLC Column (e.g., C18 or Chiral) injector->column detector UV Detector (214/254 nm) column->detector data Data System (Chromatogram) detector->data

Caption: Simplified workflow of an HPLC system for peptide analysis.

Experimental Protocol: Reversed-Phase HPLC for Purity
  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute as needed.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 10-70% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (peptide backbone) and 254 nm (Z-group phenyl ring).

    • Column Temperature: 30-40 °C.

Experimental Protocol: Chiral HPLC for Stereochemical Integrity
  • Sample Preparation: As above.

  • HPLC Conditions:

    • Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA or IC).

    • Mobile Phase: Typically a mixture of Hexane/Isopropanol or similar normal-phase solvents, often with an acidic or basic additive. This must be optimized based on the column manufacturer's recommendation.

    • Mode: Isocratic.

    • Detection: UV at 254 nm.

  • Validation: Inject an authentic standard of the opposite enantiomer (Z-L-Pro-OH) to confirm peak identity and resolution.

Expected Data & Interpretation
  • Purity: A successful synthesis will show a single major peak in the RP-HPLC chromatogram with a purity level typically >98% by peak area integration.

  • Chiral Analysis: The chiral HPLC analysis should show a single peak corresponding to the D-enantiomer. The absence of a peak at the retention time of the L-enantiomer confirms high enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Expertise & Experience: While MS confirms mass and HPLC confirms purity, only NMR can provide an unambiguous, atom-by-atom map of the molecule's covalent structure.[6][7] For this compound, ¹H NMR will confirm the presence of the benzyl protons from the Z-group and the distinct spin systems of the proline ring. ¹³C NMR will identify all unique carbon atoms, including the carbonyls and the aromatic carbons. 2D NMR techniques like COSY and HSQC are used to connect protons to protons and protons to carbons, respectively, allowing for complete assignment and structural verification.

Trustworthiness: The chemical shifts and coupling constants are highly sensitive to the local chemical environment. The observed NMR data for the synthesized compound must match reference data or theoretical predictions. A key feature to analyze is the potential for cis-trans isomerism around the Cbz-N bond, which can lead to two distinct sets of signals for the proline ring protons.[8]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the peptide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton spectrum to identify all hydrogen atoms.

      • ¹³C NMR: Standard carbon spectrum (often proton-decoupled).

      • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the proline ring).

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

Expected Data & Interpretation
  • ¹H NMR:

    • Z-group: A multiplet around 7.3-7.4 ppm (5H, aromatic protons) and a singlet or AB quartet around 5.1 ppm (2H, benzylic CH₂).

    • Proline Ring: A series of multiplets between ~1.8 and 4.3 ppm corresponding to the α, β, γ, and δ protons. The exact shifts and multiplicities can be complex due to the ring pucker and potential cis/trans isomerism.[6]

    • Carboxylic Acid: A broad singlet at >10 ppm (in non-exchanging solvents like DMSO-d₆ or CDCl₃).

  • ¹³C NMR:

    • Z-group: Aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and a carbonyl carbon (~155 ppm).

    • Proline Ring: Aliphatic carbons for Cα, Cβ, Cγ, Cδ (~60, 30, 24, 47 ppm, respectively).

    • Carboxylic Acid: Carbonyl carbon (~174 ppm).

The combination of 1D and 2D spectra allows for the complete and unambiguous assignment of all atoms, providing the highest level of confidence in the structure.

Circular Dichroism (CD) Spectroscopy: Assessing Conformational Impact

Expertise & Experience: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to the chiral environment of the molecule, including its secondary structure. While this compound itself is too small to have a defined secondary structure, if it is part of a larger peptide, its D-configuration will significantly impact the overall peptide fold. For instance, proline-rich sequences often adopt a polyproline II (PPII) helix.[9][10]

Trustworthiness: The CD spectrum of a peptide containing this compound can be compared to that of its all-L-amino acid counterpart. A significant difference, or even an inverted spectrum, provides strong evidence that the D-amino acid has been successfully incorporated and is influencing the peptide's conformation as intended. A characteristic feature of PPII helices is a strong negative band around 204 nm and a weaker positive band near 220-230 nm.[9][10]

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a concentration of 0.1-0.2 mg/mL. The buffer should be free of components that absorb in the far-UV region.

  • Data Acquisition:

    • Instrument: CD Spectrometer.

    • Cuvette: 1 mm path length quartz cuvette.

    • Wavelength Range: 190 - 260 nm.

    • Parameters: 1 nm bandwidth, 1 s response time, 50 nm/min scan speed.

    • Data Collection: Average 3-5 scans. A buffer blank must be collected and subtracted from the sample spectrum.

  • Data Conversion: Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]).

Expected Data & Interpretation

The resulting spectrum provides a fingerprint of the peptide's secondary structure. For a peptide where this compound is expected to disrupt a canonical structure (like an α-helix) or induce a specific turn, the observed spectrum should match the expected profile. Comparing the spectrum to a library of reference spectra or to the spectrum of a control L-Proline peptide is the most effective validation approach.[9][11]

Conclusion: Synthesizing Data for Unimpeachable Validation

The validation of a modified peptide structure like this compound is a rigorous process that demands a confluence of evidence from orthogonal analytical techniques.

  • Mass Spectrometry confirms the correct mass and elemental formula.

  • HPLC establishes purity and, critically, confirms the correct stereochemistry.

  • NMR Spectroscopy provides the definitive, atom-level structural proof.

  • Circular Dichroism verifies the conformational consequences of the D-amino acid incorporation.

By integrating the data from these four pillars of analysis, researchers can build a self-validating and unimpeachable data package. This comprehensive characterization ensures that subsequent biological and pharmacological studies are based on a molecule of known identity, purity, and structure, upholding the highest standards of scientific integrity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Z-D-Pro-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in peptide synthesis and drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH), a common N-protected form of D-proline, requires meticulous handling not only during its use but critically, during its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles: Hazard Assessment and Precautionary Measures

Understanding the potential hazards is fundamental to establishing a safe disposal workflow. While many safety data sheets (SDS) for this compound and similar compounds have incomplete toxicological and ecological data, established best practices in chemical hygiene mandate treating such substances with a high degree of caution.[1][2]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, ensuring the correct PPE is worn is non-negotiable. The primary risks associated with protected amino acids in solid form are inhalation of dust and contact with skin and eyes.[2][3][4]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield.[1]Protects against accidental splashes of solvent used for decontamination and fine powder that may become airborne.
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm) tested to EN 374 standards.[5]Provides a sufficient barrier against incidental contact. Breakthrough times should exceed the duration of the handling procedure.[5]
Body Protection A standard laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[6]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved particulate filter respirator is necessary if dust formation is likely or ventilation is poor.[4][5]Minimizes the risk of inhaling the compound, which is a primary route of exposure for solid chemicals.
Step-by-Step Disposal Protocol

The mandated disposal route for this compound is as hazardous chemical waste, typically through high-temperature incineration by a licensed waste management facility.[1][6] Discharging it into the sewer system or mixing it with general refuse is a serious regulatory violation and poses a threat to aquatic ecosystems.[1][4]

Step 1: Waste Segregation

  • Identify and Segregate: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Contaminated labware such as weigh boats, pipette tips, and gloves.

    • Solvent rinsates from decontaminating glassware.

  • Causality: Segregation is critical to prevent unintended chemical reactions. This compound should not be mixed with other waste streams, particularly strong acids or bases, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4][6][7]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a dedicated, leak-proof hazardous waste container that is chemically compatible with the waste. For solid waste, a sealable polyethylene drum or pail is suitable. For liquid waste (rinsates), use a compatible solvent waste container.

  • Label Correctly: The container must be clearly and accurately labeled. The label is a critical communication tool for safety and regulatory compliance. It must include:

    • The full chemical name: "N-Benzyloxycarbonyl-D-proline (this compound)"

    • The words "Hazardous Waste" [6]

    • Associated Hazard Pictograms (e.g., exclamation mark for potential irritant)[8]

    • The date waste accumulation began.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks.[4]

  • Maintain a Log: Keep an accurate log of the waste being added to the container.

Step 4: Final Disposal

  • Arrange for Pickup: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the collection of the waste.[6]

  • Preferred Destruction Method: The recommended method for final disposal is controlled incineration in a licensed chemical destruction plant.[1] This high-temperature process ensures the complete breakdown of the organic molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from the point of use to its final disposal pathway.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition cluster_emergency Off-Normal Events start This compound Use Complete assess_waste Identify Waste Streams (Solid, Liquid, Contaminated PPE) start->assess_waste spill Accidental Spill Occurs? start->spill segregate Segregate as Hazardous Waste (Do Not Mix) assess_waste->segregate container Select & Label Approved Waste Container segregate->container store Store in Designated Area with Secondary Containment container->store schedule Schedule Pickup via Licensed Disposal Service store->schedule end Controlled Incineration schedule->end spill->assess_waste Yes spill->assess_waste No spill_protocol Follow Spill Protocol (Evacuate, Ventilate, Absorb) spill->spill_protocol Yes spill_protocol->segregate Dispose of Spill Cleanup Material as Hazardous Waste

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and contamination.

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[2][3]

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as outlined in the table above.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it into a designated, labeled hazardous waste container.[9] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a rinse), and dispose of all cleaning materials (paper towels, absorbent pads) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

By adhering to this comprehensive disposal guide, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of their laboratory and the broader environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.